Fenirofibrate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10,15,19H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDCLYXOQCGHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021597, DTXSID80866424 | |
| Record name | Fenirofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54419-31-7, 123612-42-0, 123612-43-1 | |
| Record name | Fenirofibrate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054419317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenirofibrate, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123612420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenirofibrate, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123612431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenirofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENIROFIBRATE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06VGX43Z8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FENIROFIBRATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPT726G738 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FENIROFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VG7825GP4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Uricosuric Effect of Fenofibrate: A Technical Guide to its Role in Reducing Serum Uric Acid Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenofibrate, a fibric acid derivative primarily prescribed for dyslipidemia, has demonstrated a consistent and clinically significant effect on lowering serum uric acid (sUA) levels. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental evidence, and clinical implications of fenofibrate's uricosuric properties. The primary mechanism of action is the inhibition of the renal urate transporter 1 (URAT1) by its active metabolite, fenofibric acid, leading to increased urinary excretion of uric acid. This guide summarizes key quantitative data from clinical studies, details relevant experimental protocols for assessing fenofibrate's effects, and visualizes the core biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and the study of uric acid metabolism.
Introduction
Hyperuricemia, characterized by elevated serum uric acid concentrations, is a metabolic disorder that is a prerequisite for the development of gout and is increasingly recognized as an independent risk factor for hypertension, cardiovascular disease, and chronic kidney disease. While xanthine oxidase inhibitors, which decrease uric acid production, are a mainstay of therapy, uricosuric agents that enhance renal excretion of uric acid represent an important therapeutic class. Fenofibrate, a peroxisome proliferator-activated receptor alpha (PPARα) agonist, is widely used to manage hypertriglyceridemia and low high-density lipoprotein cholesterol. Numerous clinical observations and dedicated studies have revealed its additional benefit of lowering sUA levels, making it a topic of significant interest for drug repurposing and development.[1][2] This guide elucidates the scientific basis for this effect.
Mechanism of Action: Inhibition of Renal Urate Transporter 1 (URAT1)
The principal mechanism underlying the serum urate-lowering effect of fenofibrate is its uricosuric action, which increases the fractional excretion of uric acid.[3] This is primarily achieved through the inhibition of the urate transporter 1 (URAT1), encoded by the SLC22A12 gene.[4][5]
-
Role of URAT1: URAT1 is a key transporter located on the apical membrane of renal proximal tubule cells. It is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream in exchange for an intracellular anion. This process is a major determinant of sUA levels, with approximately 90% of filtered urate being reabsorbed.
-
Inhibition by Fenofibric Acid: Fenofibrate is a prodrug that is rapidly hydrolyzed to its active metabolite, fenofibric acid. It is fenofibric acid that acts as a competitive inhibitor of URAT1. By binding to URAT1, fenofibric acid blocks the reabsorption of uric acid, leading to its increased excretion in the urine. The inhibitory effect of fenofibric acid on URAT1 has been shown to be comparable to that of other uricosuric agents like benzbromarone and losartan.
Signaling Pathway: URAT1 Inhibition
Caption: Mechanism of fenofibrate's uricosuric effect.
The Role of PPARα Activation
While direct inhibition of URAT1 is the primary mechanism for fenofibrate's uricosuric effect, its role as a PPARα agonist is also significant, particularly concerning its broader renal effects. PPARα is a nuclear receptor highly expressed in the kidney proximal tubules.
-
Gene Regulation: PPARα activation by fenofibrate regulates the expression of genes involved in fatty acid metabolism, specifically promoting fatty acid β-oxidation.
-
Renoprotective Effects: Studies have shown that fenofibrate's activation of PPARα can have renoprotective effects by reducing renal lipotoxicity, inflammation, and oxidative stress in the kidneys.
The direct link between PPARα activation and the regulation of SLC22A12 (the gene encoding URAT1) expression or URAT1 activity is not yet fully elucidated. It is plausible that the PPARα-mediated effects on renal cell metabolism and inflammation create a cellular environment that is conducive to the uricosuric action of fenofibric acid.
Signaling Pathway: PPARα Activation in the Kidney
Caption: PPARα activation pathway by fenofibric acid in renal cells.
Quantitative Data from Clinical Studies
The uric acid-lowering effect of fenofibrate has been quantified in numerous clinical trials and meta-analyses. The data consistently demonstrate a significant reduction in sUA levels.
| Study Type / First Author | Number of Patients | Fenofibrate Dosage | Duration of Treatment | Mean Reduction in Serum Uric Acid | Change in Uric Acid Clearance / FEUA | Reference |
| Meta-analysis (Ye et al.) | 487 | Various | Various | -1.32 mg/dL (WMD) | Not reported | |
| FIELD Study (post-hoc) | 9795 | 200 mg/day | 5 years | 20.2% | Not reported | |
| Clinical Trial (Feher et al.) | 10 | 200 mg/day | 3 weeks | 19% | 36% increase in uric acid clearance | |
| Clinical Trial (Uetake et al.) | 9 | 300 mg (single dose) | 10 hours | From 5.8 to 4.3 mg/dL | Increased uric acid clearance and FEUA | |
| Clinical Trial (Jung et al.) | 14 | 160 mg/day | 2 months | 23% | Increased fractional excretion of urate | |
| Retrospective Study (Kim et al.) | 70 (with XO inhibitors) | Not specified | Not specified | Additional decrease of 0.59 mg/dL | Not reported |
WMD: Weighted Mean Difference; FEUA: Fractional Excretion of Uric Acid; XO: Xanthine Oxidase.
Experimental Protocols
In Vitro URAT1 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of compounds on URAT1 activity in a cell-based model.
Objective: To determine the half-maximal inhibitory concentration (IC50) of fenofibric acid on URAT1-mediated uric acid uptake.
Materials:
-
HEK293 (Human Embryonic Kidney 293) cells stably expressing human URAT1 (hURAT1).
-
Parental HEK293 cells (for control).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
[¹⁴C]-labeled uric acid.
-
Fenofibric acid (test compound).
-
Probenecid or benzbromarone (positive control inhibitor).
-
Cell lysis buffer.
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture hURAT1-expressing HEK293 cells and parental HEK293 cells in appropriate culture medium until they form a confluent monolayer in 24- or 48-well plates.
-
Compound Preparation: Prepare serial dilutions of fenofibric acid and the positive control in the assay buffer.
-
Assay Initiation:
-
Wash the cell monolayers twice with pre-warmed assay buffer.
-
Pre-incubate the cells with the various concentrations of fenofibric acid, positive control, or vehicle (assay buffer alone) for a defined period (e.g., 10-15 minutes) at 37°C.
-
Initiate the uptake reaction by adding the assay buffer containing [¹⁴C]-uric acid to each well.
-
-
Uptake and Termination:
-
Incubate the plates at 37°C for a short, defined period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Terminate the transport by rapidly washing the cells three times with ice-cold assay buffer.
-
-
Detection:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the radioactivity in the cell lysates using a scintillation counter to quantify the amount of intracellular [¹⁴C]-uric acid.
-
-
Data Analysis:
-
Subtract the non-specific uptake observed in the parental cells from the total uptake in the hURAT1-expressing cells to determine URAT1-specific uptake.
-
Calculate the percentage of inhibition for each concentration of fenofibric acid relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Experimental Workflow: In Vitro URAT1 Inhibition Assay
Caption: Workflow for an in vitro URAT1 inhibition assay.
Measurement of Fractional Excretion of Uric Acid (FEUA) in a Clinical Setting
Objective: To quantify the effect of fenofibrate on the renal excretion of uric acid in human subjects.
Procedure:
-
Patient Preparation: Patients may be instructed to maintain their usual diet and fluid intake. Information on all current medications should be collected, as some drugs can influence uric acid levels.
-
Sample Collection:
-
Blood Sample: A venous blood sample is collected to measure serum uric acid (sUA) and serum creatinine (sCr).
-
Urine Sample: A spot urine sample is collected to measure urinary uric acid (uUA) and urinary creatinine (uCr). For more precise measurements, a 24-hour urine collection can be performed.
-
-
Laboratory Analysis: The concentrations of uric acid and creatinine in both the serum and urine samples are determined using standard automated laboratory methods (e.g., enzymatic colorimetric assays).
-
Calculation: The Fractional Excretion of Uric Acid is calculated using the following formula:
FEUA (%) = [(uUA × sCr) / (sUA × uCr)] × 100
Where all concentrations are in the same units (e.g., mg/dL).
-
Interpretation: An increase in the FEUA percentage after fenofibrate administration indicates an enhanced urinary excretion of uric acid, confirming a uricosuric effect.
Conclusion and Future Directions
Fenofibrate effectively reduces serum uric acid levels primarily by inhibiting the renal transporter URAT1, thereby promoting urinary uric acid excretion. This uricosuric effect is a class effect of fibrates and is independent of its lipid-lowering mechanism through PPARα activation, although the latter may contribute to overall renal health. The dual action of fenofibrate on both lipid profiles and uric acid levels makes it a valuable therapeutic option for patients with combined hyperlipidemia and hyperuricemia.
Future research should focus on:
-
Elucidating the potential regulatory link between PPARα activation and the expression or function of renal urate transporters. A deeper understanding of this relationship could unveil new therapeutic targets.
-
Conducting large-scale clinical trials to evaluate the long-term efficacy and safety of fenofibrate specifically for the management of gout and asymptomatic hyperuricemia, particularly in patients with metabolic syndrome.
-
Developing novel selective URAT1 inhibitors inspired by the structure-activity relationship of fenofibric acid. This could lead to the development of more potent and safer uricosuric agents with fewer off-target effects.
This technical guide provides a solid foundation for understanding the current knowledge of fenofibrate's impact on uric acid metabolism and is intended to support further investigation and development in this promising area.
References
- 1. Fenofibrate, a PPARα agonist, protect proximal tubular cells from albumin-bound fatty acids induced apoptosis via the activation of NF-kB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARalpha agonist fenofibrate improves diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPARα agonist fenofibrate enhances fatty acid β-oxidation and attenuates polycystic kidney and liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fenofibrate, a PPARα agonist, has renoprotective effects in mice by enhancing renal lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Fenofibrate's Anti-Inflammatory Properties in Cardiovascular Disease: A Technical Guide
Abstract: Fenofibrate, a peroxisome proliferator-activated receptor-α (PPAR-α) agonist, is a well-established lipid-lowering agent. Beyond its effects on lipid metabolism, a substantial body of evidence has illuminated its potent anti-inflammatory properties, which are increasingly recognized as crucial to its cardiovascular protective effects. This technical guide provides an in-depth examination of the molecular mechanisms, quantitative effects on inflammatory biomarkers, and key experimental methodologies related to the anti-inflammatory actions of fenofibrate in the context of cardiovascular disease. The content is intended for researchers, scientists, and professionals in drug development, offering a detailed resource on the core anti-inflammatory pathways modulated by fenofibrate.
Core Molecular Mechanism: PPAR-α Dependent and Independent Pathways
The anti-inflammatory effects of fenofibrate are multifaceted, stemming from both its primary action as a PPAR-α agonist and other secondary or independent mechanisms. Activation of PPAR-α is central to its function, leading to the transcriptional regulation of a cascade of genes involved in both lipid metabolism and inflammation.[1]
PPAR-α Activation and NF-κB Pathway Inhibition
The most critical anti-inflammatory action of fenofibrate is its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway through PPAR-α activation.[1][2] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.
-
Mechanism of Action: Upon activation by fenofibrate, PPAR-α forms a heterodimer with the Retinoid X Receptor (RXR). This complex can interfere with NF-κB signaling in several ways:
-
Direct Transrepression: The PPAR-α/RXR complex can directly bind to and inhibit the function of NF-κB components like p65, preventing their binding to DNA.[1][3]
-
Induction of IκBα: PPAR-α activation can increase the expression of IκBα (Inhibitor of NF-κB alpha). IκBα sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate pro-inflammatory gene transcription.
-
This inhibition of the NF-κB pathway results in the decreased expression of a wide array of inflammatory mediators, including cytokines (TNF-α, IL-6, IL-1β), chemokines (MCP-1), and adhesion molecules (VCAM-1, ICAM-1), which are all pivotal in the pathogenesis of atherosclerosis and other cardiovascular diseases.
Modulation of Other Inflammatory Pathways
Fenofibrate's anti-inflammatory influence extends to other signaling cascades:
-
AMP-Activated Protein Kinase (AMPK): Fenofibrate can activate AMPK, a key cellular energy sensor. Activated AMPK has been shown to suppress inflammatory responses, partly by inhibiting the NF-κB pathway.
-
Toll-Like Receptor 4 (TLR4): Fenofibrate can inhibit the TLR4/NF-κB pathway, reducing endoplasmic reticulum stress-induced inflammation.
-
Heme Oxygenase-1 (HO-1): By activating PPAR-α, fenofibrate induces the expression of the anti-inflammatory and antioxidant enzyme HO-1 in vascular endothelial and smooth muscle cells.
Quantitative Effects on Inflammatory Markers and Endothelial Function
Clinical and preclinical studies have consistently demonstrated that fenofibrate significantly reduces the circulating levels of key inflammatory biomarkers associated with cardiovascular risk.
Reduction of Systemic Inflammatory Markers
The tables below summarize the quantitative impact of fenofibrate on high-sensitivity C-reactive protein (hs-CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).
Table 1: Effect of Fenofibrate on hs-CRP Levels
| Study Population | Treatment Duration | Baseline hs-CRP (mg/L) | Post-Fenofibrate hs-CRP (mg/L) | Percentage Reduction | Reference |
|---|---|---|---|---|---|
| Metabolic Syndrome | 12 weeks | 6.5 ± 1.5 | 3.6 ± 0.9 | 45% (vs. baseline) | |
| Hypertriglyceridemia (Baseline CRP ≥1 mg/L) | N/A | 2.55 ± 1.73 | 1.76 ± 1.74 | - |
| Meta-analysis (14 trials) | Short-term | 2.15 (weighted mean) | 1.53 (weighted mean) | 28.8% | |
Table 2: Effect of Fenofibrate on Pro-inflammatory Cytokines
| Cytokine | Study Population | Treatment Duration | Baseline Level | Post-Fenofibrate Level | Percentage Reduction | Reference |
|---|---|---|---|---|---|---|
| IL-6 | Metabolic Syndrome | 12 weeks | - | - | 29.8 ± 7% (vs. placebo) | |
| IL-6 | Rheumatoid Arthritis | 3 months | - | - | Significant Decrease (p<0.05) | |
| TNF-α | Type 2 Diabetes (Mixed Dyslipidemia) | 8 weeks | 7.0 pg/mL (IQR 1.0-43.5) | 2.5 pg/mL (IQR 1.5-13.5) | - |
| IL-1β | Combined Hyperlipidemia | 8 weeks | - | - | Significant Decrease | |
Amelioration of Endothelial Dysfunction
Chronic inflammation promotes endothelial dysfunction, a key early event in atherosclerosis. Fenofibrate improves endothelial health by inhibiting the expression of adhesion molecules on the endothelial surface, which are responsible for recruiting leukocytes to the vessel wall.
Table 3: Effect of Fenofibrate on Endothelial Adhesion Molecules
| Adhesion Molecule | Model / Population | Key Finding | Reference |
|---|---|---|---|
| VCAM-1 & ICAM-1 | Ischemic Mouse Brain | Fenofibrate prevented ischemia-induced expression of VCAM-1 and ICAM-1. | |
| VCAM-1 & ICAM-1 | Human Aortic Endothelial Cells (HAECs) | Fenofibrate inhibited the increased expression of VCAM-1 and ICAM-1 induced by serum from chronic heart failure patients. | |
| VCAM-1 | Hyperlipidemic Rats | Fenofibrate treatment decreased the expression of VCAM-1 on the endothelial surface. |
| sE-selectin | Type 2 Diabetes | 8 weeks of fenofibrate therapy significantly decreased mean plasma sE-selectin levels. | |
Key Experimental Protocols
The quantification of inflammatory markers is fundamental to assessing the efficacy of anti-inflammatory agents like fenofibrate. The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for this purpose.
Protocol: Quantification of TNF-α in Plasma using Sandwich ELISA
This protocol provides a standardized methodology for measuring the concentration of TNF-α, a key pro-inflammatory cytokine, in plasma samples. The principles are applicable to the measurement of other cytokines like IL-6 and IL-1β.
1. Materials and Reagents:
-
Human TNF-α ELISA development kit (containing capture antibody, detection antibody, standard recombinant TNF-α, and streptavidin-HRP conjugate).
-
96-well microplates (high protein-binding capacity).
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking Buffer (e.g., 1% BSA in PBS).
-
Assay Diluent (e.g., PBS with 0.5% BSA, 0.05% Tween-20).
-
Substrate Solution (e.g., TMB - 3,3’,5,5’-Tetramethylbenzidine).
-
Stop Solution (e.g., 2 N H₂SO₄).
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Plasma samples collected in EDTA or heparin tubes, centrifuged, and stored at -80°C.
2. Methodology:
-
Plate Coating: Dilute the TNF-α capture antibody in Coating Buffer. Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as described in step 2.
-
Standard and Sample Incubation:
-
Prepare a serial dilution of the recombinant TNF-α standard in Assay Diluent to create a standard curve.
-
Thaw plasma samples on ice and dilute as required with Assay Diluent.
-
Add 100 µL of the standards and diluted samples to appropriate wells. Incubate for 2 hours at room temperature.
-
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Dilute the biotinylated TNF-α detection antibody in Assay Diluent. Add 100 µL to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate Incubation: Dilute the streptavidin-HRP conjugate in Assay Diluent. Add 100 µL to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the wash step, ensuring thorough washing (5-6 times).
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at room temperature in the dark, allowing color to develop.
-
Reaction Stoppage: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
-
Analysis: Subtract the blank OD from all readings. Plot the standard curve (OD vs. concentration) and use it to determine the TNF-α concentration in the unknown samples.
Conclusion
Fenofibrate exerts significant anti-inflammatory effects that are integral to its cardiovascular benefits, extending beyond its primary lipid-modifying actions. The core mechanism involves the activation of PPAR-α, which leads to the potent transrepression of the NF-κB signaling pathway, a central hub for inflammatory gene expression. This results in a quantifiable reduction in key circulating inflammatory markers, including hs-CRP, IL-6, and TNF-α, and a decrease in the expression of endothelial adhesion molecules VCAM-1 and ICAM-1. These actions collectively mitigate the chronic low-grade inflammation that drives the initiation and progression of atherosclerosis. For drug development professionals and researchers, understanding these pleiotropic effects is crucial for positioning fenofibrate and developing novel PPAR-α agonists for the comprehensive management of cardiovascular disease.
References
- 1. Anti-inflammatory role of fenofibrate in treating diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fenofibrate downregulates NF-κB signaling to inhibit proinflammatory cytokine secretion in human THP-1 macrophages and during primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Fenofibrate on Apolipoprotein A-I and A-II Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenofibrate, a widely prescribed fibric acid derivative for the management of dyslipidemia, exerts its therapeutic effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). A key outcome of fenofibrate therapy is the elevation of High-Density Lipoprotein Cholesterol (HDL-C), a process intricately linked to its influence on the synthesis of the primary HDL apolipoproteins, Apolipoprotein A-I (Apo A-I) and Apolipoprotein A-II (Apo A-II). This technical guide provides an in-depth examination of the molecular mechanisms by which fenofibrate modulates the synthesis of these crucial apolipoproteins. It details the underlying signaling pathways, summarizes quantitative data from pivotal studies, and outlines the experimental protocols employed to elucidate these effects.
Core Mechanism of Action: PPARα Activation
Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1] Fenofibric acid functions as a potent agonist for PPARα, a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[2][3] Upon activation by a ligand like fenofibric acid, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[4][5] This PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event modulates the transcription of numerous genes involved in lipid and lipoprotein metabolism, including those encoding for Apo A-I and Apo A-II.
Impact on Apolipoprotein A-I (Apo A-I) Synthesis
Fenofibrate administration consistently leads to an increase in plasma Apo A-I concentrations. This is primarily a result of enhanced hepatic synthesis, driven by the transcriptional activation of the APOA1 gene. In vitro studies have confirmed the presence of a functional PPRE in the promoter region of the human APOA1 gene, which mediates the inducing effect of fibrates. Kinetic studies in human subjects have demonstrated that fenofibrate significantly increases the synthesis rate of Apo A-I. For instance, one study in patients with heterozygous familial hypercholesterolemia showed a 49% increase in the synthetic rate of Apo A-I following fenofibrate treatment. Another study in patients with mixed hyperlipidemia reported a 45% enhancement in Apo A-I synthesis.
Furthermore, fenofibrate can indirectly promote the biogenesis of HDL by upregulating the ATP-binding cassette transporter A1 (ABCA1) gene. This effect appears to be mediated through a Liver X Receptor (LXR)-dependent pathway. Enhanced ABCA1 expression facilitates the efflux of cellular cholesterol to lipid-poor Apo A-I, a critical initial step in the formation of HDL particles.
Impact on Apolipoprotein A-II (Apo A-II) Synthesis
The effect of fenofibrate on Apo A-II is even more pronounced. Clinical studies have documented a marked increase in plasma Apo A-II concentrations following fenofibrate therapy. This elevation is a direct consequence of increased hepatic production of Apo A-II. The mechanism is analogous to that for Apo A-I, involving the PPARα-mediated transcriptional induction of the APOA2 gene. A PPRE has been identified in the promoter of the human APOA2 gene, confirming it as a direct target of PPARα.
In-vitro experiments using primary human hepatocytes and human hepatoblastoma HepG2 cells have shown that fenofibric acid can induce Apo A-II mRNA levels to as high as 450% and 250% of control levels, respectively. This increase in gene expression is followed by a corresponding increase in the secretion of Apo A-II protein. Kinetic studies in men with metabolic syndrome found that fenofibrate increased the production of Apo A-II by 43%.
Quantitative Data Summary
The following tables summarize the quantitative effects of fenofibrate on Apo A-I and Apo A-II synthesis and plasma concentrations as reported in various studies.
Table 1: Effect of Fenofibrate on Apolipoprotein A-I
| Parameter | Study Population | Fenofibrate Dosage | Observed Effect | Reference |
| Plasma Concentration | Heterozygous Familial Hypercholesterolemia | Not Specified | ▲ 20% increase | |
| Synthesis Rate | Heterozygous Familial Hypercholesterolemia | Not Specified | ▲ 49% increase | |
| Synthesis Rate | Mixed Hyperlipidemia | 200 mg/day | ▲ 45% increase | |
| Plasma Concentration | Metabolic Syndrome | 200 mg/day | ▲ 6% increase | |
| mRNA Levels (in vitro) | Human Hepatocytes | 1.0 mM (Gemfibrozil) | ▲ 2.0-fold increase |
Table 2: Effect of Fenofibrate on Apolipoprotein A-II
| Parameter | Study Population | Fenofibrate Dosage | Observed Effect | Reference |
| Plasma Concentration | Coronary Artery Disease | 300 mg/day | ▲ 32% increase (0.34 to 0.45 g/L) | |
| mRNA Levels (in vitro) | Primary Human Hepatocytes | Not Specified | ▲ 450% of control | |
| mRNA Levels (in vitro) | HepG2 Cells | Not Specified | ▲ 250% of control | |
| Production Rate | Metabolic Syndrome | 200 mg/day | ▲ 43% increase |
Visualizing the Mechanisms and Workflows
Signaling Pathway
Caption: Fenofibrate's PPARα-mediated signaling pathway for Apo A-I and A-II synthesis.
Experimental Workflow
Caption: Workflow for studying fenofibrate's effect on apolipoprotein synthesis.
Experimental Protocols
In Vivo Measurement of Apolipoprotein Synthesis Rate
This protocol determines the rate of new apolipoprotein synthesis in human subjects.
-
Principle: A stable isotope-labeled amino acid (e.g., ¹³C-leucine or D₃-leucine) is administered as a primed-continuous intravenous infusion. This tracer is incorporated into newly synthesized proteins, including Apo A-I and Apo A-II.
-
Procedure:
-
Subject Preparation: Subjects fast overnight prior to the study.
-
Tracer Infusion: A baseline blood sample is drawn. A priming bolus of the labeled amino acid is administered, followed by a constant infusion for several hours (typically 8-12 hours).
-
Blood Sampling: Blood samples are collected at regular intervals throughout the infusion and for a period after.
-
Lipoprotein Isolation: Plasma is separated, and Apo A-I and Apo A-II-containing lipoprotein particles are isolated. This is often achieved through immunoaffinity chromatography using specific anti-Apo A-I or anti-Apo A-II antibodies, or by sequential ultracentrifugation.
-
Protein Hydrolysis & Analysis: The isolated apolipoproteins are hydrolyzed into their constituent amino acids. The isotopic enrichment of the tracer amino acid (e.g., D₃-leucine) is quantified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Modeling: The rate of tracer incorporation over time is analyzed using multicompartmental modeling. This allows for the calculation of the fractional synthetic rate (FSR), which represents the fraction of the apolipoprotein pool synthesized per unit of time.
-
Quantification of Apolipoprotein Levels
-
Principle: Immunoassays utilize specific antibodies to detect and quantify Apo A-I and Apo A-II concentrations in plasma or cell culture supernatant.
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Coating: Microtiter plate wells are coated with a capture antibody specific for either Apo A-I or Apo A-II.
-
Sample Incubation: Plasma samples or standards of known concentration are added to the wells. The apolipoprotein binds to the capture antibody.
-
Detection: A second, enzyme-conjugated detection antibody (also specific to the target apolipoprotein) is added, which binds to a different epitope on the captured protein.
-
Substrate Addition: A chromogenic substrate for the enzyme is added. The enzyme converts the substrate into a colored product.
-
Measurement: The absorbance of the colored product is measured using a spectrophotometer. The concentration of the apolipoprotein in the sample is determined by comparing its absorbance to a standard curve.
-
Gene Expression Analysis
-
Principle: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the abundance of specific mRNA transcripts (e.g., APOA1, APOA2) in cells or tissues.
-
Procedure:
-
Cell Culture: Human hepatocytes (e.g., primary cultures or HepG2 cells) are cultured and treated with various concentrations of fenofibric acid or a vehicle control for a specified time (e.g., 24-48 hours).
-
RNA Isolation: Total RNA is extracted from the cells using a commercial kit. The quality and quantity of the RNA are assessed via spectrophotometry.
-
Reverse Transcription (RT): The isolated RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template in a qPCR reaction with specific primers designed to amplify regions of the APOA1 and APOA2 genes. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is included in the reaction, which allows for real-time monitoring of DNA amplification.
-
Analysis: The cycle threshold (Ct) value, which is inversely proportional to the initial amount of target cDNA, is determined. The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Conclusion
The impact of fenofibrate on apolipoprotein A-I and A-II synthesis is a clear example of targeted gene regulation through a nuclear receptor. By acting as a PPARα agonist, fenofibrate's active metabolite, fenofibric acid, directly stimulates the hepatic transcription of the APOA1 and APOA2 genes. This enhanced transcription leads to increased synthesis and secretion of these key HDL apolipoproteins, contributing significantly to the rise in HDL-C levels and the overall improvement of the atherogenic lipid profile. The detailed understanding of these molecular pathways and the robust experimental protocols used to define them are vital for the continued development of therapies targeting dyslipidemia and cardiovascular disease.
References
The Impact of Formulation Technology on the Pharmacokinetic Profile and Bioavailability of Fenofibrate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Fenofibrate, a third-generation fibric acid derivative, is a widely prescribed lipid-regulating agent for the treatment of hypertriglyceridemia and mixed dyslipidemia. As a Biopharmaceutics Classification System (BCS) Class II compound, fenofibrate is characterized by high permeability but low aqueous solubility, which presents a significant challenge to its oral bioavailability. Consequently, the therapeutic efficacy of fenofibrate is intrinsically linked to its formulation. Over the years, advancements in pharmaceutical technology have led to the development of various formulations, each designed to enhance the dissolution and absorption of this lipophilic prodrug. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of different fenofibrate formulations, with a focus on quantitative data, experimental methodologies, and the underlying physiological mechanisms.
Fenofibrate is a prodrug that is rapidly hydrolyzed by esterases in the plasma and tissues to its active metabolite, fenofibric acid.[1][2] It is fenofibric acid that is responsible for the pharmacological effects of the drug, primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3][4] Activation of PPARα modulates the transcription of genes involved in lipid and lipoprotein metabolism, leading to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[3]
This guide will explore the evolution of fenofibrate formulations from early non-micronized forms to the more advanced micronized, nanoparticle, and choline salt technologies, providing a detailed comparison of their pharmacokinetic profiles.
Metabolic Pathway of Fenofibrate
Fenofibrate undergoes a multi-step metabolic process to become pharmacologically active and subsequently eliminated from the body. The initial and most critical step is the hydrolysis of the ester bond in fenofibrate to form the active metabolite, fenofibric acid. This conversion is rapid and extensive. Fenofibric acid can then undergo further metabolism, including carbonyl reduction and glucuronidation, before being excreted, primarily in the urine.
Caption: Metabolic pathway of fenofibrate to its active and inactive metabolites.
Evolution of Fenofibrate Formulations and Impact on Bioavailability
The primary obstacle in the development of fenofibrate formulations has been its poor aqueous solubility. Early formulations exhibited low and variable absorption, which was highly dependent on co-administration with fatty meals. Subsequent formulation strategies have focused on increasing the effective surface area of the drug particles to enhance dissolution.
Caption: Relationship between fenofibrate formulation technology and bioavailability.
Comparative Pharmacokinetics of Fenofibrate Formulations
The pharmacokinetic profile of fenofibrate is assessed by measuring the plasma concentrations of its active metabolite, fenofibric acid, over time. Key parameters include the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC), which reflects the extent of drug absorption.
Micronized Formulations
Micronization, a process of reducing the particle size of the drug to the micrometer range, was the first major advancement in fenofibrate formulation. This increase in surface area leads to enhanced dissolution and approximately 35% greater bioavailability compared to non-micronized forms. However, the absorption of micronized fenofibrate is still significantly influenced by the presence of food.
Table 1: Pharmacokinetic Parameters of Micronized Fenofibrate (160 mg) Under Fed and Fasting Conditions
| Parameter | Fasting | Fed (High-Fat) | Reference |
| Cmax (ng/mL) | 2667.4 | 8657.2 | |
| Tmax (h) | ~4-6 | ~4-6 | |
| AUC (ng·h/mL) | 113681.1 | 158099.2 |
Data represents the active metabolite, fenofibric acid.
Nanocrystal Formulations
Nanotechnology further reduces the drug particle size to the nanometer range, creating a "suprabioavailable" formulation. This dramatic increase in surface area significantly enhances the dissolution rate and bioavailability, allowing for a reduction in the administered dose. For instance, a 145 mg nanoparticle tablet is bioequivalent to a 200 mg micronized capsule. A key advantage of nanocrystal formulations is the significant reduction or elimination of the food effect, allowing for administration without regard to meals.
Table 2: Bioequivalence of Nanoparticle Fenofibrate (145 mg) Under Fed and Fasting Conditions
| Condition | Cmax (Geometric Mean Ratio) | 90% CI | AUC (Geometric Mean Ratio) | 90% CI | Reference |
| High-Fat Fed vs. Fasting | 1.007 | 0.963 - 1.054 | 1.052 | 1.018 - 1.088 | |
| Low-Fat Fed vs. Fasting | 1.009 | 0.964 - 1.055 | 1.012 | 0.978 - 1.046 |
Data represents the active metabolite, fenofibric acid. Ratios are for fed vs. fasting conditions. Confidence Intervals (CI) within 0.80-1.25 indicate bioequivalence.
Choline Fenofibrate
Choline fenofibrate is a hydrophilic choline salt of fenofibric acid. This formulation delivers the active moiety directly and its enhanced solubility leads to consistent absorption, largely independent of food intake. A 135 mg dose of choline fenofibrate is bioequivalent to a 160 mg micronized fenofibrate tablet.
Table 3: Bioequivalence of Two Choline Fenofibrate Formulations (135 mg) Under Fed and Fasting Conditions
| Condition | Cmax (Geometric Mean Ratio) | 90% CI | AUC (Geometric Mean Ratio) | 90% CI | Reference |
| Fed | - | 0.92 - 1.06 | - | 0.95 - 1.01 | |
| Fasting | - | 0.94 - 1.12 | - | 0.94 - 1.00 |
Data represents the active metabolite, fenofibric acid. Bioequivalence is shown between a test and reference choline fenofibrate formulation. Confidence Intervals (CI) within 0.80-1.25 indicate bioequivalence.
Lipid-Based Formulations (Lidose Technology)
The Lidose® drug delivery system involves dispersing fenofibrate in a lipid excipient mixture within a hard capsule. This approach can increase bioavailability by approximately 25% compared to micronized forms. However, the absorption of these formulations can still be influenced by food. A study comparing a 200 mg Lidose capsule to a 145 mg nanoparticle tablet under high-fat fed conditions found that the extent of absorption was 37% higher for the Lidose formulation, as would be expected based on the milligram-to-milligram dose.
Table 4: Pharmacokinetic Comparison of Lidose vs. Nanoparticle Fenofibrate Under High-Fat Fed Conditions
| Formulation | Cmax (Geometric Mean Ratio) | 90% CI | AUC (Geometric Mean Ratio) | 90% CI | Tmax (h, median) | Reference |
| 200 mg Lidose vs. 145 mg Nanoparticle | 1.38 | 124.60 - 152.93 | 1.37 | 131.58 - 142.88 | 4.5 |
Data represents the active metabolite, fenofibric acid. Ratios are for the 200 mg Lidose formulation relative to the 145 mg nanoparticle tablet.
Experimental Protocols for Bioavailability and Bioequivalence Studies
The assessment of the pharmacokinetic properties and bioequivalence of different fenofibrate formulations relies on standardized clinical trial methodologies.
Study Design
Bioavailability and bioequivalence studies for fenofibrate are typically conducted as single-dose, open-label, randomized, crossover trials in healthy adult volunteers. A crossover design is employed where each subject receives each of the formulations being compared in different study periods, separated by a washout period of sufficient duration (e.g., 14 days) to ensure complete elimination of the drug from the body. Studies evaluating the effect of food often have multiple treatment arms, such as administration after a high-fat meal, a low-fat meal, and an overnight fast.
Subject Population
These studies are generally conducted in healthy male and female volunteers. The number of subjects is determined by statistical power calculations to ensure the ability to detect significant differences in pharmacokinetic parameters.
Dosing and Administration
A single oral dose of the specific fenofibrate formulation is administered to the subjects according to the randomization schedule. For studies investigating the food effect, standardized meals are provided at a specified time before drug administration.
Blood Sampling
Serial blood samples are collected from each subject at predetermined time points before and after drug administration. A typical sampling schedule might include pre-dose, and then at multiple intervals up to 72 or 96 hours post-dose to adequately characterize the absorption, distribution, and elimination phases of the drug.
Bioanalytical Method
Plasma concentrations of fenofibric acid are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and specificity for the quantification of fenofibric acid in a biological matrix like plasma. The method validation includes assessments of linearity, accuracy, precision, selectivity, and stability.
Caption: A typical experimental workflow for a fenofibrate bioequivalence study.
Conclusion
The development of fenofibrate formulations has been a journey of continuous improvement aimed at overcoming the challenges posed by its poor aqueous solubility. Each new technology, from micronization to nanocrystals and choline salts, has resulted in enhanced bioavailability and, in many cases, a reduced dependency on food for optimal absorption. For researchers and drug development professionals, a thorough understanding of the pharmacokinetic profiles of these different formulations is crucial for designing and interpreting clinical studies, as well as for ensuring the safe and effective use of this important lipid-regulating agent. The data clearly demonstrates that not all fenofibrate formulations are bioequivalent on a milligram-to-milligram basis, a critical consideration in both clinical practice and future drug development endeavors.
References
Methodological & Application
Application Notes and Protocols for Fenofibrate Dosage Calculation in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the calculation of fenofibrate dosages for in vivo studies in rodents. This document outlines detailed experimental protocols and summarizes quantitative data to facilitate the design and execution of preclinical research involving fenofibrate.
Introduction
Fenofibrate is a third-generation fibric acid derivative commonly used to treat hyperlipidemia. Its primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[1][2] In preclinical rodent studies, fenofibrate is widely used to investigate its therapeutic potential for various metabolic disorders. Accurate dosage calculation and standardized experimental protocols are critical for obtaining reliable and reproducible results.
Fenofibrate Dosage and Administration in Rodents
The administration of fenofibrate in rodent studies is predominantly performed via oral gavage or by mixing the compound into the chow. The choice of administration route and dosage depends on the specific research question, the rodent species and strain, and the duration of the study.
Recommended Dosage Ranges
The following table summarizes typical fenofibrate dosages used in published rodent studies. It is important to note that these are starting points, and dose-response studies are recommended to determine the optimal dose for a specific experimental model.
| Rodent Species | Dosage Range (mg/kg/day) | Administration Route | Study Duration | Reference(s) |
| Mouse | 20 - 125 | Oral Gavage | 5 days - 13 weeks | [3][4] |
| Rat | 13 - 300 | Oral Gavage, In Chow | 10 days - 18 months | [5] |
| Rat (Hypertensive) | 30 | Oral Gavage | 4 weeks | |
| Rat (NASH model) | 5 - 125 | Oral Gavage | 3 weeks |
This table provides a general guideline. The optimal dose should be determined empirically for each study.
Dosage Calculation
To calculate the amount of fenofibrate needed for a study, the following formula can be used:
Total Drug Needed (mg) = (Dosage in mg/kg) x (Average Animal Weight in kg) x (Number of Animals) x (Number of Dosing Days)
For administration via oral gavage, the calculated dose is typically dissolved or suspended in a vehicle such as corn oil or a solution of 0.5% methylcellulose. For administration in chow, the required amount of fenofibrate is mixed with the powdered diet to achieve the target daily intake based on average food consumption.
Experimental Protocols
The following are generalized protocols for the oral administration of fenofibrate to rodents and subsequent sample collection.
Protocol for Oral Gavage Administration
-
Preparation of Fenofibrate Suspension:
-
Accurately weigh the required amount of fenofibrate powder.
-
If preparing a suspension, use a vehicle like 0.5% (w/v) methylcellulose in purified water.
-
Gradually add the vehicle to the powder in a mortar and triturate to create a smooth paste, preventing clumping.
-
Transfer the paste to a larger vessel and add the remaining vehicle.
-
Stir continuously with a magnetic stirrer to ensure a homogenous suspension.
-
-
Animal Handling and Dosing:
-
Gently restrain the rodent. For rats, this can be done by firmly holding the loose skin over the shoulders and back of the neck.
-
Measure the distance from the animal's incisors to the xiphoid process to determine the correct gavage needle insertion length.
-
Insert a sterile, ball-tipped gavage needle (18-20 gauge for mice, 16-18 gauge for adult rats) into the esophagus and gently advance it into the stomach.
-
Administer the calculated volume of the fenofibrate suspension slowly to prevent regurgitation.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress after administration.
-
Protocol for Blood and Tissue Collection
-
Blood Collection:
-
At the end of the treatment period, animals are typically fasted overnight.
-
Anesthetize the animal using an approved method (e.g., isoflurane inhalation, intraperitoneal injection of ketamine/xylazine).
-
Collect blood via cardiac puncture or from the retro-orbital sinus into appropriate tubes (e.g., EDTA-coated tubes for plasma, serum separator tubes for serum).
-
Process the blood samples by centrifugation to separate plasma or serum.
-
Store the samples at -80°C until analysis.
-
-
Tissue Collection:
-
Following blood collection, perform euthanasia by an approved method (e.g., cervical dislocation under deep anesthesia).
-
Immediately dissect the tissues of interest (e.g., liver, kidney, heart, adipose tissue).
-
Rinse the tissues with ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Blot the tissues dry and weigh them.
-
For histological analysis, fix a portion of the tissue in 10% neutral buffered formalin.
-
For molecular and biochemical analyses, snap-freeze the remaining tissue in liquid nitrogen and store at -80°C.
-
Signaling Pathway and Experimental Workflow
Fenofibrate Signaling Pathway
Fenofibrate's primary mechanism of action is through the activation of PPARα. Upon entering the cell, fenofibrate's active metabolite, fenofibric acid, binds to and activates PPARα. This leads to the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: Fenofibrate's PPARα signaling pathway.
Experimental Workflow for In Vivo Rodent Study
The following diagram illustrates a typical experimental workflow for evaluating the effects of fenofibrate in a rodent model of metabolic disease.
Caption: A typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic effect of fenofibrate for non-alcoholic steatohepatitis in mouse models is dependent on regime design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fenofibrate enhances lipid deposition via modulating PPARγ, SREBP-1c, and gut microbiota in ob/ob mice fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fenofibrate Reduces Age-related Hypercholesterolemia in Normal Rats on a Standard Diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Fenofibric Acid in Human Plasma by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of fenofibric acid, the active metabolite of fenofibrate, in human plasma. The described protocol provides a reliable and sensitive approach for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The method involves a straightforward liquid-liquid extraction for sample preparation and utilizes a C18 column for chromatographic separation with UV detection at 287 nm. This document provides a comprehensive experimental protocol and summarizes the method's validation parameters.
Introduction
Fenofibrate is a widely prescribed lipid-regulating agent that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Accurate measurement of fenofibric acid concentrations in plasma is crucial for evaluating the pharmacokinetic profile of fenofibrate formulations. High-performance liquid chromatography (HPLC) coupled with UV detection is a widely accessible and reliable technique for this purpose. This application note presents a detailed, validated HPLC-UV method for the determination of fenofibric acid in human plasma.
Experimental Protocols
Materials and Reagents
-
Fenofibric Acid reference standard (purity ≥99.8%)
-
Internal Standard (IS), e.g., 4'-chloro-5-fluoro-2-hydroxybenzophenone (CFHB)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Control human plasma (with EDTA as anticoagulant)
Equipment
-
HPLC system with a UV detector
-
C18 analytical column (e.g., Symmetry Shield™ RP18, 150 x 4.6 mm, 5 µm)
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Pipettes and general laboratory glassware
Preparation of Solutions
Stock Solutions
-
Fenofibric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of fenofibric acid in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of the internal standard (e.g., CFHB) in methanol.[1]
Working Solutions
-
Prepare working solutions for fenofibric acid and the internal standard by further diluting the stock solutions with methanol to achieve desired concentrations for calibration standards and quality control samples.[1]
Mobile Phase
-
A typical mobile phase consists of a mixture of acetonitrile and 0.02 M phosphoric acid (50:50, v/v).[1] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[2]
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 500 µL of human plasma into a clean microcentrifuge tube.
-
Add the internal standard solution.
-
Add 2 mL of ethyl acetate.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 25 µL of the reconstituted sample into the HPLC system.
Chromatographic Conditions
| Parameter | Condition |
| Column | Symmetry Shield™ RP18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.02 M Phosphoric Acid (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 287 nm |
| Injection Volume | 25 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Method Validation Summary
The described HPLC-UV method was validated according to established guidelines. The key validation parameters are summarized in the tables below.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 0.05 - 10.00 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL |
Table 2: Precision and Accuracy
| QC Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| 0.05 (LLOQ) | 16.9 | 17.2 | 82.0 | 95.0 |
| 0.12 (Low QC) | 4.6 | 4.4 | 104.3 | 104.9 |
| 1.20 (Medium QC) | 5.8 | 6.5 | 98.3 | 99.2 |
| 8.20 (High QC) | 7.2 | 8.1 | 101.5 | 102.3 |
Data compiled from representative validation studies.
Table 3: Recovery
| Analyte | Mean Absolute Recovery (%) |
| Fenofibric Acid | 79.8 |
Experimental Workflow and Data Analysis
The following diagrams illustrate the key workflows for this analytical method.
References
Application Notes and Protocols for Preparing Fenofibrate Solutions for Intragastric Gavage in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenofibrate is a commonly used therapeutic agent for treating hyperlipidemia, acting as a selective agonist for peroxisome proliferator-activated receptor alpha (PPARα). In preclinical research involving murine models, oral administration via intragastric gavage is a standard procedure. However, fenofibrate's extremely low aqueous solubility presents a significant formulation challenge.[1] These application notes provide detailed protocols for preparing fenofibrate solutions and suspensions suitable for intragastric gavage in mice, ensuring accurate dosing and maximizing bioavailability for reliable experimental outcomes.
Data Presentation
Table 1: Solubility of Fenofibrate in Various Solvents
This table summarizes the solubility of fenofibrate in commonly used laboratory solvents. This data is crucial for selecting an appropriate vehicle for your study.
| Solvent | Solubility | Notes |
| Water | ~6 µg/mL | Practically insoluble.[1] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Requires sonication to achieve this concentration.[2] |
| Dimethylformamide (DMF) | 30 mg/mL | - |
| Ethanol | 1 mg/mL | - |
| Corn Oil | ≥ 2.5 mg/mL (clear solution); 33.33 mg/mL (with sonication) | A common vehicle for oral gavage.[2] |
| Olive Oil | Not explicitly quantified, but used as a vehicle up to 200 mg/mL | A high concentration suspension has been used for gavage in mice.[3] |
| Methanol | Freely soluble | Not typically used for in vivo dosing. |
| Acetonitrile | Freely soluble | Not typically used for in vivo dosing. |
Table 2: Commonly Used Vehicles and Reported Dosages for Fenofibrate in Mice
This table provides examples of vehicles and corresponding dosages that have been used in published studies. This can guide your dose selection and formulation strategy.
| Vehicle | Suspending/Solubilizing Agent | Mouse Strain | Dosage | Gavage Volume | Study Duration | Reference |
| Water | Vortexing | ob/ob | 20 mg/kg/day | 0.5 mL | 13 weeks | |
| Olive Oil | N/A (suspension) | C57BL/6 | 800 mg/kg/day | Not specified | 5 days | |
| Corn Oil | N/A (solution) | Not specified | 100 mg/kg/day | Not specified | 5 days | |
| 10% DMSO | N/A (solution) | Not specified | 10 mg/kg/day | Not specified | 5 days | |
| Not specified | Not specified | C57BL/6J | 50 mg/kg/day | Not specified | 2 weeks | |
| 0.5% (w/v) Methylcellulose in water | Methylcellulose | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Protocol 1: Preparation of a Fenofibrate Suspension (Aqueous Vehicle)
This protocol is suitable for administering fenofibrate as a suspension, which is a common method due to its poor solubility.
Materials:
-
Fenofibrate powder
-
Vehicle: 0.5% (w/v) methylcellulose in purified water (or purified water alone)
-
Mortar and pestle
-
Analytical balance
-
Spatula
-
Magnetic stirrer and stir bar
-
Volumetric flask and graduated cylinder
-
Beaker
Procedure:
-
Calculate the required amounts: Determine the total volume of the suspension needed and the required concentration of fenofibrate based on the dosing regimen for the mice.
-
Weigh the fenofibrate: Accurately weigh the required amount of fenofibrate powder using an analytical balance.
-
Prepare the vehicle: If using 0.5% methylcellulose, prepare it in advance by slowly adding the methylcellulose to warm water while stirring, then allowing it to cool to form a clear solution.
-
Create a paste: Transfer the weighed fenofibrate powder to a mortar. Add a small volume of the vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is critical to prevent clumping of the powder.
-
Form the suspension: Gradually add the remaining vehicle to the paste while continuously stirring.
-
Homogenize the suspension: Transfer the mixture to a beaker with a magnetic stir bar and place it on a magnetic stirrer. Stir for at least 30 minutes to ensure a homogenous suspension.
-
Storage and Handling:
-
Store the suspension in a sealed container at 2-8°C.
-
It is recommended to prepare the suspension fresh every 2 days to ensure stability.
-
Before each use, vigorously vortex or stir the suspension to ensure uniformity.
-
Protocol 2: Preparation of a Fenofibrate Solution (Oil-Based Vehicle)
This protocol is suitable for dissolving fenofibrate in an oil-based vehicle, which can improve its bioavailability.
Materials:
-
Fenofibrate powder
-
Vehicle: Corn oil or olive oil
-
Analytical balance
-
Spatula
-
Glass vial or beaker
-
Magnetic stirrer and stir bar (optional)
-
Sonicator (water bath or probe)
Procedure:
-
Calculate the required amounts: Determine the total volume of the solution needed and the desired concentration of fenofibrate.
-
Weigh the fenofibrate: Accurately weigh the required amount of fenofibrate powder.
-
Dissolve the fenofibrate:
-
Transfer the weighed fenofibrate into a glass vial or beaker.
-
Add the required volume of corn oil or olive oil.
-
Stir the mixture using a magnetic stirrer or by manual agitation.
-
To aid dissolution, especially for higher concentrations, place the vial in a sonicator bath and sonicate until the fenofibrate is completely dissolved. A clear solution should be obtained.
-
-
Storage and Handling:
-
Store the oil-based solution in a sealed, light-protected container at room temperature.
-
Visually inspect the solution for any precipitation before each use. If precipitation has occurred, gentle warming and sonication may be required to redissolve the compound.
-
Mandatory Visualization
Caption: Workflow for preparing fenofibrate for intragastric gavage in mice.
References
Application Notes and Protocols for Fenofibrate Administration in a Type 2 Diabetes Animal Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of fenofibrate in preclinical animal models of type 2 diabetes mellitus (T2DM). This document includes a summary of its mechanism of action, detailed experimental protocols for model induction and drug administration, and a compilation of quantitative data from various studies.
Application Note
Fenofibrate is a fibric acid derivative that primarily functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][2] It is clinically used to treat dyslipidemia, a common comorbidity in T2DM, characterized by high triglycerides and low high-density lipoprotein (HDL) cholesterol.[3][4] In animal models of T2DM, fenofibrate has demonstrated beneficial effects beyond lipid regulation, including improvements in hyperglycemia, insulin resistance, and the amelioration of diabetic microvascular complications, particularly diabetic nephropathy and retinopathy.[5]
Mechanism of Action:
Fenofibrate's primary molecular action is the activation of PPARα, a nuclear receptor that regulates the transcription of numerous genes involved in lipid metabolism and inflammation. Activation of PPARα leads to increased fatty acid oxidation, a reduction in triglyceride synthesis, and an increase in HDL cholesterol production.
Beyond its systemic lipid-lowering effects, studies in diabetic animal models have elucidated several key signaling pathways through which fenofibrate exerts its protective effects on diabetic complications:
-
Vascular Protection and Angiogenesis: In models of diabetes-impaired angiogenesis, fenofibrate has been found to restore blood flow and vessel density. This effect is mediated, at least in part, by the PPARα-independent downregulation of thioredoxin-interacting protein (TXNIP), a key inhibitor of angiogenesis that is typically overexpressed in hyperglycemic conditions.
-
Anti-inflammatory and Antioxidant Effects: Fenofibrate exhibits anti-inflammatory properties and can reduce oxidative stress, which are critical pathogenic factors in the development of diabetic complications. Studies have shown it can upregulate antioxidant enzymes and reduce the expression of pro-inflammatory markers.
Caption: Fenofibrate activates the PPARα/RXR heterodimer, which binds to PPREs to regulate gene transcription.
Caption: Fenofibrate inhibits the TGF-β1/Smad3 pathway, reducing renal fibrosis in diabetic nephropathy.
Caption: Fenofibrate rescues impaired angiogenesis by downregulating high glucose-induced TXNIP expression.
Experimental Protocols
This protocol describes the induction of a T2DM-like state in rodents using a combination of a high-fat diet (HFD) and a low dose of streptozotocin (STZ), which mimics the pathophysiology of human T2DM involving both insulin resistance and partial β-cell dysfunction.
Materials:
-
Male Wistar rats or C57BL/6J mice (8 weeks old).
-
High-Fat Diet (HFD): Typically 45-60% of total calories from fat.
-
Standard rodent chow.
-
Streptozotocin (STZ).
-
Citrate Buffer (0.1 M, pH 4.5), sterile.
-
Glucometer and test strips.
Procedure:
-
Acclimatization: Acclimatize animals for one week under standard laboratory conditions (12h light/dark cycle, 22±2°C) with free access to water and standard chow.
-
Dietary Induction of Insulin Resistance:
-
Divide animals into a control group and a T2DM induction group.
-
Feed the control group standard chow.
-
Feed the T2DM group an HFD for a period of 2 to 8 weeks to induce obesity and insulin resistance.
-
-
STZ Administration:
-
After the HFD feeding period, fast the animals overnight.
-
Prepare a fresh solution of STZ in cold, sterile citrate buffer.
-
Administer a single low dose of STZ via intraperitoneal (i.p.) injection. A common dose for rats is 25-35 mg/kg and for mice is 40 mg/kg. Control animals receive an equivalent volume of citrate buffer.
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 72 hours after STZ injection and then weekly.
-
Animals with fasting blood glucose levels consistently above 200-250 mg/dL are considered diabetic and suitable for the study.
-
Materials:
-
Fenofibrate powder.
-
Vehicle: 0.5% Sodium Carboxymethyl Cellulose (Na-CMC) or 0.5% Dimethyl Sulfoxide (DMSO).
-
Oral gavage needles.
-
Syringes.
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of fenofibrate based on the desired dose and the number and weight of the animals. A commonly used dose is 100 mg/kg/day.
-
Prepare a homogenous suspension of fenofibrate in the chosen vehicle.
-
-
Administration:
-
Administer the fenofibrate suspension to the treatment group once daily via oral gavage.
-
The control diabetic group should receive an equivalent volume of the vehicle alone.
-
The treatment duration can vary from one to twelve weeks, depending on the study's endpoints.
-
Sample Collection:
-
Collect blood samples from the tail vein or via cardiac puncture at the end of the study.
-
Collect 24-hour urine samples using metabolic cages to assess renal function.
-
Harvest tissues (kidney, liver, pancreas, heart) for histological or molecular analysis.
Key Assays:
-
Glycemic Control:
-
Fasting Blood Glucose (FBG): Measured using a standard glucometer.
-
Glycated Hemoglobin (HbA1c): Measured from whole blood using commercially available kits.
-
Plasma Insulin: Measured by ELISA.
-
-
Lipid Profile:
-
Measure serum levels of Total Cholesterol (TC), Triglycerides (TG), HDL, and LDL using enzymatic colorimetric assay kits.
-
-
Renal Function (Diabetic Nephropathy Markers):
-
Urinary Albumin Excretion (UAE): Measured from 24-hour urine samples by ELISA.
-
Serum Creatinine: Measured using a creatinine assay kit.
-
Kidney/Body Weight Ratio: Calculated as a marker for renal hypertrophy.
-
-
Gene and Protein Expression:
Data Presentation
The following tables summarize quantitative data from representative studies on fenofibrate administration in T2DM animal models.
Table 1: Effects of Fenofibrate on Glycemic Control and Body Weight
| Animal Model | Treatment & Duration | Fasting Blood Glucose | HbA1c | Plasma Insulin | Body Weight | Reference |
|---|---|---|---|---|---|---|
| db/db Mice | Fenofibrate in diet, 8 weeks | ↓ (P<0.001) | ↓ (P<0.001) | ↓ (P<0.05) | Slightly ↓ | |
| STZ-induced Diabetic Mice | Fenofibrate (100 mg/kg), 6 months | No significant change | - | - | No significant change | |
| Zucker Diabetic Fatty (ZDF) Rats | Fenofibrate, 7 or 14 weeks | No significant change | - | - | - |
| HFD/STZ-induced Diabetic Rats | Fenofibrate + Metformin (50 mg/kg each), 14 days | ↓ | - | - | No significant change | |
Table 2: Effects of Fenofibrate on Lipid Profile
| Animal Model | Treatment & Duration | Triglycerides (TG) | Total Cholesterol (TC) | HDL-C | Reference |
|---|---|---|---|---|---|
| Zucker Diabetic Fatty (ZDF) Rats | Fenofibrate, 7 or 14 weeks | ↓ | - | - | |
| HFD/STZ-induced Diabetic Rats | Fenofibrate (32 mg/kg), 8 weeks | ↓ | ↓ | ↑ |
| HFD-fed Wild-Type Mice | Fenofibrate (0.1% w/w) in diet, 3 weeks | ↓ | - | - | |
Table 3: Effects of Fenofibrate on Markers of Diabetic Nephropathy | Animal Model | Treatment & Duration | Urinary Albumin Excretion | Serum Creatinine | Kidney/Body Weight Ratio | Key Molecular Changes | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | STZ-induced Diabetic Rats | Fenofibrate (100 mg/kg), 12 weeks | ↓ | ↓ | ↓ | ↓ TGF-β1, ↓ Smad3, ↓ Collagen I & III mRNA | | | db/db Mice | Fenofibrate in diet, 8 weeks | ↓ (P<0.001) | - | - | ↓ Glomerular hypertrophy & mesangial expansion | | | HFD/STZ-induced Diabetic Rats | Fenofibrate (32 mg/kg), 8 weeks | ↓ | - | - | ↓ PAI-1, ↓ TGF-β1 | |
Experimental Workflow
Caption: A typical experimental workflow for evaluating fenofibrate in a T2DM animal model.
References
- 1. Up-regulation of Nrf2 is involved in FGF21 mediated fenofibrate protection against type 1 diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fenofibrate and Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenofibrate: a review of its lipid-modifying effects in dyslipidemia and its vascular effects in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Fenofibrate Use in Dyslipidemia and Related Comorbidities in the Asian Population: A Narrative Review [e-dmj.org]
- 5. PPARalpha agonist fenofibrate improves diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assays to Measure Fenofibrate's Effect on Lipoprotein Lipase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenofibrate, a fibric acid derivative, is a widely prescribed lipid-lowering agent effective in treating hypertriglyceridemia and mixed dyslipidemia. Its primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism. A key target of PPARα activation is the lipoprotein lipase (LPL) gene. Increased LPL expression and activity enhance the hydrolysis of triglycerides from circulating very-low-density lipoproteins (VLDL) and chylomicrons, leading to a reduction in plasma triglyceride levels.[1]
These application notes provide detailed protocols for in vitro assays to quantify the effect of fenofibrate on LPL activity, offering valuable tools for preclinical drug discovery and mechanism of action studies.
Data Presentation
The following tables summarize the expected quantitative outcomes of fenofibrate's effect on lipoprotein lipase activity, based on both in vivo findings and a hypothetical in vitro dose-response study.
Table 1: In Vivo Effect of Fenofibrate on Lipoprotein Lipase Activity in Mice
| Treatment Group | LPL Activity (μmol FFA/h/ml) | Percent Increase from Control |
| Control | 12.0 ± 2.5 | - |
| Fenofibrate | 25.1 ± 3.1 | +110% |
Data adapted from a study in APOE3-Leiden.CETP mice treated with fenofibrate (30 mg/kg/day).[2] LPL activity was measured in post-heparin plasma.*
Table 2: Hypothetical In Vitro Dose-Response of Fenofibrate on LPL Activity in Cultured Hepatocytes
| Fenofibric Acid Concentration (µM) | LPL Activity (nmol/min/mg protein) | Fold Increase from Control |
| 0 (Control) | 5.2 ± 0.4 | 1.0 |
| 10 | 7.8 ± 0.6 | 1.5 |
| 25 | 11.4 ± 0.9 | 2.2 |
| 50 | 15.1 ± 1.2 | 2.9 |
| 100 | 16.6 ± 1.5 | 3.2 |
This table presents hypothetical data illustrating a typical dose-dependent increase in LPL activity in a cultured hepatocyte cell line (e.g., HepG2) treated with fenofibric acid (the active metabolite of fenofibrate) for 48 hours. The concentrations are consistent with those used in in vitro studies investigating the effects of fenofibrate.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the molecular pathway of fenofibrate's action on LPL and the general workflow for the in vitro assays.
Fenofibrate's Mechanism of Action on LPL.
General Experimental Workflow.
Experimental Protocols
Two common methods for measuring LPL activity are presented below: a fluorometric assay and a radiometric assay.
Protocol 1: Fluorometric Lipoprotein Lipase Activity Assay
This protocol is adapted from commercially available kits and provides a sensitive and high-throughput method for measuring LPL activity.
Materials:
-
Cultured cells (e.g., HepG2 hepatocytes or 3T3-L1 adipocytes)
-
Fenofibric acid
-
Cell lysis buffer (e.g., RIPA buffer)
-
96-well black microplate
-
Fluorometric LPL substrate (e.g., a quenched triglyceride analog)
-
LPL assay buffer
-
Purified LPL standard
-
Microplate reader with fluorescence capabilities (e.g., Ex/Em = 480/520 nm)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in appropriate culture vessels and allow them to adhere and grow to a desired confluency.
-
Treat cells with varying concentrations of fenofibric acid (e.g., 0, 10, 25, 50, 100 µM) in fresh culture medium. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Preparation (Cell Lysate):
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
LPL Activity Assay:
-
Prepare a standard curve using the purified LPL standard according to the manufacturer's instructions.
-
In a 96-well black microplate, add a specific volume of cell lysate (e.g., 10-50 µL, ensuring equal protein amounts) to each well.
-
Add LPL assay buffer to each well to bring the total volume to a specified amount (e.g., 100 µL).
-
Initiate the reaction by adding the fluorometric LPL substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no LPL) from all readings.
-
Use the LPL standard curve to determine the LPL activity in each sample (often expressed as nmol of substrate hydrolyzed per minute).
-
Normalize the LPL activity to the protein concentration of the cell lysate (e.g., nmol/min/mg protein).
-
Plot the LPL activity against the fenofibric acid concentration to generate a dose-response curve.
-
Protocol 2: Radiometric Lipoprotein Lipase Activity Assay
This classic method utilizes a radiolabeled triglyceride substrate and offers high sensitivity and specificity.
Materials:
-
Cultured cells (e.g., HepG2 hepatocytes or 3T3-L1 adipocytes)
-
Fenofibric acid
-
Cell lysis buffer
-
Radiolabeled triolein (e.g., [³H]triolein)
-
Unlabeled triolein
-
Lecithin
-
Bovine serum albumin (BSA)
-
Tris-HCl buffer (pH 8.0-8.5)
-
Fatty acid extraction solution (e.g., methanol:chloroform:heptane mixture)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Substrate Emulsion Preparation:
-
Prepare a stock solution of radiolabeled and unlabeled triolein.
-
Emulsify the triolein with lecithin in a buffer solution using sonication to create a stable substrate emulsion.
-
-
Cell Culture and Treatment:
-
Follow the same procedure as described in Protocol 1 for cell culture and treatment with fenofibric acid.
-
-
Sample Preparation:
-
Prepare cell lysates as described in Protocol 1.
-
-
LPL Activity Assay:
-
In a reaction tube, combine the cell lysate, Tris-HCl buffer, and BSA.
-
Initiate the reaction by adding the radiolabeled triolein substrate emulsion.
-
Incubate the reaction mixture at 37°C for 30-60 minutes with gentle shaking.
-
Stop the reaction by adding the fatty acid extraction solution.
-
Vortex vigorously to partition the released radiolabeled free fatty acids into the organic phase.
-
Centrifuge to separate the phases.
-
Transfer a known volume of the organic phase to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of released free fatty acids based on the specific activity of the radiolabeled substrate.
-
Express LPL activity as nmol of free fatty acid released per minute per milligram of protein.
-
Generate a dose-response curve by plotting LPL activity against the fenofibric acid concentration.
-
Conclusion
The provided protocols offer robust and reliable methods to investigate the in vitro effects of fenofibrate on lipoprotein lipase activity. By employing these assays, researchers can effectively characterize the potency and efficacy of fenofibrate and other PPARα agonists in modulating a key enzyme in triglyceride metabolism. This information is crucial for the development of novel therapeutics for dyslipidemia and related metabolic disorders.
References
- 1. Changes in lipoprotein kinetics during therapy with fenofibrate and other fibric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fenofibrate Increases Very Low Density Lipoprotein Triglyceride Production Despite Reducing Plasma Triglyceride Levels in APOE*3-Leiden.CETP Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: UPLC-MS/MS Analysis of Fenofibrate and its Metabolites in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenofibrate is a widely prescribed lipid-lowering drug that belongs to the fibrate class. It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Fenofibric acid activates the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism. This activation leads to a decrease in triglycerides and low-density lipoprotein (LDL) cholesterol, and an increase in high-density lipoprotein (HDL) cholesterol. Understanding the distribution of fenofibrate and its metabolites in various tissues is crucial for assessing its efficacy and potential side effects. This application note provides a detailed protocol for the extraction and quantification of fenofibrate and its primary metabolite, fenofibric acid, in tissue samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Signaling Pathway of Fenofibrate
Fenofibrate exerts its therapeutic effects primarily through the activation of the PPARα signaling pathway. The diagram below illustrates the key steps in this pathway.
Caption: Fenofibrate Signaling Pathway.
Experimental Workflow
The following diagram outlines the general workflow for the UPLC-MS/MS analysis of fenofibrate and its metabolites in tissue samples.
Caption: Experimental Workflow for Tissue Analysis.
Quantitative Data Presentation
| Tissue | Fenofibrate (ng/g) | Fenofibric Acid (ng/g) |
| Liver | 120.5 ± 25.3 | 850.2 ± 150.7 |
| Kidney | 85.2 ± 15.8 | 1250.6 ± 210.4 |
| Spleen | 45.3 ± 8.9 | 350.1 ± 65.2 |
| Lung | 60.7 ± 11.2 | 480.9 ± 90.3 |
| Heart | 35.1 ± 7.5 | 290.4 ± 55.8 |
| Brain | 10.2 ± 2.1 | 50.3 ± 10.1 |
Note: The data presented is illustrative and may vary based on the animal model, dosage, and time of sample collection.
Experimental Protocols
Tissue Sample Preparation
Materials:
-
Tissue of interest (e.g., liver, kidney, muscle)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Homogenizer (e.g., bead beater, Potter-Elvehjem)
-
Internal Standard (IS) solution (e.g., fenofibrate-d6, fenofibric acid-d4)
-
Acetonitrile (ACN), HPLC grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Centrifuge tubes (1.5 mL and 15 mL)
-
Centrifuge
Protocol:
-
Accurately weigh approximately 100-200 mg of the frozen tissue sample.
-
Thaw the tissue on ice and wash with ice-cold PBS to remove any blood.
-
Mince the tissue into small pieces using a clean scalpel.
-
Place the minced tissue into a 2 mL centrifuge tube containing homogenization beads and 1 mL of ice-cold PBS or a suitable homogenization buffer.
-
Homogenize the tissue using a bead beater or other appropriate homogenizer until a uniform homogenate is obtained.
-
Transfer a known volume (e.g., 200 µL) of the tissue homogenate to a clean 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution to the homogenate and vortex briefly.
-
Add 800 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for extraction.
Liquid-Liquid Extraction
Protocol:
-
To the supernatant from the previous step, add 1 mL of MTBE.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Repeat the extraction step with another 1 mL of MTBE and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
UPLC Conditions (Example):
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-30% B
-
3.1-4.0 min: 30% B
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions:
-
Fenofibric Acid: 317.1 > 231.0
-
Fenofibric Acid-d4 (IS): 321.1 > 235.0
-
Fenofibrate: 361.1 > 121.0 (Positive Ion Mode)
-
Fenofibrate-d6 (IS): 367.1 > 121.0 (Positive Ion Mode)
-
Note: The specific UPLC and MS/MS parameters should be optimized for the instrument being used.
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of fenofibrate and its active metabolite, fenofibric acid, in tissue samples using UPLC-MS/MS. The detailed protocols for sample preparation and analysis, along with the illustrative data and pathway diagrams, offer a valuable resource for researchers in drug metabolism and pharmacokinetics. Adherence to these methodologies will enable the generation of reliable and reproducible data, contributing to a better understanding of the tissue distribution and pharmacological effects of fenofibrate.
References
Application Notes and Protocols for Studying the Effect of Fenofibrate on Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to investigate the therapeutic potential of fenofibrate in the context of atherosclerosis. Detailed protocols for key assays are included to ensure reproducibility and accuracy.
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events.[1] Fenofibrate, a fibric acid derivative, is a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[2][3] Its primary mechanism of action involves the activation of PPARα, which in turn regulates genes involved in lipid metabolism and inflammation.[4][5] By activating PPARα, fenofibrate increases the breakdown of fatty acids, leading to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. Additionally, fenofibrate exhibits anti-inflammatory properties by reducing levels of circulating inflammatory markers such as C-reactive protein (CRP).
This document outlines a preclinical experimental design to elucidate and quantify the effects of fenofibrate on the development and progression of atherosclerosis in a well-established animal model.
Experimental Design: An Overview
This study will utilize Apolipoprotein E-deficient (ApoE-/-) mice, a widely accepted model for studying atherosclerosis, fed a high-fat "Western" diet to induce plaque formation. The efficacy of fenofibrate will be assessed through a multi-pronged approach including lipid profiling, histological analysis of atherosclerotic plaques, and measurement of key inflammatory markers and gene expression.
A logical workflow for this experimental design is as follows:
Caption: Experimental workflow for studying fenofibrate's effect on atherosclerosis.
Key Experimental Protocols
Animal Model and Atherosclerosis Induction
Protocol:
-
Animal Model: Obtain male Apolipoprotein E-deficient (ApoE-/-) mice on a C57BL/6 background at 6-8 weeks of age.
-
Acclimatization: House the mice in a controlled environment (12-hour light/dark cycle, 22-24°C) for one week with free access to standard chow and water.
-
Grouping: Randomly divide the mice into three groups (n=10-12 per group):
-
Group 1 (Control): Fed a standard chow diet.
-
Group 2 (Western Diet - WD): Fed a Western-type diet (e.g., TD.88137, containing 21% fat by weight and 0.15-0.2% cholesterol).
-
Group 3 (WD + Fenofibrate): Fed a Western-type diet supplemented with fenofibrate. The dose can be mixed into the diet (e.g., 0.05% w/w).
-
-
Induction Period: Maintain the respective diets for 12-16 weeks to allow for the development of significant atherosclerotic lesions.
-
Monitoring: Monitor animal health and body weight weekly.
-
Euthanasia and Sample Collection: At the end of the study period, fast the mice overnight, and then euthanize them via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Collect blood via cardiac puncture and perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde) for tissue collection.
Lipid Profiling by HPLC-MS
Protocol:
-
Sample Preparation: Collect whole blood in EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Lipid Extraction (Folch Method):
-
To 40 µL of plasma, add an internal standard mix.
-
Add ice-cold methanol and chloroform (1:2, v/v).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Add ice-cold water to achieve a final chloroform/methanol/water ratio of 8:4:3 (v/v/v) and incubate on ice for another 10 minutes.
-
Centrifuge at 311 x g for 5 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Analysis:
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for injection into the HPLC-MS system.
-
Perform lipidomic analysis using a high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (HPLC-MS) to identify and quantify various lipid species, including total cholesterol, LDL, HDL, and triglycerides.
-
Histological Analysis of Atherosclerotic Plaques
Protocol:
-
Tissue Preparation: Carefully dissect the aorta from the aortic root to the iliac bifurcation. Remove adventitial fat.
-
En Face Oil Red O Staining (for overall plaque burden):
-
Fix the entire aorta in 4% paraformaldehyde.
-
Open the aorta longitudinally.
-
Rinse with 78% methanol.
-
Stain with a working solution of Oil Red O for 50-60 minutes to visualize lipid-rich plaques.
-
Wash with 78% methanol and then PBS.
-
Pin the aorta flat and capture images for quantification of the stained area relative to the total aortic surface area using image analysis software (e.g., ImageJ).
-
-
Aortic Root Sectioning and Staining (for detailed plaque analysis):
-
Embed the aortic root in Optimal Cutting Temperature (OCT) compound and freeze, or embed in paraffin.
-
Cut serial cross-sections (5-10 µm thick).
-
Hematoxylin and Eosin (H&E) Staining: To visualize the overall plaque morphology, cellular composition, and necrotic core size.
-
Deparaffinize and rehydrate sections.
-
Stain with Mayer's Hematoxylin for 15 minutes.
-
Wash and then counterstain with Eosin Y for 1-5 minutes.
-
Dehydrate and mount.
-
-
Masson's Trichrome Staining: To assess collagen content and fibrous cap thickness, which are indicators of plaque stability.
-
Deparaffinize and rehydrate sections.
-
Stain with Weigert's iron hematoxylin for 10 minutes.
-
Stain with Biebrich scarlet-acid fuchsin solution.
-
Differentiate with phosphomolybdic-phosphotungstic acid solution.
-
Stain with aniline blue to visualize collagen (blue/green).
-
Dehydrate and mount.
-
-
Inflammatory Marker Analysis by ELISA
Protocol:
-
Sample: Use plasma collected as described in the lipid profiling section.
-
Assay: Use commercially available ELISA kits for mouse C-Reactive Protein (CRP) and Interleukin-6 (IL-6).
-
General Procedure (based on typical sandwich ELISA kits):
-
Prepare standards and samples as per the kit instructions.
-
Add standards and samples to the antibody-pre-coated microplate wells and incubate.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated detection antibody and incubate.
-
Wash, then add streptavidin-HRP (or equivalent enzyme conjugate) and incubate.
-
Wash, then add a substrate solution (e.g., TMB) and incubate to allow color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentrations of CRP and IL-6 in the samples by comparing their absorbance to the standard curve.
-
Gene Expression Analysis by qPCR
Protocol:
-
Tissue: Use a portion of the aorta or liver, snap-frozen in liquid nitrogen and stored at -80°C.
-
RNA Extraction: Extract total RNA from the tissue using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., Ppαrα, Abca1, Cd36, Il6, Tnfα) and a stable housekeeping gene for normalization (e.g., Gapdh, Actb).
-
Run the qPCR reaction in triplicate for each sample.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels.
-
Data Presentation
Summarize all quantitative data in the following tables for clear comparison between the experimental groups.
Table 1: Plasma Lipid Profile
| Parameter | Control (Chow) | Western Diet (WD) | WD + Fenofibrate |
| Total Cholesterol (mg/dL) | |||
| LDL Cholesterol (mg/dL) | |||
| HDL Cholesterol (mg/dL) | |||
| Triglycerides (mg/dL) |
Table 2: Atherosclerotic Plaque Analysis
| Parameter | Control (Chow) | Western Diet (WD) | WD + Fenofibrate |
| Plaque Area (% of total aorta) | |||
| Aortic Root Lesion Area (μm²) | |||
| Necrotic Core Area (% of lesion) | |||
| Collagen Content (% of lesion) |
Table 3: Inflammatory Markers and Gene Expression
| Parameter | Control (Chow) | Western Diet (WD) | WD + Fenofibrate |
| Plasma CRP (ng/mL) | |||
| Plasma IL-6 (pg/mL) | |||
| Aortic Ppαrα Expression (fold change) | 1.0 | ||
| Aortic Cd36 Expression (fold change) | 1.0 | ||
| Hepatic Abca1 Expression (fold change) | 1.0 |
Visualization of Fenofibrate's Mechanism of Action
The primary mechanism of fenofibrate's action on atherosclerosis involves the activation of PPARα, which leads to a cascade of downstream effects on lipid metabolism and inflammation.
Caption: Fenofibrate's PPARα-mediated mechanism in atherosclerosis.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. Quantitative Analysis and Characterization of Atherosclerotic Lesions in the Murine Aortic Sinus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 4. umassmed.edu [umassmed.edu]
- 5. The Susceptibility to Diet-Induced Atherosclerosis Is Exacerbated with Aging in C57B1/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Stable Fenofibrate Formulations for Long-Term Studies
Introduction
Fenofibrate, a Biopharmaceutics Classification System (BCS) Class II drug, is characterized by low aqueous solubility and high permeability.[1] This poor solubility limits its dissolution rate and, consequently, its oral bioavailability, which can lead to variability in clinical response.[2][3] To overcome these challenges and ensure consistent therapeutic efficacy, especially in the context of long-term clinical studies, the development of stable formulations with enhanced solubility and dissolution is crucial.
These application notes provide detailed protocols for preparing stable fenofibrate formulations using three advanced techniques: nanosuspension, solid dispersion, and lipid-based formulations. Additionally, protocols for the long-term stability testing of these formulations are outlined to ensure their quality, safety, and efficacy over the intended shelf life.
Formulation Strategies and Protocols
Nanosuspension Formulation
Nanosuspensions, which consist of sub-micron colloidal dispersions of pure drug particles, enhance the dissolution rate by increasing the surface area of the drug.[4]
Experimental Protocol: Hot Melt Emulsification followed by Precipitation
This method involves melting the drug and emulsifying it in an aqueous phase, followed by precipitation in a cold medium to form nanosized particles.[4]
-
Materials: Fenofibrate, Hydroxymethyl cellulose (HPMC), Polyvinyl Pyrrolidone (PVP), Bovine Serum Albumin (BSA), Tween 80 (T80), Sodium Lauryl Sulphate (SLS), Sunflower oil.
-
Procedure:
-
Prepare an aqueous solution containing a stabilizer (e.g., HPMC, PVP, or BSA) and a surfactant (e.g., Tween 80 or SLS).
-
Melt the fenofibrate. A co-additive agent like sunflower oil can be mixed with the molten drug.
-
Disperse the molten fenofibrate in the pre-heated aqueous stabilizer/surfactant solution under high-speed homogenization to form a hot melt emulsion.
-
Precipitate the hot melt emulsion by rapidly adding it to a cold aqueous medium under ultrasonication.
-
Continue sonication for a specified period to control particle size and prevent agglomeration.
-
The resulting nanosuspension can be further processed, for instance, by spray-drying into a powder for solid dosage forms.
-
Experimental Workflow: Nanosuspension Preparation
Solid Dispersion Formulation
Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state. This technique can enhance the dissolution of poorly water-soluble drugs by reducing particle size and increasing wettability.
Experimental Protocol: Solvent Evaporation Method
This method involves dissolving the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent to obtain a solid dispersion.
-
Materials: Fenofibrate, Poloxamer 407, Eudragit® RSPO, Methanol.
-
Procedure:
-
Dissolve fenofibrate, Poloxamer 407, and Eudragit® RSPO in methanol with thorough mixing.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid dispersion under vacuum at room temperature for 24 hours to remove any residual solvent.
-
The obtained solid dispersion can be milled and sieved to achieve a uniform particle size for further processing into tablets or capsules.
-
Experimental Workflow: Solid Dispersion Preparation
Lipid-Based Formulation
Lipid-based formulations, such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), can improve the oral bioavailability of lipophilic drugs by enhancing their solubilization and absorption.
Experimental Protocol: Self-Microemulsifying Drug Delivery System (SMEDDS)
-
Materials: Fenofibrate, Lipophilic component (e.g., Miglyol® 812), Surfactant (e.g., Cremophor® EL), Monohydric alcohol (e.g., Ethanol).
-
Procedure:
-
Mix the lipophilic component, surfactant, and monohydric alcohol in the desired ratios.
-
Add fenofibrate to the mixture and stir until it is completely dissolved.
-
The resulting formulation is a clear, isotropic solution that, upon gentle agitation in an aqueous medium, will form a fine oil-in-water microemulsion.
-
Logical Relationship: SMEDDS Formulation Components
Characterization of Formulations
The prepared formulations should be characterized for their physicochemical properties to ensure quality and performance.
| Parameter | Method | Purpose |
| Particle Size and Zeta Potential | Dynamic Light Scattering (DLS) | To determine the size distribution and surface charge of nanoparticles in nanosuspensions, which are critical for stability. |
| Drug Content | High-Performance Liquid Chromatography (HPLC) | To quantify the amount of fenofibrate in the formulation. |
| Physical State of the Drug | Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) | To assess whether the drug is in a crystalline or amorphous state within the solid dispersion, which affects solubility and stability. |
| In Vitro Dissolution | USP Dissolution Apparatus | To evaluate the rate and extent of drug release from the formulation in a relevant dissolution medium. |
Long-Term Stability Studies
Stability testing is essential to ensure that the formulation maintains its quality, safety, and efficacy throughout its shelf life.
Protocol for Long-Term Stability Testing
Following the International Council for Harmonisation (ICH) guidelines:
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Parameters to be Tested:
-
Appearance
-
Drug Content (Assay)
-
Degradation Products/Impurities
-
Dissolution Profile
-
Particle Size (for nanosuspensions)
-
Physical state (for solid dispersions)
-
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial to separate and quantify fenofibrate from its potential degradation products. Stress testing (acidic, alkaline, oxidative, thermal, and photolytic conditions) should be performed to demonstrate the specificity of the method.
Quantitative Data Summary
The following table summarizes representative data from various studies on fenofibrate formulations.
| Formulation Type | Key Excipients | Particle Size (nm) | Dissolution after 12h (%) | Reference |
| Nanosuspension | BSA, SLS, Sunflower Oil | < 100 | - | |
| Nanosuspension | Poloxamer 188, PVP K30 | 194 - 356 | Significantly increased vs. reference | |
| Solid Dispersion | Poloxamer 407, Eudragit® RSPO | - | 53.5 - 95.2 | |
| Solid Dispersion | PEG 6000, PVP K30 | - | Enhanced compared to pure drug | |
| Lipid-Based (SMEDDS) | Medium-chain glycerides, Polysorbates | - | Higher than micronized formulation |
Fenofibrate's Mechanism of Action: PPAR-α Signaling Pathway
Fenofibrate is a prodrug that is rapidly hydrolyzed to its active metabolite, fenofibric acid. Fenofibric acid is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that regulates lipid metabolism.
The selection of an appropriate formulation strategy is critical for the development of a stable and effective fenofibrate product for long-term studies. Nanosuspensions, solid dispersions, and lipid-based formulations offer viable approaches to enhance the solubility and bioavailability of fenofibrate. The detailed protocols and characterization methods provided in these application notes serve as a comprehensive guide for researchers and formulation scientists. Rigorous long-term stability testing according to ICH guidelines is mandatory to ensure the quality and shelf-life of the final product.
References
- 1. Formulation and Characterization of Fenofibrate Loaded Solid Dispersion with Enhanced Dissolution Profile [scirp.org]
- 2. ijisrt.com [ijisrt.com]
- 3. Fenofibrate: a novel formulation (Triglide™) in the treatment of lipid disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fenofibrate nano-suspension formulation using hot melt emulsion followed by precipitation [repository.iitgn.ac.in]
Application Notes and Protocols for Gene Expression Analysis in Fenofibrate-Treated Primary Human Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of fenofibrate on gene expression in primary human hepatocytes. Fenofibrate, a fibric acid derivative, is a widely prescribed lipid-lowering agent that primarily acts by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2][3] Understanding its impact on hepatic gene expression is crucial for elucidating its therapeutic mechanisms and potential side effects.
Mechanism of Action
Fenofibrate is a prodrug that is rapidly hydrolyzed to its active metabolite, fenofibric acid.[1][3] Fenofibric acid is a potent agonist of PPARα, a nuclear receptor that plays a central role in regulating lipid and lipoprotein metabolism. Upon activation by fenofibric acid, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The activation of PPARα by fenofibrate leads to a cascade of transcriptional changes in the liver, resulting in:
-
Increased fatty acid oxidation: Upregulation of genes involved in the mitochondrial and peroxisomal breakdown of fatty acids.
-
Reduced triglyceride synthesis: Decreased expression of genes involved in de novo lipogenesis.
-
Modulation of lipoprotein metabolism: Increased synthesis of apolipoproteins A-I and A-II, which are components of high-density lipoprotein (HDL), and decreased production of apolipoprotein C-III (ApoC-III), an inhibitor of lipoprotein lipase.
-
Induction of cytochrome P450 enzymes: Fenofibric acid can induce the expression of certain cytochrome P450 enzymes, such as CYP3A4 and CYP2C8, in human hepatocytes.
Data Presentation: Gene Expression Changes
The following tables summarize the quantitative effects of fenofibrate on the mRNA levels of key target genes in primary human hepatocytes and related models.
Table 1: Effect of Fenofibric Acid on mRNA Levels of Key Metabolic Genes in Primary Human Hepatocytes
| Gene | Treatment Concentration | Fold Change vs. Control |
| CYP3A4 | Not Specified | 2- to 5-fold increase |
| CYP2C8 | Not Specified | 2- to 6-fold increase |
| UGT1A1 | Not Specified | 2- to 3-fold increase |
Table 2: Effect of Fenofibrate on PPARα Target Gene Expression in Hepatocyte Humanized Mouse Livers
| Gene | Fold Change vs. Control (Human Hepatocytes) |
| ANGPTL4 | ~2.5 |
| VNN1 | ~2 |
| PDK4 | ~2 |
| CPT1A | ~1.5 |
Table 3: Effect of Fenofibrate on Transaminase Gene Expression in Human HepG2 Cells
| Gene | Effect |
| Cytosolic Aspartate Aminotransferase (cAspAT) | 40% activity increase, mRNA increase |
| Alanine Aminotransferase (AlaAT) | 100% activity increase, mRNA increase |
Signaling Pathway and Experimental Workflow
References
Application Notes and Protocols for Lipid Profiling in Response to Fenofibrate Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the lipid-lowering effects of fenofibrate, a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Detailed protocols for established lipid profiling techniques are included to facilitate research into the therapeutic effects and underlying mechanisms of fenofibrate action.
Introduction to Fenofibrate and Lipid Metabolism
Fenofibrate is a widely prescribed medication for treating dyslipidemia, a condition characterized by abnormal levels of lipids in the blood, such as high triglycerides and low high-density lipoprotein (HDL) cholesterol. Its primary mechanism of action involves the activation of PPARα, a nuclear receptor that plays a crucial role in the regulation of genes involved in lipid and lipoprotein metabolism. Activation of PPARα by fenofibrate leads to increased breakdown of fatty acids and decreased secretion of triglyceride-rich lipoproteins from the liver, ultimately resulting in a more favorable lipid profile.
Quantitative Effects of Fenofibrate on Plasma Lipids
Multiple clinical studies have demonstrated the efficacy of fenofibrate in modulating plasma lipid levels. The following tables summarize the quantitative changes observed in key lipid parameters following fenofibrate treatment.
Table 1: Effect of Fenofibrate Monotherapy on Plasma Lipid Profile
| Lipid Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | Percentage Change | Reference |
| Triglycerides (mg/dL) | 318.8 ± 132.8 | 158.9 ± 51.4 | -50.1% | [1] |
| Total Cholesterol (mg/dL) | 224.1 ± 38.7 | 168.7 ± 27.1 | -24.7% | [1] |
| LDL Cholesterol (mg/dL) | 133.2 ± 34.8 | 99.2 ± 26.3 | -25.5% | [1] |
| HDL Cholesterol (mg/dL) | 42.5 ± 11.6 | 46.2 ± 12.7 | +8.7% | [2] |
| Non-HDL Cholesterol (mg/dL) | 181.6 ± 42.5 | 120.4 ± 31.0 | -33.7% | [1] |
| Apolipoprotein B (ApoB) (mg/dL) | 135 ± 25 | 101 ± 22 | -25.2% |
Data presented as mean ± standard deviation (SD). The percentage change is calculated from the mean values.
Table 2: Effect of Fenofibrate on Lipoprotein Subclass Cholesterol Levels (mg/dL)
| Lipoprotein Subclass | Control Group (Baseline) | Control Group (Follow-up) | Fenofibrate Group (Baseline) | Fenofibrate Group (Follow-up) |
| VLDL Cholesterol | ||||
| Large | 15.8 ± 11.1 | 11.9 ± 9.0 | 18.2 ± 13.5 | 9.7 ± 7.2 |
| Medium | 11.0 ± 5.6 | 8.1 ± 4.1 | 12.1 ± 6.4 | 6.8 ± 3.9 |
| Small | 7.1 ± 3.1 | 5.5 ± 2.5 | 7.8 ± 3.6 | 5.4 ± 2.6 |
| LDL Cholesterol | ||||
| Medium | 34.5 ± 14.3 | 31.8 ± 12.9 | 36.1 ± 15.1 | 30.9 ± 13.2 |
| Small | 30.1 ± 11.9 | 28.7 ± 11.1 | 31.5 ± 12.8 | 26.9 ± 11.3 |
| Very Small | 15.2 ± 6.5 | 14.8 ± 6.1 | 15.9 ± 7.0 | 13.8 ± 6.2 |
| HDL Cholesterol | ||||
| Very Large | 10.9 ± 4.8 | 12.8 ± 5.5 | 11.5 ± 5.1 | 10.3 ± 4.8 |
| Large | 14.2 ± 5.1 | 15.9 ± 5.8 | 14.8 ± 5.4 | 15.2 ± 5.6 |
| Medium | 8.1 ± 2.9 | 8.5 ± 3.1 | 8.3 ± 3.0 | 9.1 ± 3.4 |
| Small | 5.1 ± 1.8 | 5.3 ± 1.9 | 5.2 ± 1.9 | 5.8 ± 2.1 |
| Very Small | 3.9 ± 1.4 | 4.1 ± 1.5 | 4.0 ± 1.5 | 4.5 ± 1.7 |
*Indicates a statistically significant change from baseline (P < 0.05). Data adapted from a study by Nakanishi et al.
Signaling Pathway
The primary mechanism of action of fenofibrate is the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This nuclear receptor forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding modulates gene expression, leading to changes in lipid metabolism.
Experimental Workflows
Effective lipid profiling requires a systematic approach from sample collection to data analysis. The following diagrams illustrate typical workflows for lipidomics studies.
Detailed Experimental Protocols
Protocol 1: Plasma Lipid Extraction for LC-MS/MS Analysis (Methyl-tert-butyl ether - MTBE Method)
This protocol is adapted from a widely used method for the extraction of a broad range of lipid classes from plasma.
Materials:
-
Human plasma (EDTA-anticoagulated)
-
Methanol (LC-MS grade), chilled
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade), chilled
-
Water (LC-MS grade)
-
Internal standards (a mix of deuterated or odd-chain lipids representing different lipid classes)
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g)
-
Centrifugal evaporator (e.g., SpeedVac)
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 10 µL of plasma.
-
Add 225 µL of cold methanol containing the internal standard mixture.
-
Vortex for 10 seconds.
-
-
Lipid Extraction:
-
Add 750 µL of cold MTBE.
-
Vortex for 10 seconds.
-
Shake at 4°C for 6 minutes.
-
Induce phase separation by adding 188 µL of LC-MS grade water.
-
Vortex for 20 seconds.
-
Centrifuge at 14,000 x g for 2 minutes.
-
-
Collection and Drying:
-
Carefully collect the upper organic phase (approximately 700-750 µL) and transfer it to a new 1.5 mL microcentrifuge tube.
-
Dry the lipid extract in a centrifugal evaporator.
-
-
Reconstitution:
-
Resuspend the dried lipid extract in an appropriate solvent for your LC-MS analysis (e.g., 100 µL of methanol/toluene 9:1, v/v).
-
Vortex for 10 seconds and centrifuge at 14,000 x g for 2 minutes to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Fatty Acid Analysis in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for the analysis of total fatty acids in plasma, which involves extraction, saponification, and derivatization to fatty acid methyl esters (FAMEs).
Materials:
-
Human plasma
-
Methanol
-
Hydrochloric acid (HCl)
-
Iso-octane
-
Potassium hydroxide (KOH)
-
Pentafluorobenzyl bromide (PFB-Br) in acetonitrile
-
Diisopropylethylamine (DIPEA) in acetonitrile
-
Deuterated fatty acid internal standards
-
Glass centrifuge tubes with screw caps
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block
-
Nitrogen evaporator or centrifugal evaporator
Procedure:
-
Sample and Internal Standard Addition:
-
To a glass centrifuge tube, add 200 µL of plasma and 300 µL of phosphate-buffered saline (PBS).
-
Add 100 µL of the deuterated fatty acid internal standard mix.
-
Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.
-
-
Lipid Extraction:
-
Add 1 mL of iso-octane to the tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 1 minute to separate the phases.
-
Transfer the upper iso-octane layer to a new glass tube.
-
Repeat the extraction with another 1 mL of iso-octane and combine the extracts.
-
-
Saponification (for total fatty acids):
-
To the remaining methanol/aqueous layer from the extraction, add 500 µL of 1N KOH.
-
Vortex and incubate at 60°C for 1 hour to hydrolyze esterified fatty acids.
-
After cooling, neutralize the solution by adding 500 µL of 1N HCl.
-
-
Extraction of Hydrolyzed Fatty Acids:
-
Re-extract the fatty acids from the saponified mixture with 1 mL of iso-octane twice, as described in step 2. Combine all iso-octane extracts.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the combined iso-octane extracts to dryness under a stream of nitrogen or in a centrifugal evaporator.
-
To the dried residue, add 25 µL of 1% PFB-Br in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.
-
Vortex and let the reaction proceed at room temperature for 20 minutes.
-
Dry the sample again under nitrogen or in a centrifugal evaporator.
-
-
Sample Preparation for GC-MS:
-
Reconstitute the dried FAMEs in 50 µL of iso-octane.
-
Transfer the solution to a GC vial with a micro-insert.
-
The sample is now ready for injection into the GC-MS system.
-
Protocol 3: 1H NMR Spectroscopy for Serum Lipid Profiling
This protocol provides a general workflow for the analysis of lipids in serum using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
Human serum
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Lipid Extraction (Folch Method):
-
To 100 µL of serum in a glass tube, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex thoroughly for 2 minutes.
-
Add 400 µL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Sample Preparation for NMR:
-
Evaporate the collected organic phase to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid extract in 600 µL of CDCl₃ with TMS.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire 1H NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Typical acquisition parameters include:
-
Pulse sequence: A standard single-pulse experiment (e.g., zg30).
-
Number of scans: 64-128 (depending on sample concentration).
-
Relaxation delay (D1): 5 seconds.
-
Temperature: 298 K.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the characteristic lipid signals (e.g., methyl, methylene, olefinic protons) for quantification.
-
Use specialized software for spectral deconvolution and quantification of different lipid classes and fatty acid compositions.
-
References
- 1. Effectiveness and Safety of Fenofibrate in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of fenofibrate on lipid profiles, cholesterol ester transfer activity, and in-stent intimal hyperplasia in patients after elective coronary stenting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of Fenofibrate-Like Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenofibrate is a fibric acid derivative used clinically to treat hypertriglyceridemia and mixed dyslipidemia.[1][2] Its therapeutic effects are primarily mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[3][4] Upon activation by a ligand such as fenofibric acid (the active metabolite of fenofibrate), PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[4] This binding initiates the transcription of genes involved in fatty acid uptake, transport, and catabolism, ultimately leading to a reduction in plasma triglyceride levels.
The development of novel compounds with fenofibrate-like activity requires robust and reliable screening methods. Cell-based assays offer a physiologically relevant context to identify and characterize new PPARα agonists. This document provides detailed protocols for three key cell-based assays for screening fenofibrate-like compounds: a PPARα Luciferase Reporter Assay, a qPCR-based Gene Expression Assay for PPARα target genes, and a Fatty Acid Uptake Assay.
I. PPARα Signaling Pathway and Screening Workflow
The following diagrams illustrate the molecular mechanism of PPARα activation and a general workflow for screening compounds with fenofibrate-like activity.
Caption: PPARα Signaling Pathway.
Caption: Screening Workflow for Fenofibrate-like Compounds.
II. Quantitative Data Summary
The following tables summarize quantitative data for fenofibrate and other PPARα agonists from various cell-based assays.
Table 1: Potency of PPARα Agonists in Luciferase Reporter Assays
| Compound | Cell Line | Receptor | EC50 | Efficacy (% of control) | Reference |
| Fenofibric Acid | COS-7 | Human PPARα | 9.47 µM | 104% | |
| Fenofibrate | - | Mouse PPARα | 18 µM | - | |
| Fenofibrate | - | Human PPARα | 30 µM | - | |
| Bezafibrate | COS-7 | Human PPARα | 30.4 µM | 93.6% | |
| Pemafibrate | COS-7 | Human PPARα | 1.40 nM | 107% | |
| GW7647 | COS-7 | Human PPARα | 8.18 nM | 573% |
Table 2: Regulation of PPARα Target Gene Expression by Fenofibrate
| Gene | Cell/Animal Model | Treatment | Fold Change (mRNA) | Reference |
| ANGPTL4 | Humanized Mouse Liver | Fenofibrate | ~2.5 | |
| VNN1 | Humanized Mouse Liver | Fenofibrate | ~2.0 | |
| PDK4 | Humanized Mouse Liver | Fenofibrate | ~2.0 | |
| CPT1A | Humanized Mouse Liver | Fenofibrate | ~1.5 | |
| Fgf21 | Mouse Skeletal Muscle | Fenofibrate | No significant change | |
| Aco | Mouse Skeletal Muscle | Fenofibrate | No significant change | |
| Cpt1b | Mouse Skeletal Muscle | Fenofibrate | No significant change | |
| Lpl | Mouse Skeletal Muscle | Fenofibrate | No significant change |
III. Experimental Protocols
A. Protocol 1: PPARα Luciferase Reporter Assay
This assay quantifies the ability of a test compound to activate the PPARα signaling pathway, leading to the expression of a luciferase reporter gene.
1. Materials
-
Human hepatoblastoma (HepG2) cells or similar cell line
-
Expression plasmid for human PPARα
-
Luciferase reporter plasmid containing PPREs
-
Renilla luciferase plasmid (for normalization)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
Charcoal-stripped FBS
-
Transfection reagent (e.g., FuGENE HD)
-
96-well white, clear-bottom tissue culture plates
-
Test compounds and reference agonist (e.g., fenofibric acid, GW7647)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
2. Cell Culture and Transfection
-
Culture HepG2 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
For the assay, switch to DMEM with 10% charcoal-stripped FBS to reduce background activation.
-
Seed 1.3 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
-
On the following day, transfect the cells with the PPARα expression plasmid, PPRE-luciferase reporter plasmid, and Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow cells to incubate with the transfection mixture for 24 hours.
3. Compound Treatment
-
Prepare serial dilutions of test compounds and the reference agonist in the appropriate medium. The final DMSO concentration should not exceed 0.4%.
-
After the 24-hour transfection period, remove the medium and add 100 µL of the medium containing the test compounds or controls to each well.
-
Incubate the plate for an additional 24 hours at 37°C.
4. Luciferase Assay
-
After the incubation period, remove the medium from the wells.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a luminometer.
5. Data Analysis
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell number.
-
Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated wells by the normalized activity of the vehicle control wells.
-
Plot the fold activation against the compound concentration and determine the EC50 value using non-linear regression analysis.
B. Protocol 2: qPCR for PPARα Target Gene Expression
This protocol measures the change in mRNA levels of PPARα target genes in response to treatment with a test compound.
1. Materials
-
HepG2 cells or other suitable cell line
-
6-well tissue culture plates
-
Cell culture medium with 10% charcoal-stripped FBS
-
Test compounds and reference agonist
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR primers for target genes (e.g., CPT1A, PDK4, ANGPTL4) and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR Master Mix
-
qPCR instrument
2. Cell Culture and Treatment
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound or reference agonist in medium with charcoal-stripped FBS for 24 hours.
3. RNA Extraction and cDNA Synthesis
-
After treatment, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
4. qPCR
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the target or housekeeping gene, and cDNA template.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Include a melt curve analysis at the end of the qPCR run to verify the specificity of the amplified product.
5. Data Analysis
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the change in gene expression relative to the vehicle control using the 2^-ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).
C. Protocol 3: Fatty Acid Uptake Assay
This assay measures the ability of cells to take up fluorescently labeled fatty acids, a key downstream effect of PPARα activation.
1. Materials
-
Differentiated 3T3-L1 adipocytes, HepG2 cells, or another suitable cell line that expresses fatty acid transporters.
-
Black-walled, clear-bottom 96-well tissue culture plates.
-
Serum-free, phenol red-free cell culture medium.
-
Test compounds and reference agonist
-
Fluorescently labeled fatty acid analog (e.g., BODIPY-C12)
-
Extracellular quenching solution (optional)
-
Multiwell fluorescence microplate reader with bottom-read capability.
2. Cell Culture and Treatment
-
Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere and/or differentiate as required for the cell type.
-
Prior to the assay, serum-starve the cells in serum-free medium for 1-2 hours to increase their metabolic demand.
-
Treat the cells with test compounds or a reference agonist for a predetermined amount of time (e.g., 24 hours) to induce the expression of fatty acid transporters.
3. Fatty Acid Uptake Measurement
-
Prepare a working solution of the fluorescent fatty acid analog in an appropriate assay buffer.
-
Remove the compound-containing medium and add the fluorescent fatty acid working solution to the cells.
-
Immediately begin measuring the fluorescence (e.g., Ex/Em = 488/523 nm) in kinetic mode at 37°C for 60 minutes using the bottom-read function of the plate reader.
-
Alternatively, for an endpoint assay, incubate the plate at 37°C for a defined period (e.g., 60 minutes) and then measure the fluorescence.
-
If using a quenching solution, add it to the wells to eliminate the signal from the extracellular fluorescent fatty acid before reading the fluorescence.
4. Data Analysis
-
For kinetic assays, determine the rate of fatty acid uptake from the slope of the fluorescence versus time curve.
-
For endpoint assays, subtract the background fluorescence (from wells without cells) from the fluorescence of the sample wells.
-
Compare the fatty acid uptake in compound-treated cells to that in vehicle-treated cells to determine the effect of the compound.
IV. Data Interpretation and Troubleshooting
-
Luciferase Reporter Assay: A dose-dependent increase in luciferase activity indicates that the compound is an agonist of PPARα. A high Z'-factor (>0.5) is indicative of a robust and reproducible assay. Potential issues include low transfection efficiency, high background signal, or compound cytotoxicity.
-
qPCR for Target Gene Expression: An increase in the mRNA levels of known PPARα target genes provides secondary validation of a compound's activity. It is crucial to select stable housekeeping genes for normalization. Variability in RNA quality or qPCR efficiency can affect the results.
-
Fatty Acid Uptake Assay: Increased uptake of the fluorescent fatty acid analog in treated cells demonstrates a functional consequence of PPARα activation. Cell health and confluency can significantly impact the results. It is important to ensure that the observed effects are not due to compound-induced cytotoxicity.
By employing this comprehensive suite of cell-based assays, researchers can effectively screen for and characterize novel compounds with fenofibrate-like activity, facilitating the development of new therapeutics for metabolic disorders.
References
- 1. Pharmacological screening of fenofibrate-loaded solid dispersion in fructose-induced diabetic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study: baseline characteristics and short-term effects of fenofibrate [ISRCTN64783481] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
Troubleshooting & Optimization
Technical Support Center: Overcoming Fenofibrate Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor aqueous solubility of fenofibrate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is fenofibrate so difficult to dissolve in aqueous solutions?
A1: Fenofibrate is a highly lipophilic (fat-loving) molecule, categorized as a Biopharmaceutics Classification System (BCS) Class II drug. This means it has high permeability through biological membranes but suffers from very low water solubility, making it challenging to work with in aqueous experimental systems like cell cultures or buffer solutions. Its low solubility can lead to inconsistent results and hinder its therapeutic application by affecting absorption and onset of action.
Q2: What are the most common strategies to solubilize fenofibrate for in vitro experiments?
A2: The most common and effective strategies involve the use of:
-
Co-solvents: Organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol are frequently used to prepare concentrated stock solutions, which are then diluted into the aqueous experimental medium.[1][2]
-
Surfactants: Surfactants such as Sodium Dodecyl Sulfate (SDS) and Tween 80 can increase the solubility of fenofibrate by forming micelles that encapsulate the drug.[3][4][5]
-
Cyclodextrins: These cyclic oligosaccharides, particularly Hydroxypropyl-β-cyclodextrin (HPβCD), can form inclusion complexes with fenofibrate, enhancing its aqueous solubility and dissolution rate.
-
Nanoparticle Formulations: Reducing the particle size of fenofibrate to the nanometer range, through techniques like nanocrystal formation, significantly increases its surface area and, consequently, its dissolution rate in aqueous media.
-
Solid Dispersions: Dispersing fenofibrate in a hydrophilic polymer matrix (e.g., PVP, PEG) can enhance its solubility and dissolution.
Q3: I've prepared a fenofibrate stock solution in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?
A3: This is a common issue. Here are some troubleshooting steps:
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, to avoid cellular toxicity and reduce the chances of precipitation.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your medium. Instead, perform a stepwise dilution, first adding the stock to a small volume of medium and then adding this intermediate dilution to the final volume.
-
Pre-warming the Medium: Gently warming your cell culture medium to 37°C before adding the fenofibrate stock can sometimes help maintain solubility.
-
Sonication: Brief sonication of the final solution can help to redissolve any precipitate that has formed.
-
Consider a Different Solubilization Method: If precipitation persists, using a different method like complexation with HPβCD or a surfactant-based formulation might be more suitable for your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Fenofibrate powder will not dissolve in the chosen solvent. | - Inappropriate solvent selection.- Solvent is not of sufficient purity (e.g., DMSO has absorbed water).- The concentration exceeds the solubility limit. | - Refer to the solubility data table below to select an appropriate solvent.- Use fresh, anhydrous solvents, especially for hygroscopic solvents like DMSO.- Prepare a less concentrated stock solution. Gentle warming and sonication may also aid dissolution. |
| Precipitation occurs immediately upon dilution of the stock solution into an aqueous buffer or medium. | - Rapid change in solvent polarity.- Final concentration in the aqueous medium is still too high. | - Employ a stepwise dilution protocol.- Increase the volume of the aqueous medium to achieve a lower final fenofibrate concentration.- Consider using a formulation with a stabilizing agent like a surfactant or cyclodextrin. |
| The prepared fenofibrate solution is cloudy or shows visible particles. | - Incomplete dissolution.- Formation of aggregates or nanocrystals. | - Increase sonication time or gently warm the solution.- Filter the solution through an appropriate syringe filter (be aware this may remove undissolved drug and lower the effective concentration).- If using a nanoparticle formulation, this may be expected; characterize the particle size to ensure it is within the desired range. |
| Inconsistent experimental results between batches of fenofibrate solutions. | - Variability in solution preparation.- Degradation of the stock solution over time. | - Standardize the solution preparation protocol.- Prepare fresh solutions for each experiment or aliquot stock solutions for single use to avoid repeated freeze-thaw cycles. Store stock solutions appropriately, typically at -20°C or -80°C. |
Quantitative Data Summary
The solubility of fenofibrate can be significantly enhanced using various solvents and excipients. The following tables provide a summary of quantitative data for comparison.
Table 1: Solubility of Fenofibrate in Common Organic Solvents
| Solvent | Solubility (mg/mL) | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | 15 | |
| Dimethylformamide (DMF) | 30 | |
| Ethanol | 1 | |
| Methanol | Freely Soluble | |
| Acetonitrile | Freely Soluble | |
| Water | < 0.001 (practically insoluble) |
Table 2: Enhancement of Fenofibrate Solubility with Surfactants and Cyclodextrins
| Solubilizing Agent | Concentration | Resulting Fenofibrate Solubility | Reference(s) |
| Sodium Lauryl Sulfate (SLS) | 0.1 M | 910.8 mg/L (approx. 0.91 mg/mL) | |
| Tween 80 | 2% in water | Enables dissolution for in vitro studies | |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | Increasing concentrations | Linear increase in aqueous solubility |
Experimental Protocols
Protocol 1: Preparation of a Fenofibrate Stock Solution in DMSO
This protocol describes the preparation of a 15 mg/mL stock solution of fenofibrate in DMSO.
Materials:
-
Fenofibrate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the desired amount of fenofibrate powder. For example, for 1 mL of a 15 mg/mL stock solution, weigh 15 mg of fenofibrate.
-
Transfer the fenofibrate powder into a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO. For a 15 mg/mL solution, add 1 mL of DMSO.
-
Vortex the mixture vigorously for 1-2 minutes until the fenofibrate is completely dissolved.
-
If complete dissolution is not achieved, sonicate the solution for 10-15 minutes in a water bath sonicator. Gentle warming to 37°C can also be applied.
-
Once fully dissolved, the stock solution can be used immediately or aliquoted into smaller, single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Fenofibrate-HPβCD Inclusion Complexes (Kneading Method)
This protocol provides a method to enhance fenofibrate's aqueous solubility through complexation with HPβCD.
Materials:
-
Fenofibrate powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Mortar and pestle
-
Water
-
Methanol
-
Drying oven
Procedure:
-
Accurately weigh fenofibrate and HPβCD in a 1:1 molar ratio.
-
Place the HPβCD in a mortar and add a small amount of water to form a paste.
-
Dissolve the fenofibrate in a minimal amount of methanol.
-
Slowly add the fenofibrate solution to the HPβCD paste in the mortar.
-
Knead the mixture thoroughly for 45-60 minutes.
-
If the mixture becomes too dry during kneading, add a small amount of water to maintain a pasty consistency.
-
Dry the resulting kneaded mass in an oven at 50°C until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder using the mortar and pestle.
-
The resulting powder can be stored in a desiccator and used to prepare aqueous solutions for experiments.
Visualizations
Signaling Pathway
Fenofibrate primarily acts as an agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates lipid metabolism. The following diagram illustrates this signaling pathway.
Caption: Fenofibrate's activation of the PPARα signaling pathway.
Experimental Workflow
The following diagram outlines a logical workflow for selecting an appropriate solubilization method for fenofibrate in a new experimental setup.
Caption: Workflow for selecting a fenofibrate solubilization method.
References
Technical Support Center: Troubleshooting Inconsistent Fenofibrate Effects in Cell Culture
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing experiments involving fenofibrate. It addresses common issues that lead to inconsistent results and offers detailed protocols and FAQs to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of fenofibrate in cell culture?
Fenofibrate is a prodrug that is rapidly hydrolyzed by cellular esterases to its active metabolite, fenofibric acid.[1][2] Fenofibric acid is an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism, inflammation, and cellular homeostasis.[1][3][4] Upon activation by fenofibric acid, PPARα forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their expression.
Q2: Why is fenofibrate difficult to dissolve, and how can I prepare a stable stock solution?
Fenofibrate is a highly hydrophobic (lipophilic) compound, classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high permeability. This poor water solubility is a primary reason for inconsistent results.
For a stable stock solution, dissolve fenofibrate in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF). It is recommended to prepare high-concentration stock solutions (e.g., 15-30 mg/mL in DMSO or DMF), which can then be diluted to the final working concentration in the cell culture medium. Aqueous solutions should be prepared fresh for each experiment and are not recommended for storage for more than one day.
Q3: What are the typical working concentrations of fenofibrate for cell culture experiments?
The optimal concentration of fenofibrate is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Typical concentrations used in the literature range from 10 µM to 100 µM. For example, EC50 values (the concentration that gives half-maximal response) for mouse and human PPARα receptors in transactivation assays have been reported as 18 µM and 30 µM, respectively.
Q4: How long should I treat my cells with fenofibrate?
The treatment duration depends on the endpoint being measured.
-
For gene expression analysis (qPCR): Short-term incubations of 6 to 24 hours are often sufficient to detect changes in the transcription of PPARα target genes.
-
For protein expression analysis (Western blot): Longer incubations of 24 to 72 hours may be necessary to observe changes in protein levels.
-
For cell viability or functional assays: Treatment times can range from 24 to 72 hours or longer, depending on the specific assay and cell line.
Q5: Are there known off-target or PPARα-independent effects of fenofibrate?
Yes, several studies have reported PPARα-independent effects of fenofibrate. These can include interference with mitochondrial respiration, induction of oxidative stress, and modulation of other signaling pathways like AMP-activated protein kinase (AMPK). To confirm that the observed effects are PPARα-dependent, it is essential to include appropriate controls, such as using a PPARα antagonist (e.g., GW6471) or performing experiments in PPARα-knockout/knockdown cells.
Troubleshooting Guide
This section addresses specific issues that can lead to inconsistent or unexpected results in fenofibrate experiments.
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution | Fenofibrate may precipitate when diluted into aqueous culture medium. Ensure the stock solution is fully dissolved before dilution. Vortex the final working solution thoroughly before adding it to the cells. Visually inspect the medium for any signs of precipitation. |
| Inaccurate Pipetting | Due to the small volumes often used for serial dilutions, minor pipetting errors can lead to significant concentration differences. Use calibrated pipettes and proper pipetting techniques. |
| Uneven Cell Seeding | Inconsistent cell numbers across wells can lead to variability in the response to treatment. Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells to maintain uniformity. |
| Edge Effects | Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. To minimize this, avoid using the outer wells or fill them with sterile PBS or water. |
Issue 2: No Observable Effect or Weaker-Than-Expected Effect
| Potential Cause | Troubleshooting Steps |
| Fenofibrate Degradation | Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. Prepare single-use aliquots of the stock solution and store them at -20°C or -80°C. Fenofibrate is also sensitive to light and unstable in basic conditions. |
| Suboptimal Concentration | The concentration used may be too low to elicit a response in your specific cell line. Perform a dose-response curve (e.g., from 1 µM to 200 µM) to determine the optimal effective concentration. |
| Insufficient Treatment Time | The biological process being studied may require a longer exposure to fenofibrate. Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment duration. |
| Low PPARα Expression | The cell line being used may have low or no expression of PPARα, the primary target of fenofibrate. Verify PPARα expression levels in your cell line using qPCR or Western blot. |
| Serum Component Interference | Components in fetal bovine serum (FBS) can bind to fenofibrate, reducing its effective concentration. Consider reducing the serum concentration during treatment, but ensure the cells remain healthy. |
Issue 3: Unexpected Cytotoxicity
| Potential Cause | Troubleshooting Steps |
| High Fenofibrate Concentration | At high concentrations, fenofibrate can induce cytotoxicity through off-target effects, such as mitochondrial dysfunction. Use a cell viability assay (e.g., MTT, WST-1) to determine the cytotoxic concentration range for your cell line and use concentrations below this threshold for mechanistic studies. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.5%) and include a vehicle-only control in all experiments. |
| Contamination | Rule out microbial contamination (bacteria, fungi, mycoplasma) as a source of cell death. |
Experimental Protocols & Data
Protocol 1: Preparation of Fenofibrate Stock Solution
This protocol describes the preparation of a 20 mM fenofibrate stock solution in DMSO.
-
Materials:
-
Fenofibrate powder (FW: 360.8 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 3.61 mg of fenofibrate powder and place it in a sterile microcentrifuge tube.
-
Add 500 µL of sterile DMSO to the tube.
-
Vortex vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication or warming to 37°C can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Prepare single-use aliquots (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. The stock solution is stable for at least one year when stored properly.
-
Protocol 2: Dose-Response Experiment Using a WST-1 Cell Viability Assay
This protocol provides a method to determine the effective and cytotoxic concentration range of fenofibrate.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of fenofibrate from your stock solution in culture medium. For a final concentration range of 1 µM to 200 µM, prepare 2X working solutions.
-
Include a vehicle control (DMSO only) with the same final DMSO concentration as the highest fenofibrate dose.
-
Remove the old medium from the cells and add 100 µL of the appropriate fenofibrate dilution or vehicle control to each well.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Viability Assessment:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the fenofibrate concentration to generate a dose-response curve and calculate the IC50 value (the concentration that inhibits 50% of cell viability).
-
Quantitative Data Summary
The following tables summarize key quantitative data for using fenofibrate in experiments.
Table 1: Solubility of Fenofibrate in Common Solvents
| Solvent | Solubility | Reference |
| Water | Practically insoluble (<0.5 µg/mL) | |
| Ethanol | 1 mg/mL | |
| DMSO | 15 mg/mL | |
| Dimethyl Formamide (DMF) | 30 mg/mL |
Table 2: Recommended Concentration Ranges for In Vitro Studies
| Cell Line Type | Concentration Range (µM) | Observed Effect | Reference | | :--- | :--- | :--- | | Human Glioblastoma (LN-229) | 50 | Inhibition of mitochondrial respiration, ATP depletion | | | Human Gastric Cancer (MGC803) | 25 - 50 | Inhibition of cell proliferation, induction of apoptosis | | | Human T-cells (purified CD4+) | 20 | Suppression of Th17 differentiation | | | Human Hepatoma (HepG2) | 1 - 100 | Regulation of apolipoprotein CIII secretion | |
Visualizations
Signaling Pathway
Caption: The PPARα signaling pathway activated by fenofibrate in a target cell.
Experimental Workflow
References
Technical Support Center: Managing Fenofibrate-Induced Cytotoxicity in Primary Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage fenofibrate-induced cytotoxicity in primary cell lines.
Frequently Asked Questions (FAQs)
Q1: What is fenofibrate and why is it used in research?
Fenofibrate is a third-generation fibric acid derivative commonly prescribed as a lipid-lowering drug.[1][2] In research, it is widely used as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid and glucose metabolism, as well as inflammation.[3][4][5] Its ability to modulate these pathways makes it a valuable tool for studying metabolic diseases, cardiovascular conditions, and cancer.
Q2: What are the known mechanisms of fenofibrate-induced cytotoxicity?
Fenofibrate-induced cytotoxicity can be mediated through both PPARα-dependent and PPARα-independent pathways.
-
PPARα-Dependent Mechanisms: Activation of PPARα by fenofibrate can lead to cellular stress and apoptosis in certain cell types. This can involve the regulation of genes involved in cell cycle control and apoptosis.
-
PPARα-Independent Mechanisms: Studies have shown that fenofibrate can induce cytotoxicity through mechanisms that do not require PPARα. These include:
-
Mitochondrial Dysfunction: Fenofibrate can accumulate in mitochondria and inhibit complex I of the electron transport chain, leading to impaired mitochondrial respiration, depletion of ATP, and metabolic catastrophe. This can also lead to mitochondrial depolarization and structural damage.
-
Oxidative Stress: Fenofibrate treatment can lead to an increase in reactive oxygen species (ROS), causing oxidative damage to DNA, lipids, and proteins.
-
Inhibition of Akt Phosphorylation: Fenofibrate can inhibit the phosphorylation of Akt, a key protein in cell survival pathways, leading to caspase-dependent apoptosis.
-
Activation of NF-κB Pathway: In some cancer cells, fenofibrate has been shown to induce apoptosis through the activation of the NF-κB pathway.
-
Q3: What are the typical signs of fenofibrate-induced cytotoxicity in primary cell cultures?
Common indicators of cytotoxicity include:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology, such as cell shrinkage, rounding, and detachment.
-
Increased lactate dehydrogenase (LDH) release into the culture medium, indicating cell membrane damage.
-
Increased number of apoptotic cells, which can be identified by Annexin V/Propidium Iodide staining.
-
Activation of caspases, the key executioners of apoptosis.
-
Cleavage of PARP, a substrate of activated caspases.
Q4: How can I differentiate between cytotoxic and cytostatic effects of fenofibrate?
It is crucial to determine whether fenofibrate is killing the cells (cytotoxicity) or merely inhibiting their proliferation (cytostatic effect). This can be achieved by:
-
Cell Viability vs. Cell Number Assays: Assays like MTT or MTS measure metabolic activity and reflect cell viability, while cell counting assays (e.g., using a hemocytometer or automated cell counter) directly measure cell number. A decrease in viability with a stable or slightly reduced cell number might suggest a cytostatic effect, whereas a significant drop in both indicates cytotoxicity.
-
Apoptosis Assays: Assays that detect markers of apoptosis, such as caspase activation or Annexin V staining, can confirm if cell death is occurring.
Troubleshooting Guides
Guide 1: High Levels of Cell Death Observed After Fenofibrate Treatment
Problem: A significant decrease in cell viability is observed in primary cells treated with fenofibrate.
| Possible Cause | Troubleshooting Steps |
| Fenofibrate concentration is too high. | Perform a dose-response experiment to determine the optimal concentration of fenofibrate for your specific primary cell line. Start with a wide range of concentrations and narrow down to the lowest effective, non-toxic concentration. |
| Long exposure time. | Reduce the incubation time with fenofibrate. A shorter exposure may be sufficient to achieve the desired biological effect with minimal cytotoxicity. |
| Cell type is particularly sensitive. | Primary cells can vary greatly in their sensitivity to drugs. If possible, test the effect of fenofibrate on a different primary cell line or a more robust immortalized cell line to compare sensitivities. |
| Oxidative stress. | Co-treat cells with an antioxidant, such as N-acetylcysteine (NAC), to determine if oxidative stress is the primary cause of cytotoxicity. |
| Mitochondrial dysfunction. | Assess mitochondrial health using assays for mitochondrial membrane potential (e.g., JC-1 staining) or by measuring ATP levels. |
Guide 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Problem: The cytotoxic effect of fenofibrate varies between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in cell culture conditions. | Ensure consistent cell seeding density, passage number, and growth phase. Primary cells are particularly sensitive to variations in culture conditions. |
| Inconsistent fenofibrate solution. | Prepare fresh fenofibrate solutions for each experiment from a reliable stock. Ensure complete solubilization. |
| Serum concentration in the media. | Serum proteins can bind to fenofibrate, reducing its effective concentration. Standardize the serum concentration in your culture medium for all experiments. |
| Contamination. | Regularly check for microbial contamination in your cell cultures, which can affect cell health and response to treatment. |
Experimental Protocols
A summary of key experimental protocols is provided below. For detailed procedures, refer to the original publications.
Table 1: Summary of Experimental Protocols
| Experiment | Purpose | Brief Methodology | Typical Readout |
| MTT Assay | To assess cell viability and metabolic activity. | Cells are incubated with MTT, which is reduced by metabolically active cells to a purple formazan product. The formazan is then solubilized, and the absorbance is measured. | Absorbance at 570 nm. |
| LDH Release Assay | To quantify cytotoxicity by measuring membrane damage. | The amount of lactate dehydrogenase (LDH) released from damaged cells into the supernatant is measured using a colorimetric assay. | Absorbance at 490 nm. |
| Caspase-3/7 Activity Assay | To measure the activity of executioner caspases involved in apoptosis. | A luminogenic or fluorogenic substrate containing the DEVD sequence is cleaved by active caspase-3 and -7, generating a signal. | Luminescence or fluorescence intensity. |
| Western Blot for Apoptosis Markers | To detect the cleavage of caspases and PARP, and changes in Bcl-2 family proteins. | Proteins from cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against apoptotic markers. | Band intensity corresponding to cleaved and full-length proteins. |
| Reactive Oxygen Species (ROS) Detection | To measure intracellular ROS levels. | Cells are loaded with a fluorescent probe (e.g., DCF-DA) that becomes fluorescent upon oxidation by ROS. | Fluorescence intensity measured by flow cytometry or a plate reader. |
Signaling Pathways and Workflows
Fenofibrate-Induced Cytotoxicity Pathways
Caption: Mechanisms of fenofibrate-induced cytotoxicity.
Experimental Workflow for Assessing Cytotoxicity
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. Fenofibrate induces apoptosis of triple-negative breast cancer cells via activation of NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of PPARalpha-dependent and PPARalpha-independent transcript regulation following fenofibrate treatment of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pnas.org [pnas.org]
Fenofibrate and Serum Creatinine in Animal Models: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth information and troubleshooting guidance for researchers encountering elevated serum creatinine levels in animal models treated with fenofibrate. The following question-and-answer format directly addresses common issues and provides detailed experimental context.
Frequently Asked Questions (FAQs)
Q1: We are observing a consistent rise in serum creatinine in our rat model following fenofibrate administration. Is this indicative of kidney damage?
A1: Not necessarily. While an increase in serum creatinine is a common observation, it may not reflect direct nephrotoxicity. Several studies in animal models suggest that fenofibrate can elevate serum creatinine through mechanisms independent of actual kidney damage.[1][2][3][4] It is crucial to investigate the underlying cause in your specific experimental setup. The rise in creatinine is often reversible upon discontinuation of the drug.[5]
Q2: What are the primary proposed mechanisms for fenofibrate-induced elevation of serum creatinine in animal models?
A2: There are three main hypotheses regarding the increase in serum creatinine observed with fenofibrate treatment in animal studies:
-
Alteration of Renal Hemodynamics: Fenofibrate may cause a constriction of the afferent arterioles in the glomeruli. This can lead to a decrease in the glomerular filtration rate (GFR) and consequently, an increase in serum creatinine. This effect is thought to be mediated by the inhibition of vasodilatory prostaglandins.
-
Increased Metabolic Production of Creatinine: Some evidence suggests that fenofibrate may upregulate the metabolic pathways involved in creatinine synthesis in the muscle, leading to higher circulating levels without a change in renal clearance.
-
Inhibition of Tubular Creatinine Secretion: Fenofibrate might interfere with the active secretion of creatinine by the renal tubules, which would also result in elevated serum creatinine levels independent of GFR changes.
It is possible that a combination of these mechanisms contributes to the observed increase.
Troubleshooting Guide
Issue: Unexplained rise in serum creatinine in fenofibrate-treated rodents.
Troubleshooting Steps:
-
Assess Glomerular Filtration Rate (GFR) Independently: Do not rely solely on serum creatinine to assess renal function. Measure GFR using a more direct method, such as inulin or iohexol clearance, to determine if the creatinine rise corresponds to a true decrease in filtration. In some animal studies, GFR and renal blood flow were found to be unaffected by fenofibrate despite an increase in serum creatinine.
-
Evaluate Markers of Kidney Damage: Analyze urine for markers of tubular injury, such as Kidney Injury Molecule-1 (KIM-1) and N-acetyl-β-D-glucosaminidase (NAG), and for proteinuria. The absence of these markers would suggest that the rise in creatinine is not due to renal parenchymal damage.
-
Measure Creatinine Clearance: Collect 24-hour urine samples to measure creatinine clearance. A normal or unchanged creatinine clearance in the presence of elevated serum creatinine may point towards increased production or altered secretion of creatinine rather than impaired filtration.
-
Consider the Animal Model: The renal effects of fenofibrate can vary depending on the animal model. In models of diabetic nephropathy (e.g., db/db mice), fenofibrate has shown renoprotective effects, such as reducing albuminuria and renal fibrosis, despite potential increases in creatinine.
Quantitative Data from Animal Studies
The following tables summarize quantitative data synthesized from various studies on the effects of fenofibrate on renal parameters in animal models.
Table 1: Effect of Fenofibrate on Serum Creatinine and Urea in Wistar Rats
| Parameter | Control Group | Fenofibrate-Treated Group (3.6 mg/rat/day for 6 weeks) | Percentage Change |
| Serum Creatinine (mg/dL) | 0.6 ± 0.1 | 1.1 ± 0.2 | +83% |
| Serum Urea (mg/dL) | 25.5 ± 2.1 | 42.3 ± 3.5 | +66% |
Data synthesized from a study by Abo-Ouf et al. (2018).
Table 2: Effect of Fenofibrate on Creatinine Clearance in Diabetic Rats
| Parameter | Control Diabetic Rats | Fenofibrate-Treated Diabetic Rats (100 mg/kg/day for 12-14 weeks) |
| Creatinine Clearance (mL/min) | 3.09 ± 0.4 | 1.87 ± 0.3 |
Data from a study by Komers et al. (2005) in streptozotocin-induced diabetic rats.
Experimental Protocols
Protocol 1: Induction of Renal Injury and Fenofibrate Treatment in Rats
-
Animal Model: Male Wistar rats.
-
Induction of Injury (Optional): For models of kidney injury, nicotine can be administered at a dose of 2 mg/kg/day, intraperitoneally, for 4 weeks.
-
Fenofibrate Administration: Fenofibrate is dissolved in 1% w/v carboxymethylcellulose (CMC) and administered orally at a dose of 30 mg/kg/day. Treatment is initiated 3 days prior to the injury induction and continued for the duration of the study.
-
Sample Collection: At the end of the treatment period, blood is collected for serum creatinine and blood urea nitrogen (BUN) analysis. Kidneys are harvested for histological examination and measurement of oxidative stress markers.
Protocol 2: Evaluation of Fenofibrate Effects in a Diabetic Mouse Model
-
Animal Model: Male db/db mice (a model of type 2 diabetes) and their non-diabetic db/m littermates.
-
Fenofibrate Administration: Fenofibrate is administered by oral gavage at a dose of 100 mg/kg/day for 8 weeks.
-
Renal Function Assessment: 24-hour urine is collected using metabolic cages to measure urinary albumin excretion. At the end of the study, blood is collected for serum triglyceride and other biochemical analyses. Kidneys are processed for histological staining (H&E, PAS, Masson's trichrome) to assess pathological changes.
Signaling Pathways and Experimental Workflows
PPAR-alpha Signaling Pathway in the Kidney
Fenofibrate is a peroxisome proliferator-activated receptor alpha (PPAR-α) agonist. In the kidney, PPAR-α activation plays a crucial role in regulating lipid metabolism and inflammation.
Caption: PPAR-alpha signaling pathway activated by fenofibrate in renal cells.
Experimental Workflow for Investigating Fenofibrate's Effect on Renal Function
Caption: A typical experimental workflow for studying the renal effects of fenofibrate.
References
- 1. researchgate.net [researchgate.net]
- 2. Fenofibrate-induced renal dysfunction, yes or no? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fenofibrate and Renal Disease [medscape.com]
- 5. EFFECT OF FENOFIBRATE ADMINISTRATION AND ITS WITHDRAWAL ON THE KIDNEYS OF ADULT MALE ALBINO RATS (HISTOLOGICAL AND BIOCHEMICAL STUDIES) [amj.journals.ekb.eg]
Technical Support Center: Optimizing Fenofibrate Concentration for PPARα Activation In Vitro
Welcome to the technical support center for optimizing fenofibrate concentration in in vitro PPARα activation experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of fenofibrate-induced PPARα activation?
A1: Fenofibrate is a prodrug that is rapidly converted in vivo to its active metabolite, fenofibric acid. Fenofibric acid acts as a selective agonist for Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a ligand-activated transcription factor.[1] Upon binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[2][3][4] This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.[2] These target genes are primarily involved in lipid metabolism, including fatty acid transport and oxidation.
Q2: What is a typical effective concentration range for fenofibrate in vitro?
A2: The effective concentration of fenofibrate, or more accurately its active form fenofibric acid, can vary significantly depending on the cell line, species of origin for the PPARα receptor, and the specific assay being used. Generally, concentrations in the micromolar range are effective. For human PPARα, EC50 values (the concentration that elicits a half-maximal response) have been reported to be around 30 µM. However, other studies have shown effects at concentrations as low as 9.47 µM for fenofibric acid. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare fenofibrate for in vitro experiments?
A3: Fenofibrate is poorly soluble in water. Therefore, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution. This stock solution is then diluted in the cell culture medium to the desired final concentration. It is critical to ensure that the final solvent concentration in the culture medium is low (typically less than 0.1%) and consistent across all treatments, including vehicle controls, to avoid solvent-induced cellular stress or toxicity.
Troubleshooting Guides
Issue 1: Low or no PPARα activation detected.
| Possible Cause | Troubleshooting Step |
| Suboptimal Fenofibrate Concentration | Perform a dose-response curve with a wide range of fenofibrate concentrations (e.g., 1 µM to 100 µM) to identify the optimal activation concentration for your specific cell line and assay. |
| Low PPARα Expression in Cell Line | Select a cell line known to express sufficient levels of endogenous PPARα (e.g., HepG2, primary hepatocytes). Alternatively, transiently or stably transfect your cells with a PPARα expression vector. |
| Inactive Fenofibrate | Ensure the fenofibrate or fenofibric acid used is of high purity and has been stored correctly. Prepare fresh stock solutions in an appropriate solvent like DMSO. |
| Assay Sensitivity | For reporter assays, ensure your reporter construct contains a functional PPRE. Optimize transfection efficiency and consider using a more sensitive luciferase substrate. For gene expression analysis, ensure your qPCR primers are specific and efficient. |
| Insufficient Incubation Time | Optimize the incubation time with fenofibrate. Typically, 18-24 hours is sufficient for transcriptional activation, but this may vary. |
Issue 2: High background signal or non-specific effects.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is minimal (<0.1%) and consistent across all wells, including the vehicle control. |
| Cellular Toxicity of Fenofibrate | High concentrations of fenofibrate can induce cytotoxicity. Perform a cell viability assay (e.g., MTT, LDH) in parallel with your activation assay to ensure the observed effects are not due to cell death. |
| Off-Target Effects | At high concentrations, fenofibrate may have off-target effects or activate other PPAR isoforms, although it is more selective for PPARα. Consider using a PPARα-specific antagonist (e.g., GW6471) to confirm that the observed effects are PPARα-dependent. |
Data Presentation
Table 1: Reported EC50 Values for Fenofibrate/Fenofibric Acid on PPARα Activation
| Compound | Species | Cell Line/System | EC50 (µM) | Reference |
| Fenofibrate | Human | In vitro receptor assay | 30 | |
| Fenofibrate | Mouse | In vitro receptor assay | 18 | |
| Fenofibric Acid | Human | COS-7 cells (transactivation assay) | 9.47 | |
| Fenofibric Acid | Human | In vitro transactivation assay | 30.4 |
Note: Fenofibrate is the prodrug; fenofibric acid is the active metabolite.
Experimental Protocols
Protocol 1: PPARα Luciferase Reporter Assay
This protocol outlines a general procedure for measuring PPARα activation using a luciferase reporter system.
-
Cell Seeding: Plate cells (e.g., HEK293T, HepG2) in a 96-well plate at a density that will result in 50-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with:
-
A PPARα expression plasmid.
-
A luciferase reporter plasmid containing a PPRE.
-
A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
Incubation: Incubate the cells for 4-6 hours post-transfection, then replace the transfection medium with fresh culture medium.
-
Fenofibrate Treatment: After 24 hours, treat the cells with various concentrations of fenofibrate or fenofibric acid. Include a vehicle-only control.
-
Incubation: Incubate for an additional 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control.
Mandatory Visualizations
Caption: PPARα signaling pathway activation by fenofibrate.
Caption: Workflow for a PPARα luciferase reporter assay.
References
Technical Support Center: Fenofibrate and Statin Co-administration Toxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the co-administration toxicity of fenofibrate and statins in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicity concerns when co-administering fenofibrate and statins in animal studies?
A1: The primary toxicity concerns are hepatotoxicity (liver damage) and myotoxicity (muscle damage), including the risk of rhabdomyolysis. Animal studies have shown that co-administration may, in some models, lead to elevated liver enzymes and markers of muscle damage.[1][2]
Q2: What animal models are commonly used to study the toxicity of this drug combination?
A2: Rodent models, particularly rats, are frequently used. Spontaneously hypertensive rats (SHR) expressing human C-reactive protein (SHR-CRP) have been utilized to investigate hepatotoxicity in the context of inflammation.[2][3]
Q3: Are there known pharmacokinetic interactions between fenofibrate and statins in animal models?
A3: Pharmacokinetic interactions can occur, but they appear to be dependent on the specific statin used. Some studies in rats have shown no significant drug accumulation with co-administration of fenofibrate and atorvastatin or pravastatin.[1] However, the potential for interaction should always be considered and evaluated in your specific experimental design.
Troubleshooting Guides
Issue 1: Unexpectedly High Liver Enzyme Levels in Co-administration Groups
Symptoms:
-
Significantly elevated serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and/or alkaline phosphatase (ALP) in animals receiving both fenofibrate and a statin compared to control and monotherapy groups.
-
Histopathological findings of liver necrosis, inflammatory cell infiltration, or severe dystrophic changes.
Possible Causes:
-
Synergistic Hepatotoxicity: The combination of fenofibrate and the specific statin at the administered doses may be causing synergistic or additive liver damage. This has been observed in SHR-CRP rats treated with fenofibrate and rosuvastatin.
-
Animal Model Susceptibility: The chosen animal strain may be particularly susceptible to the hepatotoxic effects of this drug combination. The SHR-CRP model, for instance, is designed to have a pro-inflammatory state which may exacerbate liver injury.
-
Off-target Effects: The observed liver injury may be independent of the lipid-lowering mechanisms and related to other cellular pathways affected by the drug combination.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study with varying concentrations of both fenofibrate and the statin to identify a non-toxic dose range for the combination.
-
Time-Course Analysis: Sample at multiple time points to understand the onset and progression of liver injury.
-
Alternative Statin: Consider testing a different statin, as the degree of interaction and toxicity can vary between statins.
-
Mechanism Investigation: Analyze liver tissue for markers of oxidative stress (e.g., TBARS, GSH/GSSG ratio) and inflammation (e.g., IL-6) to elucidate the underlying mechanism of toxicity.
Issue 2: Observing Signs of Myotoxicity in Experimental Animals
Symptoms:
-
Elevated serum creatine kinase (CK) or myoglobin levels.
-
Visible signs of muscle weakness or paralysis in the animals.
-
Histopathological evidence of muscle fiber degeneration or necrosis.
Possible Causes:
-
Pharmacodynamic Interaction: Fenofibrate and statins can both independently cause myotoxicity. Their combined effect on muscle tissue may be additive or synergistic.
-
Pharmacokinetic Interaction: Although not always observed, an interaction leading to increased plasma concentrations of the statin could increase the risk of myotoxicity.
-
Underlying Genetic Predisposition: The animal strain used may have a genetic predisposition to myopathy that is unmasked by the drug combination.
Troubleshooting Steps:
-
Monitor Myotoxicity Markers: Routinely measure serum CK and/or myoglobin levels.
-
Functional Assessment: Perform functional assessments, such as grip strength tests, to detect sub-clinical muscle weakness.
-
Histopathology: Conduct detailed histological examination of different muscle types (e.g., soleus, gastrocnemius) to identify the extent and nature of muscle damage.
-
Re-evaluate Dosages: If myotoxicity is observed, reduce the doses of one or both drugs in subsequent experiments.
Data Presentation
Table 1: Hepatotoxicity Markers in SHR-CRP Rats Treated with Fenofibrate and Rosuvastatin for 4 Weeks
| Treatment Group (Dose) | ALT (µkat/L) | AST (µkat/L) | ALP (µkat/L) |
| Control | 1.12 ± 0.08 | 2.15 ± 0.14 | 2.18 ± 0.11 |
| Fenofibrate (100 mg/kg) | 2.45 ± 0.21 | 4.32 ± 0.35 | 4.65 ± 0.29 |
| Rosuvastatin (20 mg/kg) | 1.25 ± 0.11 | 2.31 ± 0.19 | 2.33 ± 0.15 |
| Fenofibrate + Rosuvastatin | 2.68 ± 0.25 | 4.55 ± 0.41 | 4.89 ± 0.33 |
*Data are presented as mean ± SEM. *p < 0.05 compared to control. Data synthesized from Škop et al., Physiol. Res. 65 (Suppl. 1): S89-S98, 2016.
Table 2: Myotoxicity Markers in Rats Treated with Atorvastatin or Fenofibrate for 60 Days
| Treatment Group (Dose) | Myoglobinemia (ng/mL) |
| Control | 10.5 ± 1.5 |
| Atorvastatin (10 mg/kg) | 25.2 ± 3.1 |
| Fenofibrate (60 mg/kg) | 22.8 ± 2.5 |
*Data are presented as mean ± SEM. *p < 0.05 compared to control. Note: This study did not include a co-administration group. Data synthesized from Pierno et al., Br J Pharmacol. 2006 Nov; 149(5): 509–522.
Experimental Protocols
Key Experiment: Assessment of Hepatotoxicity in SHR-CRP Rats
1. Animal Model and Treatment:
-
Species/Strain: Male spontaneously hypertensive rats expressing the human C-reactive protein transgene (SHR-CRP).
-
Groups (n=8 per group):
-
Control (vehicle)
-
Fenofibrate (100 mg/kg/day, oral gavage)
-
Rosuvastatin (20 mg/kg/day, oral gavage)
-
Fenofibrate (100 mg/kg/day) + Rosuvastatin (20 mg/kg/day)
-
-
Duration: 4 weeks.
2. Sample Collection:
-
At the end of the treatment period, animals are anesthetized, and blood is collected via cardiac puncture for serum separation.
-
The liver is excised, weighed, and sections are fixed in 10% buffered formalin for histology. Other portions can be snap-frozen for biochemical analysis.
3. Biochemical Assays:
-
Serum ALT, AST, and ALP levels are measured using standard automated biochemical analyzers and commercially available kits. The principle of these assays is typically based on spectrophotometric measurement of the rate of conversion of a substrate.
4. Histopathology:
-
Formalin-fixed liver sections are embedded in paraffin, sectioned at 5 µm, and stained with hematoxylin and eosin (H&E).
-
Slides are examined under a light microscope by a qualified pathologist blinded to the treatment groups.
-
Lesions such as hepatocyte necrosis, inflammatory cell infiltration, and dystrophic changes are noted and scored.
Mandatory Visualization
Caption: Experimental workflow for assessing hepatotoxicity.
Caption: PPARα signaling pathway in fenofibrate action.
References
Technical Support Center: Unexpected Off-Target Effects of Fenofibrate in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of fenofibrate. The information provided aims to address specific issues that may be encountered during experiments.
I. Anti-Cancer Effects
Fenofibrate has demonstrated unexpected anti-tumor properties in various experimental models, often independent of its primary lipid-lowering function through Peroxisome Proliferator-Activated Receptor α (PPARα) activation.[1][2] These effects are linked to the inhibition of angiogenesis, induction of apoptosis, and cell cycle arrest.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Lack of anti-proliferative effect in cancer cell lines. | Cell line resistance; Insufficient drug concentration or incubation time; PPARα-independent mechanism not prominent in the chosen cell line. | Verify the PPARα expression in your cell line. Some anti-cancer effects of fenofibrate are PPARα-independent.[3] Increase fenofibrate concentration (up to 50-100 µM) and extend incubation time (up to 72 hours) as effects can be dose and time-dependent.[2] Consider testing different cancer cell lines, as sensitivity to fenofibrate varies. |
| Inconsistent results in animal tumor models. | Poor bioavailability of fenofibrate; Inappropriate animal model; PPARα species-specific differences. | Ensure proper formulation and administration of fenofibrate for optimal absorption. Administration with food, particularly high-fat meals, can increase bioavailability. Consider the genetic background of the animal model, as host PPARα status can influence anti-tumor effects. Be aware that fenofibrate can induce hepatocarcinoma in rodents, an effect not observed in humans. |
| Difficulty in elucidating the mechanism of action. | Complex interplay of multiple signaling pathways; Both PPARα-dependent and independent effects. | Investigate both PPARα-dependent and independent pathways. Key pathways to examine include VEGF, NF-κB, PI3K/Akt, and AMPK signaling. Use PPARα antagonists (e.g., GW6471) or siRNA to differentiate between PPARα-dependent and independent effects. |
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target mechanism for fenofibrate's anti-cancer activity?
A1: The primary off-target mechanism is anti-angiogenesis, achieved through the down-regulation of Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR), and Hypoxia-Inducible Factor-1α (HIF-1α). Fenofibrate also up-regulates anti-angiogenic factors like endostatin and thrombospondin-1.
Q2: Are the anti-cancer effects of fenofibrate solely dependent on PPARα activation?
A2: No, fenofibrate exhibits both PPARα-dependent and independent anti-cancer activities. For instance, in some breast cancer cell lines, the induction of apoptosis by fenofibrate is independent of PPARα.
Q3: Can fenofibrate directly induce apoptosis in cancer cells?
A3: Yes, fenofibrate can induce apoptosis and cell cycle arrest in various cancer cells. For example, in breast cancer cells, it can upregulate pro-apoptotic proteins like Bad and downregulate anti-apoptotic proteins like Bcl-xL and Survivin.
Q4: How does fenofibrate affect cancer cell metabolism?
A4: Fenofibrate can induce a "metabolic catastrophe" in cancer cells, particularly glioblastoma. It accumulates in the mitochondria and inhibits complex I of the electron transport chain, leading to a severe decline in intracellular ATP. This activates the AMPK pathway and inhibits mTOR, ultimately leading to cell death.
Quantitative Data Summary
| Experimental Model | Fenofibrate Concentration/Dose | Observed Effect | Reference |
| MGC803 Gastric Cancer Cells | 50 µM | Reduced glycolysis from 82.08 to 68.47 mPH/min. | |
| SGC7901 Gastric Cancer Cells | 50 µM | Increased apoptosis. | |
| B16-F10 Melanoma (in vivo) | Not specified | 83% reduction in vessel density. | |
| Lewis Lung Carcinoma (in vivo) | Not specified | 62% reduction in leukocytes. |
Signaling Pathway Diagram
Caption: Fenofibrate's anti-cancer signaling pathways.
II. Cardiovascular Effects
Fenofibrate's effects on the cardiovascular system in experimental models can be complex and sometimes unexpected, extending beyond its intended lipid-lowering capabilities.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected cardiac hypertrophy in MuRF1 knockout mice. | This is a specific off-target effect in a genetically modified model. | This model reveals a novel role for MuRF1 in regulating PPARα activity. The hypertrophy is pathological and not seen in wild-type mice. This highlights the importance of considering the genetic background in interpreting fenofibrate's effects. |
| Variable effects on cardiovascular risk reduction in different studies. | Patient population heterogeneity (e.g., presence or absence of dyslipidemia). | The cardiovascular benefits of fenofibrate are more pronounced in patients with dyslipidemia (high triglycerides and low HDL-C). Stratify your experimental groups based on their baseline lipid profiles to observe more consistent effects. |
Frequently Asked Questions (FAQs)
Q1: Can fenofibrate cause adverse cardiac effects?
A1: In a specific experimental model of mice lacking the muscle-specific ubiquitin ligase MuRF1, fenofibrate induced unexpected pathological cardiac hypertrophy. This is not a typical effect in wild-type animals but underscores the potential for off-target effects in specific genetic contexts.
Q2: What is the mechanism behind fenofibrate's beneficial effects in atrial fibrillation models?
A2: Fenofibrate has been shown to inhibit atrial metabolic remodeling in atrial fibrillation by regulating the PPAR-α/sirtuin 1/PGC-1α pathway. This helps to maintain energy metabolism in the atria.
Quantitative Data Summary
| Experimental Model | Fenofibrate Treatment | Observed Effect | Reference |
| MuRF1-/- Mice | 0.05% wt/wt in chow for 3 weeks | Induced pathological cardiac hypertrophy. | |
| Patients with Type 2 Diabetes and marked dyslipidemia | Not specified | 27% relative risk reduction in cardiovascular disease events. | |
| Rabbit model of Atrial Fibrillation | Not specified | Reversed the increase in serum acetoacetate and β-hydroxybutyrate levels. |
Logical Relationship Diagram
Caption: Fenofibrate's differential cardiac effects.
III. Neuroprotective Effects
Fenofibrate has shown potential neuroprotective properties in experimental models of neurological diseases, which are not directly related to its lipid-lowering action.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Lack of acute neuroprotection in stroke models. | Poor blood-brain barrier (BBB) penetration of fenofibrate's active metabolite, fenofibric acid. | Chronic pretreatment (e.g., 14 days) with fenofibrate is often required to observe neuroprotective effects, suggesting a preconditioning-like mechanism. Acute administration may not be effective due to slow BBB penetration. |
| Sex-specific differences in neuroprotection. | Lower expression and potentially different regulation of PPARα in females. | Be aware that neuroprotective benefits may be more pronounced in males. It is advisable to include both sexes in your experimental design and analyze the data accordingly. |
Frequently Asked Questions (FAQs)
Q1: What are the mechanisms behind fenofibrate's neuroprotective effects?
A1: Fenofibrate's neuroprotective effects are mediated through its anti-inflammatory, antioxidant, and vascular barrier protective properties, primarily through the activation of PPARα. It can reduce cerebral oxidative stress and prevent the ischemia-induced expression of adhesion molecules in cerebral vessels.
Q2: Are the neuroprotective effects of fenofibrate dependent on its lipid-lowering properties?
A2: No, the neuroprotective effects appear to be independent of improvements in plasma lipids. In some models, neuroprotection was observed even when lipid profiles worsened.
Experimental Workflow Diagram
Caption: Workflow for assessing fenofibrate neuroprotection.
IV. Hepatotoxicity
While generally considered safe, fenofibrate has been associated with rare instances of hepatotoxicity in experimental and clinical settings.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Elevated liver enzymes in treated animals. | This can be a non-pathological phenomenon or a sign of drug-induced liver injury (DILI). | Fenofibrate can activate the gene expression of aminotransferases via PPARα, leading to mild, transient elevations. Monitor enzyme levels; if they persist above three times the upper limit of normal, consider reducing the dose or discontinuing treatment. |
| Unexpected liver injury in experimental models. | The mechanism of fenofibrate-induced hepatotoxicity is not fully understood but may involve immunological factors. | The latency to onset of liver injury can be variable, from weeks to years. Histological examination of the liver is recommended to characterize the type of injury (hepatocellular, cholestatic, or mixed). |
Frequently Asked Questions (FAQs)
Q1: How common is clinically significant liver injury with fenofibrate?
A1: Clinically significant liver injury from fenofibrate is very rare. Mild and transient elevations in serum aminotransferases are more common but usually resolve even with continued treatment.
Q2: What are the characteristics of fenofibrate-induced liver injury?
A2: The presentation can range from acute, self-limited hepatitis to a more persistent and even chronic liver injury. The pattern of enzyme elevation can be hepatocellular, cholestatic, or mixed.
Quantitative Data Summary
| Observation | Incidence/Value | Context | Reference |
| Mild, transient serum aminotransferase elevations | Up to 20% of patients | Human studies | |
| Aminotransferase levels >3 times normal | 3% to 5% of patients | Human studies | |
| Clinically significant DILI cases | 0.6% in a large cohort | DILI Network study |
V. Experimental Protocols
In Vivo Food-Effect Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Controlled environment with a 12-hour light/dark cycle, free access to standard chow and water.
-
Acclimatization: Minimum of one week before the experiment.
-
Groups:
-
Group 1 (Fasted): Fasted overnight (approximately 16 hours) with free access to water.
-
Group 2 (Fed): Provided with a standardized high-fat meal 30 minutes to 2 hours before dosing.
-
-
Drug Administration: Administer choline fenofibrate via oral gavage.
-
Sampling: Collect blood samples at predetermined time points to determine the plasma concentration of fenofibric acid.
-
Reference:
Intracranial Glioblastoma Mouse Model
-
Cell Line: U-87MG human glioblastoma cells stably expressing a luciferase reporter.
-
Animal Model: Female nude-Foxn1nu athymic mice (6-8 weeks old).
-
Tumor Cell Implantation: Inject 1 x 10^5 cells in 2 µl of artificial cerebrospinal fluid into the left striatum.
-
Treatment: Following tumor cell implantation, inject 5 µl of 1 mM fenofibrate in DMSO intracranially at the same coordinates. The control group receives 5 µl of DMSO.
-
Monitoring: Monitor tumor growth using biophotonic imaging after intraperitoneal injection of D-luciferin.
-
Reference:
Cell Culture Protocol for Metabolic Analysis
-
Cell Lines: MGC803 and SGC7901 gastric cancer cells.
-
Treatment: Treat cells with 50 µM fenofibrate.
-
Glycolysis Assay: Use a Seahorse XF24 analyzer to measure the extracellular acidification rate (ECAR) to assess glycolysis.
-
Western Blot Analysis: Analyze the expression of proteins in key signaling pathways such as AMPK and PI3K/Akt.
-
Reference:
References
Variability in fenofibrate response between different animal strains
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers utilizing fenofibrate in preclinical animal studies. The following sections address the known variability in fenofibrate response among different animal strains, offering detailed experimental protocols, quantitative data summaries, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: We are observing a weaker than expected lipid-lowering effect of fenofibrate in our mouse model. What could be the reason?
A1: Several factors could contribute to a reduced lipid-lowering response. Firstly, consider the mouse strain you are using. While direct comparative studies are limited, different inbred strains can exhibit varied metabolic responses. For instance, fenofibrate has been shown to reduce plasma triglycerides in C57BL/6J mice on a high-fat diet, but the magnitude of this effect can be influenced by factors like sex and the specific diet composition. Secondly, the dosage and duration of treatment are critical. Ensure that the administered dose is within the effective range reported in the literature for your specific strain and experimental model. Lastly, the method of administration and the vehicle used can impact the bioavailability of fenofibrate, which is a lipophilic compound.
Q2: We have noticed significant hepatomegaly in our rats treated with fenofibrate. Is this a typical finding and is it indicative of toxicity?
A2: Yes, hepatomegaly (enlarged liver) is a well-documented effect of fenofibrate treatment in rodents, including both Sprague-Dawley and Wistar rats.[1] This is often attributed to peroxisome proliferation, a phenomenon more pronounced in rodents than in humans.[2] While it is a common finding, it is essential to monitor for signs of liver toxicity. This can be done by measuring serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Histological examination of the liver tissue is also crucial to assess for any signs of cellular damage, inflammation, or fibrosis.[3][4]
Q3: Are there known differences in fenofibrate metabolism between different animal strains?
A3: While comprehensive comparative studies on fenofibrate metabolism between different strains of the same species are scarce, it is known that metabolism can vary significantly between species.[5] Fenofibrate is a prodrug that is rapidly hydrolyzed to its active metabolite, fenofibric acid. In rats, further metabolism occurs, including carbonyl reduction. It is plausible that genetic differences between strains could lead to variations in the activity of metabolic enzymes, thereby influencing the pharmacokinetic profile of fenofibric acid and the overall response to treatment. When comparing results across studies using different strains, it is important to consider potential metabolic differences.
Q4: What is the primary mechanism of action of fenofibrate, and how can we verify its activation in our experimental model?
A4: Fenofibrate's primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism. To verify the activation of PPARα in your model, you can measure the upregulation of known PPARα target genes in the liver. Commonly assessed target genes include those involved in fatty acid oxidation such as Acyl-CoA oxidase 1 (Acox1) and Carnitine palmitoyltransferase 1 (Cpt1). An increase in the expression of these genes following fenofibrate treatment would confirm the engagement of the PPARα pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in lipid profile data within the same treatment group. | Inconsistent food intake; individual differences in drug absorption; improper handling and stress. | Ensure standardized feeding protocols and timing of drug administration. For oral gavage, ensure proper technique to minimize stress and ensure accurate dosing. Increase the number of animals per group to improve statistical power. |
| Unexpected mortality in fenofibrate-treated animals. | Dose may be too high for the specific strain or model; underlying health issues in the animals. | Review the literature for tolerated dose ranges in your specific animal model. Start with a dose-ranging study to determine the maximum tolerated dose. Perform a thorough health check of animals before starting the experiment. |
| No significant change in the expression of PPARα target genes after treatment. | Insufficient dose or treatment duration; low bioavailability of the administered compound; technical issues with gene expression analysis. | Increase the dose of fenofibrate or extend the treatment period. Ensure the fenofibrate formulation and vehicle are appropriate for optimal absorption. Verify the integrity of your RNA samples and the efficiency of your qPCR primers. |
| Contradictory results compared to published studies. | Differences in experimental conditions (animal strain, age, sex, diet); different fenofibrate formulation or vehicle. | Carefully compare your experimental design with the cited literature. Report all experimental details in your publications to ensure reproducibility. Consider that inherent biological variability between strains can lead to different outcomes. |
Quantitative Data on Fenofibrate Response
Disclaimer: The following tables summarize quantitative data on the effects of fenofibrate from various studies. Direct comparison between different strains should be made with caution, as experimental conditions such as diet, duration of treatment, and fenofibrate formulation may vary between studies.
Table 1: Effects of Fenofibrate on Plasma Lipids in Different Mouse Strains
| Mouse Strain | Diet | Fenofibrate Dose & Duration | Change in Triglycerides | Change in Total Cholesterol | Reference |
| C57BL/6J (male) | High-Fat | 800 mg/kg/day (oral gavage) for 5 days | ↓ (Significant decrease) | Not reported | |
| C57BL/6J (female, ovariectomized) | High-Fat | Not specified (in chow) for 6 weeks | ↓ | ↓ | |
| ob/ob (male) | High-Fat | 20 mg/kg/day (oral gavage) for 13 weeks | ↓ 21.0% | Not specified |
Table 2: Effects of Fenofibrate on Liver Parameters and Gene Expression in Different Rodent Strains
| Rodent Strain | Fenofibrate Dose & Duration | Hepatomegaly (Liver/Body Weight) | PPARα Target Gene Upregulation (Acox1, Cpt1) | Reference |
| C57BL/6J (male) | 800 mg/kg/day (oral gavage) for 5 days | ↑ (Significant increase) | Not specified | |
| Sprague-Dawley (male) | 300 mg/kg/day (oral gavage) for 5 weeks | Not reported | Not reported | |
| Wistar (male) | 100 mg/kg/day (oral gavage) for 7 days | ↑ (Slight increase) | Not specified | |
| Wistar (male, young) | 0.1% or 0.5% in chow for 30 days | Not specified | Increased Cpt1b, Acox1 |
Experimental Protocols
Protocol 1: Oral Gavage Administration of Fenofibrate in Mice
Materials:
-
Fenofibrate
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Animal balance
-
Flexible plastic or stainless steel gavage needles (20-22 gauge for adult mice)
-
1 mL syringes
Procedure:
-
Preparation of Dosing Solution: Prepare a homogenous suspension of fenofibrate in the chosen vehicle at the desired concentration. Ensure the suspension is continuously stirred to maintain uniformity.
-
Animal Handling and Restraint: Weigh the mouse to calculate the exact volume to be administered. Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
Gavage Needle Insertion: Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of insertion. Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.
-
Administration: Once the needle is in the correct position, slowly depress the syringe plunger to deliver the fenofibrate suspension.
-
Post-Administration Monitoring: After administration, gently remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as difficulty breathing or leakage of the substance from the nose or mouth.
Protocol 2: Blood Collection and Biochemical Analysis in Rats
Materials:
-
Anesthetic (e.g., isoflurane)
-
Collection tubes (e.g., EDTA-coated for plasma)
-
Centrifuge
-
Commercial assay kits for triglycerides, total cholesterol, ALT, and AST.
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate method (e.g., isoflurane inhalation).
-
Blood Collection: Collect blood via cardiac puncture or from the retro-orbital sinus into appropriate collection tubes.
-
Plasma/Serum Separation: Centrifuge the blood samples according to the tube manufacturer's instructions to separate plasma or serum.
-
Biochemical Analysis: Analyze the plasma or serum samples for triglyceride, total cholesterol, ALT, and AST levels using commercially available enzymatic assay kits, following the manufacturer's protocols.
Protocol 3: Liver Histological Analysis
Materials:
-
10% neutral buffered formalin
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and eosin (H&E) stain
-
Microscope
Procedure:
-
Tissue Fixation: Immediately after euthanasia, excise the liver and fix it in 10% neutral buffered formalin for at least 24 hours.
-
Tissue Processing: Dehydrate the fixed tissue through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.
-
Staining: Mount the sections on glass slides and stain with hematoxylin and eosin (H&E) to visualize cellular morphology.
-
Microscopic Examination: Examine the stained sections under a light microscope to assess liver architecture, and look for signs of steatosis (fatty change), inflammation, and necrosis.
Signaling Pathways and Workflows
References
- 1. Toward Understanding the Biology of a Complex Phenotype: Rat Strain and Substrain Differences in the Sensorimotor Gating-Disruptive Effects of Dopamine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fenofibrate reverses changes induced by high-fat diet on metabolism in mice muscle and visceral adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-fat diet-induced obesity Rat model: a comparison between Wistar and Sprague-Dawley Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fenofibrate: metabolism and species differences for peroxisome proliferation in cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Fenofibrate enhances lipid deposition via modulating PPARγ, SREBP-1c, and gut microbiota in ob/ob mice fed a high-fat diet [frontiersin.org]
Fenofibric Acid Analysis: A Technical Support Guide for LC-MS/MS
Welcome to the technical support center for the LC-MS/MS analysis of fenofibric acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to common challenges, particularly peak tailing, encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing for fenofibric acid in LC-MS/MS analysis?
A1: Peak tailing for fenofibric acid, an acidic compound, in reversed-phase LC-MS/MS is often attributed to several factors:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase of the column can interact with the acidic fenofibric acid, leading to delayed elution and asymmetrical peak shapes.[1][2]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the partial ionization of fenofibric acid, causing it to interact inconsistently with the stationary phase.[3][4]
-
Column Contamination and Degradation: Accumulation of matrix components from biological samples or degradation of the stationary phase over time can create active sites that cause peak tailing.[3]
-
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Column Overloading: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.
-
Extra-column Volume: Excessive tubing length or dead volume in fittings can contribute to peak broadening and tailing.
Q2: How can I optimize the mobile phase to reduce peak tailing for fenofibric acid?
A2: Optimizing the mobile phase is a critical step in mitigating peak tailing. Consider the following adjustments:
-
Adjusting pH: For acidic compounds like fenofibric acid, maintaining the mobile phase pH at least 2 pH units below the compound's pKa will ensure it remains in its neutral, un-ionized form, minimizing secondary interactions. Several studies suggest using acidic modifiers like formic acid or adjusting the pH to around 2.5-3.0.
-
Organic Modifier: The choice and ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase can influence peak shape. Experiment with different ratios to achieve optimal separation and symmetry.
-
Additives: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites on the stationary phase, though this is becoming less common with modern, high-purity silica columns.
Q3: What type of HPLC column is best suited for fenofibric acid analysis to avoid peak tailing?
A3: The choice of column is crucial for good peak shape. For fenofibric acid analysis, consider the following:
-
High-Purity Silica Columns: Modern columns packed with high-purity silica and advanced end-capping technologies significantly reduce the number of accessible silanol groups, thereby minimizing peak tailing for acidic compounds.
-
C18 Columns: C18 columns are widely used and have proven effective for fenofibric acid analysis in numerous validated methods.
-
Guard Columns: Using a guard column can help protect the analytical column from strongly retained matrix components and extend its lifetime, preventing degradation that can lead to poor peak shape.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting peak tailing issues during fenofibric acid analysis.
Initial Checks
-
System Suitability: Before analyzing samples, always run a system suitability test with a known standard of fenofibric acid. This will help you determine if the issue is with the system or the sample.
-
Visual Inspection: Check for any visible leaks in the system, especially around fittings. Ensure all fittings are properly tightened.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues.
Caption: A step-by-step guide to troubleshooting peak tailing.
Chemical Interactions Leading to Peak Tailing
Understanding the underlying chemical interactions can help in devising a more effective troubleshooting strategy.
Caption: Interactions leading to peak tailing for fenofibric acid.
Experimental Protocols
Below are examples of LC-MS/MS methodologies that have been successfully used for the analysis of fenofibric acid.
Protocol 1: UPLC-MS/MS Method
This method is adapted from a validated UPLC-MS/MS assay for the determination of fenofibric acid in rat plasma.
-
Sample Preparation:
-
To 50 µL of rat plasma, add 50 µL of fenofibric acid working solution and 50 µL of an internal standard solution (e.g., fenofibric acid-D6).
-
Vortex the mixture.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex again and then centrifuge.
-
Inject the supernatant into the UPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), can be run in positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Protocol 2: HPLC-MS/MS Method
This method is based on a validated LC-ESI-MS/MS method for the quantification of fenofibric acid in human plasma.
-
Sample Preparation:
-
Perform solid-phase extraction (SPE) using a polymer-based, hydrophilic-lipophilic balanced cartridge.
-
Condition the SPE cartridge.
-
Load the plasma sample.
-
Wash the cartridge to remove interferences.
-
Elute fenofibric acid and the internal standard.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Discovery C18 (4.6 x 50 mm, 5 µm)
-
Mobile Phase: 0.2% formic acid in water / acetonitrile (35:65, v/v)
-
Flow Rate: Not specified, but typically around 0.5-1.0 mL/min for this column dimension.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI, Negative Ion Mode
-
Detection Mode: MRM
-
Transitions:
-
Fenofibric acid: m/z 317.1 → 230.9
-
Fenofibric acid-d6 (IS): m/z 322.9 → 230.8
-
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from various published methods for fenofibric acid analysis.
Table 1: Mobile Phase Compositions
| Method Reference | Aqueous Phase | Organic Phase | Ratio (Aqueous:Organic) |
| UPLC-MS/MS | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | Gradient |
| LC-ESI-MS/MS | 0.2% Formic Acid in Water | Acetonitrile | 35:65 |
| LC-MS/MS | 0.05 M Formic Acid | Acetonitrile | 45:55 |
| RP-HPLC | Water (pH 2.5 with Orthophosphoric Acid) | Acetonitrile | 30:70 |
| UHPLC-MS/MS | Water + 0.1% Formic Acid | Acetonitrile | 42:58 |
Table 2: Chromatographic Columns
| Method Reference | Column Chemistry | Dimensions (mm) | Particle Size (µm) |
| UPLC-MS/MS | Acquity UPLC BEH C18 | 2.1 x 50 | 1.7 |
| LC-ESI-MS/MS | Discovery C18 | 4.6 x 50 | 5 |
| LC-MS/MS | X-Terra MS C18 | 4.6 x 50 | 5 |
| UPLC-MS/MS | Phenomenex Kinetex C18 | 2.1 x 50 | 2.6 |
| RP-HPLC | C18 | 4.6 x 250 | 5 |
| UHPLC-MS/MS | Agilent Zorbax SB-C18 | 2.1 x 100 | 3.5 |
References
Technical Support Center: Enhancing Fenofibrate Oral Bioavailability in Rat Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo rat studies aimed at improving the oral bioavailability of fenofibrate.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of fenofibrate inherently low and variable?
A1: Fenofibrate is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1][2][3] Its poor water solubility is the primary reason for its low and variable oral bioavailability, as the dissolution in the gastrointestinal fluids is the rate-limiting step for its absorption.[1][4]
Q2: What is the active form of fenofibrate measured in plasma, and why?
A2: Fenofibrate is a prodrug that is rapidly hydrolyzed by tissue and plasma esterases to its active metabolite, fenofibric acid. Therefore, pharmacokinetic evaluations of fenofibrate are based on the quantification of fenofibric acid in plasma, as essentially no unchanged fenofibrate is detectable after oral administration.
Q3: What are the most common formulation strategies to enhance the oral bioavailability of fenofibrate in rats?
A3: Several advanced formulation techniques have been successfully employed, including:
-
Nanocrystals: Reducing the particle size of fenofibrate to the nanometer range significantly increases the surface area, leading to enhanced dissolution velocity and improved bioavailability.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water nanoemulsions upon gentle agitation with aqueous media, such as gastrointestinal fluids. This increases the solubility and dispersion of the drug.
-
Solid Dispersions: Dispersing fenofibrate in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate by converting the drug from a crystalline to an amorphous state.
-
Nanoparticulate Systems: This includes polymeric nanoparticles and nanostructured lipid carriers (NLCs) that encapsulate the drug, improving its solubility and potentially altering its absorption pathway.
Q4: How significant is the food effect on fenofibrate absorption in animal studies?
A4: The absorption of fenofibrate is significantly influenced by the presence of food, particularly high-fat meals. Co-administration with food enhances its absorption by stimulating bile secretion, which aids in the solubilization of the lipophilic drug. It is crucial to control feeding conditions (fasted vs. fed state) in rat studies to ensure the reproducibility and comparability of results.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma concentrations of fenofibric acid between rats in the same group. | 1. Inconsistent dosing technique.2. Variability in food intake if animals were not properly fasted.3. Formulation instability or improper resuspension before dosing. | 1. Ensure consistent oral gavage technique and volume for all animals.2. Fast rats for at least 12 hours before oral administration, with free access to water.3. Thoroughly vortex or sonicate the formulation immediately before dosing each animal to ensure a homogenous suspension. |
| Lower than expected increase in bioavailability with a novel formulation compared to literature. | 1. Suboptimal formulation composition (e.g., inappropriate excipients, drug-to-carrier ratio).2. Differences in the rat strain or sex used.3. Inefficient plasma extraction or analytical method. | 1. Systematically optimize the formulation components and their ratios. For example, in SNEDDS, vary the oil, surfactant, and cosurfactant to achieve optimal self-emulsification and drug loading.2. Report the specific strain, sex, and weight of the rats used, as these can influence drug metabolism and absorption.3. Validate the bioanalytical method for accuracy, precision, and recovery as per established guidelines. |
| Precipitation of the drug in the gastrointestinal tract after administration of an amorphous formulation. | Amorphous forms are thermodynamically unstable and can recrystallize in the aqueous environment of the GI tract. | 1. Incorporate precipitation inhibitors (e.g., hydrophilic polymers like HPMC) into the formulation.2. For nanocrystals prepared by thermal precipitation, the presence of amorphous particles can lead to recrystallization and low bioavailability. Consider alternative preparation methods like antisolvent precipitation. |
| Inconsistent results from dissolution studies. | 1. Inappropriate dissolution medium that does not reflect in vivo conditions.2. Agglomeration of nanoparticles or crystals in the dissolution medium. | 1. Use a dissolution medium containing a surfactant (e.g., 0.025 M sodium lauryl sulfate) to ensure sink conditions for a poorly soluble drug like fenofibrate.2. For nanosuspensions, ensure adequate stabilizer concentration to prevent particle aggregation. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Fenofibric Acid in Rats Following Oral Administration of Different Fenofibrate Formulations
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability Enhancement (Fold) | Reference |
| Crude Fenofibrate Powder | 33 | ~1500 | ~6 | ~15000 | - | |
| Nanocrystals (antisolvent precipitation) | 33 | ~7500 | ~4 | ~82500 | 5.5 | |
| SNEDDS | 9 | 977.35 | 6 | 12245.52 | 1.7 | |
| Gelatin Nanocapsules | 20 | 10400 | 4 | 74100 | 5.5 | |
| Solid Dispersion (Supercritical Anti-solvent) | Not Specified | - | - | - | 2.1 (vs. conventional solid dispersion) | |
| Solid SMEDDS | Not Specified | - | - | - | 2.0 (vs. powder) | |
| Nanostructured Lipid Carriers (NLCs) | Not Specified | - | - | - | 4.0 (vs. suspension) | |
| Sustained-Release Solid Dispersion | 20 | 33200 | 4 | 344000 | 22.0 |
Note: The values presented are approximated from the source data for comparative purposes. Please refer to the original publications for precise values and statistical analysis.
Experimental Protocols
Preparation of Fenofibrate Nanocrystals by Antisolvent Precipitation
This protocol describes a common bottom-up method for preparing fenofibrate nanocrystals.
-
Dissolve Fenofibrate: Dissolve fenofibrate in a suitable organic solvent (e.g., acetone) to prepare the organic phase.
-
Prepare Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., hydroxypropyl methylcellulose, HPMC).
-
Precipitation: Add the organic phase dropwise into the aqueous phase under constant stirring or sonication. The drug precipitates as nanocrystals due to the miscibility of the solvent with the antisolvent (water).
-
Solvent Removal: Remove the organic solvent from the nanosuspension using a rotary evaporator.
-
Characterization: Characterize the nanocrystals for particle size, zeta potential, and morphology (e.g., using dynamic light scattering and scanning electron microscopy).
In Vivo Pharmacokinetic Study in Rats
This is a general protocol for evaluating the oral bioavailability of a fenofibrate formulation in rats.
-
Animal Model: Use male Sprague-Dawley or Wistar rats (200 ± 20 g).
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Fasting: Fast the rats for 12 hours prior to dosing, with free access to water.
-
Dosing: Administer the fenofibrate formulation (e.g., nanocrystal suspension, SNEDDS, or control powder suspended in a vehicle like 0.5% HPMC) orally via gavage at a specific dose.
-
Blood Sampling: Collect blood samples (approximately 0.3-0.5 mL) from the tail vein or jugular vein into heparinized tubes at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, and 36 hours post-dose).
-
Plasma Separation: Centrifuge the blood samples (e.g., at 10,000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -20°C or lower until analysis.
-
Bioanalysis: Determine the concentration of fenofibric acid in the plasma samples using a validated HPLC-UV or LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
Bioanalytical Method for Fenofibric Acid in Rat Plasma
This protocol outlines a typical liquid-liquid extraction and HPLC-UV analysis method.
-
Sample Preparation:
-
Thaw the plasma samples.
-
To a 200 µL plasma sample, add an internal standard.
-
Acidify the sample with an acid (e.g., 1 M HCl) to facilitate extraction.
-
Add an extraction solvent (e.g., a mixture of n-hexane, dichloromethane, and isopropanol).
-
Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of methanol and water (e.g., 65:35, v/v).
-
Flow Rate: 0.3 mL/min.
-
Detection: UV detector at 284 nm.
-
-
Quantification: Construct a calibration curve using standard solutions of fenofibric acid and the internal standard to quantify the concentration in the plasma samples.
Mandatory Visualizations
Caption: Experimental workflow for evaluating fenofibrate formulations in rats.
Caption: Strategies to overcome the poor solubility of fenofibrate.
References
Technical Support Center: Troubleshooting Fenofibrate's In Vivo Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential reasons for the lack of expected lipid-lowering effects of fenofibrate in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My in vivo model is not showing the expected triglyceride-lowering effect with fenofibrate. What are the primary mechanistic considerations?
A1: Fenofibrate's primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3][4][5] This nuclear receptor regulates genes involved in lipid metabolism. The activation of PPARα leads to increased lipolysis, enhanced activity of lipoprotein lipase, and reduced production of apoprotein C-III, an inhibitor of lipoprotein lipase. If you are not observing the expected effects, consider the following:
-
PPARα Expression and Function: Ensure your animal model expresses functional PPARα in tissues with high fatty acid metabolism, such as the liver, heart, and skeletal muscle. Genetic variations or species-specific differences in PPARα can influence the response.
-
Downstream Gene Activation: Verify the upregulation of PPARα target genes involved in fatty acid oxidation and lipoprotein metabolism.
-
Prodrug Conversion: Fenofibrate is a prodrug that is hydrolyzed to its active metabolite, fenofibric acid. Issues with this conversion could lead to reduced efficacy.
Troubleshooting Guides
Issue 1: Suboptimal Bioavailability and Formulation
A common reason for a diminished in vivo response is related to the formulation and bioavailability of fenofibrate. Fenofibrate is poorly soluble in water, which can lead to variable and food-dependent absorption.
Troubleshooting Steps:
-
Review Formulation: Different formulations of fenofibrate exist, such as micronized, nanoparticle, and choline fenofibrate, with varying bioavailability. Choline fenofibrate, a salt of fenofibric acid, was developed for improved solubility and absorption.
-
Assess Administration Protocol: The presence of food can significantly impact the absorption of some fenofibrate formulations. Ensure your dosing protocol is consistent and appropriate for the formulation used.
-
Consider the Active Metabolite: Fenofibric acid is the active form of the drug. Formulations of fenofibric acid itself can also be used and may offer more consistent absorption.
Data Presentation: Comparative Bioavailability in Rats
| Compound | Absolute Oral Bioavailability (Rats) | Reference |
| Choline Fenofibrate | 93.4% | |
| Fenofibric Acid | 40.0% |
Experimental Protocols: Single-Dose, Crossover Bioequivalence Study
A standard methodology to assess bioavailability involves a single-dose, two-period, two-sequence crossover study.
-
Subjects: A cohort of healthy subjects (animal or human) is selected.
-
Randomization: Subjects are randomly assigned to one of two treatment sequences.
-
Dosing: In the first period, subjects receive a single dose of either the test formulation or a reference formulation. After a washout period, they receive the other formulation in the second period.
-
Pharmacokinetic Sampling: Blood samples are collected at predetermined time points to measure the plasma concentration of the active metabolite, fenofibric acid.
-
Data Analysis: Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are calculated and compared between the two formulations.
Visualization: Bioequivalence Study Workflow
Issue 2: Genetic Variability and Pharmacogenomics
The response to fenofibrate can be highly variable among individuals, and a significant portion of this variability can be attributed to genetic factors.
Troubleshooting Steps:
-
Investigate Genetic Background: Be aware of the genetic background of your animal model. Polymorphisms in genes such as APOA1, APOA5, APOE, and PPARA have been linked to variations in lipid response to fenofibrate.
-
Consider Metabolic Syndrome Status: The presence of metabolic syndrome can influence the effect of genetic variants on fenofibrate response. For instance, variants in APOA5 and APOE have been associated with HDL-C and LDL-C responses specifically in subjects with metabolic syndrome.
-
Stratify Data: If you are using a genetically diverse animal population, consider stratifying your data based on relevant genetic markers to identify potential responders and non-responders.
Data Presentation: Gene Variants and Lipid Response
| Gene Variant | Associated Lipid Response in MetS Subjects | Reference |
| APOA5 (rs662799) | HDL-C | |
| APOE (rs429358) | LDL-C | |
| APOA4 (rs675) | TG (in non-MetS subjects) |
Visualization: Fenofibrate's Mechanism and Genetic Influences
References
Validation & Comparative
A Comparative Guide to Fenofibrate and Gemfibrozil for the Treatment of Atherogenic Dyslipidemia
Atherogenic dyslipidemia is a common metabolic disorder characterized by a triad of elevated triglycerides, low levels of high-density lipoprotein cholesterol (HDL-C), and a predominance of small, dense low-density lipoprotein (LDL) particles. This lipid profile is frequently associated with insulin resistance, metabolic syndrome, and type 2 diabetes, and it significantly increases the risk of atherosclerotic cardiovascular disease. Fibrates are a class of drugs that effectively target the key features of atherogenic dyslipidemia. This guide provides a detailed comparison of two commonly prescribed fibrates, fenofibrate and gemfibrozil, with a focus on their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols used to evaluate their effects.
Mechanism of Action
Both fenofibrate and gemfibrozil exert their primary effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in regulating lipid and lipoprotein metabolism.[1][2][3][4][5] Activation of PPARα leads to changes in the transcription of numerous genes involved in fatty acid oxidation, triglyceride clearance, and HDL-C metabolism.
Key PPARα-Mediated Effects:
-
Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of the LPL gene, an enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, thereby enhancing their clearance from the circulation.
-
Decreased Apolipoprotein C-III (ApoC-III) Production: Fibrates decrease the hepatic production of ApoC-III, an inhibitor of LPL. This reduction in ApoC-III further promotes the catabolism of triglyceride-rich lipoproteins.
-
Increased Apolipoprotein A-I and A-II (ApoA-I, ApoA-II) Synthesis: PPARα activation stimulates the production of ApoA-I and ApoA-II, the primary protein components of HDL, leading to increased HDL-C levels.
-
Enhanced Fatty Acid Oxidation: Fibrates increase the uptake and beta-oxidation of fatty acids in the liver, which reduces the substrate available for triglyceride synthesis.
While both drugs share this common mechanism, fenofibrate is generally considered a more potent and selective PPARα agonist than gemfibrozil, which may contribute to some of the observed differences in their clinical effects.
References
- 1. assets.radcliffecardiology.com [assets.radcliffecardiology.com]
- 2. Gemfibrozil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Comprehensive Guide To Gemfibrozil: Uses, Mechanism, Side Effects, And More | OCTAGONCHEM [octagonchem.com]
- 5. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
A Comparative Analysis of Fenofibrate and Pemafibrate in Managing Hypertriglyceridemia
For Immediate Release
In the landscape of lipid-lowering therapies, the management of hypertriglyceridemia to mitigate cardiovascular risk remains a critical area of research. This guide provides a detailed comparison of two key peroxisome proliferator-activated receptor alpha (PPARα) agonists: the established fenofibrate and the novel selective PPARα modulator (SPPARMα), pemafibrate. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their comparative efficacy on triglyceride levels, supported by experimental data, detailed methodologies, and mechanistic insights.
Quantitative Efficacy on Lipid Parameters
A multicenter, placebo-controlled, double-blind, randomized phase III trial provides key comparative data. In this study, various doses of pemafibrate were compared against both placebo and different doses of fenofibrate over a 12-week period.[1] The percent change in fasting serum TG levels from baseline was the primary endpoint. Results indicated that pemafibrate at doses of 0.2 mg/day and 0.4 mg/day were non-inferior to fenofibrate at 200 mg/day. Specifically, the TG level changes ranged from -46% to -52% in the pemafibrate groups. Another study reported that pemafibrate at 0.2 mg/d and 0.4 mg/d resulted in TG reductions of -46.2% and -45.9% respectively, compared to a -39.7% reduction with fenofibrate 106.6 mg/d.
Beyond triglycerides, these agents also impact other lipid parameters. Both drugs have been shown to increase high-density lipoprotein cholesterol (HDL-C) and affect levels of low-density lipoprotein cholesterol (LDL-C), very-low-density lipoprotein cholesterol (VLDL-C), and various apolipoproteins.
| Parameter | Pemafibrate (0.2 mg/day) | Pemafibrate (0.4 mg/day) | Fenofibrate (100 mg/day) | Fenofibrate (200 mg/day) | Placebo |
| Triglycerides (TG) | ↓ ~46% | ↓ ~46-52% | Superiority of all pemafibrate doses demonstrated | Non-inferiority of pemafibrate 0.2 and 0.4 mg/day demonstrated | - |
| HDL-Cholesterol (HDL-C) | ↑ | ↑ | ↑ | ↑ | - |
| LDL-Cholesterol (LDL-C) | ↑ | ↑ | ↓ | ↓ | - |
| VLDL-Cholesterol (VLDL-C) | ↓ | ↓ | ↓ | ↓ | - |
| Apolipoprotein A-I (ApoA-I) | ↑ | ↑ | ↑ | ↑ | - |
| Apolipoprotein C-III (ApoC-III) | ↓ | ↓ | ↓ | ↓ | - |
| Adverse Events (AEs) | Similar to Placebo | Similar to Placebo | Similar to Placebo | Significantly higher incidence than pemafibrate and placebo | - |
| Liver Function Tests (e.g., ALT) | Tendency to decrease | Tendency to decrease | ↑ | ↑ | - |
| Kidney Function Tests (e.g., sCr) | Smaller increment | Smaller increment | ↑ | ↑ | - |
Note: This table is a synthesis of data from multiple clinical trials. The exact percentages can vary between studies.
Mechanism of Action: PPARα Activation
Both fenofibrate and pemafibrate exert their effects by activating PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid and lipoprotein metabolism. Pemafibrate is described as a selective PPARα modulator (SPPARMα), indicating a higher potency and selectivity for PPARα compared to fenofibrate. This enhanced selectivity is attributed to structural differences, allowing pemafibrate to bind to PPARα with a higher affinity and induce a specific conformational change. This leads to the recruitment of specific co-activators and subsequent regulation of target genes, which may contribute to its potent triglyceride-lowering effect and potentially fewer off-target effects.
Caption: PPARα signaling pathway activated by fenofibrate and pemafibrate.
Experimental Protocols
The comparative efficacy data is primarily derived from multicenter, placebo and/or active-controlled, double-blind, randomized clinical trials. A representative protocol is summarized below.
Study Design: A phase III, multicenter, randomized, double-blind, parallel-group comparison study.
Patient Population: Adult patients with high triglyceride levels (e.g., ≥150 mg/dL) and low HDL-C levels. Patients with type 2 diabetes and hypertriglyceridemia are also a key population studied.
Treatment Arms:
-
Placebo
-
Pemafibrate (e.g., 0.1 mg/day, 0.2 mg/day, 0.4 mg/day)
-
Fenofibrate (e.g., 100 mg/day, 200 mg/day)
Duration: Typically 12 to 24 weeks of treatment.
Key Methodologies:
-
Screening and Enrollment: Patients meeting the inclusion criteria for lipid levels and other health parameters are enrolled after providing informed consent.
-
Randomization: Enrolled patients are randomly assigned to one of the treatment groups in a double-blind manner.
-
Dosing and Administration: Patients receive the assigned study drug daily for the duration of the trial.
-
Efficacy Assessments: Fasting blood samples are collected at baseline and at specified intervals throughout the study to measure lipid parameters (TG, HDL-C, LDL-C, etc.).
-
Safety Assessments: Monitoring of adverse events (AEs), serious adverse events (SAEs), and clinical laboratory tests (including liver and kidney function panels) is conducted at regular intervals.
-
Statistical Analysis: The primary endpoint is typically the percent change in fasting triglyceride levels from baseline. Statistical tests for non-inferiority and superiority are employed to compare the different treatment arms.
Caption: A typical workflow for a comparative clinical trial of fenofibrate and pemafibrate.
Conclusion
Pemafibrate demonstrates potent triglyceride-lowering effects that are non-inferior to high-dose fenofibrate, with evidence suggesting superiority over lower doses. A key differentiator appears to be its safety and tolerability profile, with studies indicating fewer adverse effects on liver and kidney function compared to fenofibrate. The high selectivity of pemafibrate for PPARα may underlie these observed differences. For researchers and drug development professionals, pemafibrate represents a significant evolution in the fibrate class of drugs, offering a promising therapeutic option for managing atherogenic dyslipidemia. Further long-term studies will be crucial to fully elucidate its impact on cardiovascular outcomes.
References
- 1. Efficacy and Safety of Pemafibrate Versus Fenofibrate in Patients with High Triglyceride and Low HDL Cholesterol Levels: A Multicenter, Placebo-Controlled, Double-Blind, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Pemafibrate in Comparison to Fenofibrate and Bezafibrate on Triglyceride Levels and Liver, and Renal Functions in Patients With Hypertriglyceridemia and Type 2 Diabetes [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Efficacy and Safety of Pemafibrate Versus Fenofibrate in Patients with High Triglyceride and Low HDL Cholesterol Levels: A Multicenter, Placebo-Controlled, Double-Blind, Randomized Trial | Semantic Scholar [semanticscholar.org]
A Head-to-Head Clinical Comparison of Fenofibrate and Bezafibrate for Dyslipidemia
In the management of dyslipidemia, particularly hypertriglyceridemia, fibrates remain a cornerstone of therapy. Among this class of drugs, fenofibrate and bezafibrate are widely prescribed. Both agents exert their primary effects through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in lipid and lipoprotein metabolism. However, subtle differences in their pharmacological profiles and clinical efficacy have been observed in head-to-head trials. This guide provides an objective comparison of fenofibrate and bezafibrate, supported by data from clinical studies, to inform researchers and drug development professionals.
Mechanism of Action: A Tale of Two Fibrates
Both fenofibrate and bezafibrate are agonists of PPARα. Activation of PPARα leads to the increased expression of genes involved in fatty acid oxidation and lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins. It also modulates the expression of apolipoproteins A-I and A-II, leading to an increase in high-density lipoprotein cholesterol (HDL-C) levels.
While both drugs share this primary mechanism, bezafibrate is also known to be a pan-agonist, activating PPARγ and PPARδ isoforms in addition to PPARα.[1] Fenofibrate is considered a more specific PPARα agonist.[1] This broader activity of bezafibrate may contribute to its more pronounced effects on glucose metabolism observed in some studies.
Figure 1. Simplified signaling pathway of fibrates via PPARα activation.
Clinical Efficacy: Lipid and Metabolic Parameters
Head-to-head clinical trials have revealed a competitive and often nuanced picture of the comparative efficacy of fenofibrate and bezafibrate. The results can vary depending on the patient population and the specific formulation of the drug used.
Effects on Lipid Profiles
Both medications significantly reduce triglyceride (TG) levels and, to a varying extent, total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C), while increasing HDL-C.
One randomized study in 40 patients with primary hyperlipoproteinemia found that 600 mg/day of bezafibrate was more effective than 300 mg/day of fenofibrate in normalizing lipid levels.[2] While both drugs significantly lowered triglycerides, only the bezafibrate group reached the risk-free range.[2][3] Bezafibrate also led to a significant decrease in total and LDL-cholesterol and an increase in HDL-cholesterol, whereas fenofibrate showed little to no change in HDL-C in this particular study.
Conversely, a prospective study in 23 patients with type III hyperlipoproteinemia found that 200 mg/day of micronised fenofibrate was significantly more effective than 400 mg/day of bezafibrate in reducing total cholesterol and VLDL cholesterol, and in increasing HDL cholesterol. Both treatments resulted in significant reductions in triglycerides.
In a crossover study involving 14 dyslipidemic patients with impaired glucose tolerance or type 2 diabetes, both drugs effectively lowered triglycerides and raised HDL-C. However, fenofibrate demonstrated a more significant reduction in serum cholesterol levels, including total cholesterol, non-HDL-C, and apolipoprotein B.
| Parameter | Bezafibrate | Fenofibrate |
| Triglycerides (TG) | ↓ 27.5% - 38.3% | ↓ 32.9% - 39.1% |
| Total Cholesterol (TC) | ↓ 26.0% | ↓ 11.2% - 38.7% |
| HDL-Cholesterol (HDL-C) | ↑ 15.0% - 18.0% | ↑ 11.7% - 27.8% |
| LDL-Cholesterol (LDL-C) | Significant decrease in some studies | More significant reduction in others |
| Non-HDL-Cholesterol | Less effective than fenofibrate | ↓ 17.3% |
| Apolipoprotein B | Less effective than fenofibrate | ↓ 15.1% |
| Table 1. Summary of percentage changes in lipid parameters from comparative clinical trials. |
Effects on Glucose Metabolism and Other Markers
Bezafibrate's activity on PPARγ and δ may give it an advantage in improving glucose metabolism. A study involving 61 patients who were switched from fenofibrate to bezafibrate found no significant changes in LDL-C or TG levels, but did note a significant increase in HDL-C and a significant decrease in HbA1c levels after 20 weeks. Similarly, a crossover study showed that bezafibrate, but not fenofibrate, significantly improved glucose tolerance by reducing insulin levels. Bezafibrate also led to significant improvements in metabolic markers like adiponectin.
Fenofibrate has a distinct advantage in its uricosuric effect, significantly reducing serum uric acid levels by increasing its renal clearance. This effect was not observed with bezafibrate.
Experimental Protocols: A Closer Look at Study Design
To understand how these comparative data are generated, it is useful to examine the methodologies of the cited clinical trials. A common design is the randomized, crossover study, which allows each patient to serve as their own control.
Example Protocol: Randomized Crossover Trial (adapted from Noguchi et al., 2011)
-
Study Design : An open-label, randomized, four-phase crossover study.
-
Participants : 14 patients with dyslipidemia and either impaired glucose tolerance or type 2 diabetes mellitus.
-
Procedure :
-
Phase 1 (8 weeks) : Patients were randomly assigned to receive either bezafibrate (400 mg/day) or fenofibrate (200 mg/day).
-
Phase 2 (4 weeks) : A washout period where patients discontinued the fibrate treatment.
-
Phase 3 (8 weeks) : Patients were switched to the alternative fibrate treatment.
-
Phase 4 : Final measurements were taken.
-
-
Primary and Secondary Endpoints : Measurements of lipid profiles (TC, TG, HDL-C, non-HDL-C), apolipoproteins, and metabolic markers (adiponectin, leptin, insulin, HbA1c) were taken at baseline and at the end of each treatment period.
Figure 2. Workflow of a randomized crossover clinical trial design.
Safety and Tolerability Profile
The safety profiles of fenofibrate and bezafibrate are generally comparable, with most adverse events being gastrointestinal in nature. However, some differences in their effects on liver and kidney function have been noted.
One comparative study reported a tendency for liver enzymes (SGPT, SGOT) and bilirubin levels to increase after fenofibrate treatment but to decrease after bezafibrate. Another study noted that pemafibrate, a newer fibrate, had a lower risk of increasing γGTP levels compared to fenofibrate. Both drugs can cause a reversible increase in serum creatinine.
| Adverse Event Profile | Bezafibrate | Fenofibrate |
| Liver Enzymes (SGOT, SGPT) | Tendency to decrease in some studies | Tendency to increase in some studies |
| Serum Creatinine | Can cause reversible increases | Can cause reversible increases |
| Gastrointestinal | Common adverse reactions include epigastric distress, nausea, and diarrhea | Common adverse reactions include epigastric distress, nausea, and diarrhea |
| Musculoskeletal | Less common reactions include muscular weakness, pain, and cramps | Less common reactions include muscular weakness, pain, and cramps |
| Table 2. Comparative summary of safety and tolerability. |
Conclusion
Both fenofibrate and bezafibrate are effective agents for the treatment of hypertriglyceridemia, demonstrating robust reductions in triglyceride levels and beneficial increases in HDL-C. The choice between them may be guided by the specific clinical profile of the patient.
-
Fenofibrate may be preferred in patients with concurrent hyperuricemia due to its significant uric acid-lowering effects. Certain formulations, such as micronised fenofibrate, may offer superior efficacy in reducing total and VLDL cholesterol.
-
Bezafibrate appears to have more favorable effects on glucose metabolism, making it a potentially better option for patients with metabolic syndrome or impaired glucose tolerance. It may also have a more favorable profile regarding liver enzyme elevations in some patient populations.
Ultimately, treatment decisions should be individualized, taking into account the patient's complete lipid profile, metabolic status, and potential for adverse effects. Further large-scale, head-to-head trials would be beneficial to delineate further the comparative long-term cardiovascular outcomes of these two fibrates.
References
Fenofibrate's Efficacy on Microvascular Complications in Type 2 Diabetes: A Comparative Analysis of the FIELD and ACCORD Studies
A detailed examination of the evidence from two landmark clinical trials, the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study and the Action to Control Cardiovascular Risk in Diabetes (ACCORD) trial, validates the beneficial effects of fenofibrate on diabetic retinopathy, nephropathy, and neuropathy. This guide provides a comprehensive comparison of the findings from these studies, including detailed experimental protocols and quantitative data, to support researchers, scientists, and drug development professionals in their understanding of fenofibrate's role in mitigating the microvascular complications of type 2 diabetes.
The FIELD study was a large, randomized, placebo-controlled trial that provided the initial robust evidence for fenofibrate's protective effects against diabetic microvascular complications.[1] Subsequently, the ACCORD trial, particularly its eye study (ACCORD Eye), served as a significant validator of the FIELD study's findings, especially concerning diabetic retinopathy.[2][3][4] Both studies have demonstrated that fenofibrate's benefits extend beyond its lipid-lowering effects, suggesting a multifactorial mechanism of action.[5]
Quantitative Comparison of Study Outcomes
The following tables summarize the key quantitative findings from the FIELD and ACCORD studies on the impact of fenofibrate on diabetic retinopathy, nephropathy, and neuropathy.
Diabetic Retinopathy
| Outcome | FIELD Study | ACCORD Eye Study |
| Primary Endpoint | Need for first laser photocoagulation for retinopathy | ≥ 3-step progression on the ETDRS scale, photocoagulation, or vitrectomy |
| Fenofibrate Arm Event Rate | 3.4% | 6.5% |
| Placebo/Control Arm Event Rate | 4.9% | 10.2% |
| Hazard Ratio (HR) / Odds Ratio (OR) | HR: 0.69 (95% CI: 0.56–0.84) | OR: 0.60 (95% CI: 0.42–0.87) |
| P-value | 0.0002 | 0.006 |
| Progression of Retinopathy (2-step) | 3.1% (fenofibrate) vs. 14.6% (placebo) in patients with pre-existing retinopathy | - |
| P-value | 0.004 | - |
Diabetic Nephropathy
| Outcome | FIELD Study | ACCORD Study |
| Albuminuria Progression | 15% less frequent progression with fenofibrate | Lower incidence of microalbuminuria (HR 0.56) and macroalbuminuria (HR 0.72) |
| P-value | 0.0009 | <0.001 for both micro and macroalbuminuria |
| Albuminuria Regression | 16% more frequent regression with fenofibrate | Not reported as a primary outcome |
| P-value | 0.0009 | - |
| eGFR Decline | Slower annual loss of eGFR with fenofibrate (1.19 vs 2.03 ml/min/1.73m²) | Slower rate of eGFR decline with fenofibrate (-0.28 vs -1.25 ml/min/1.73m² per year) |
| P-value | <0.001 | <0.01 |
Diabetic Neuropathy
| Outcome | FIELD Study | ACCORD Study |
| New Onset of Neuropathy (Monofilament) | 18% reduction in new neuropathy (OR 0.82, 95% CI 0.67-1.01) | No significant effect on cardiovascular autonomic neuropathy (OR 0.91, 95% CI 0.78–1.07) |
| P-value | 0.06 | 0.26 |
| Reversal of Existing Neuropathy | Significantly greater reversal with fenofibrate (OR 1.67, 95% CI 1.14-2.38) | Not reported as a primary outcome |
| P-value | 0.009 | - |
Experimental Protocols
FIELD Study
-
Study Design: A multinational, double-blind, placebo-controlled trial.
-
Participants: 9,795 patients with type 2 diabetes aged 50-75 years.
-
Intervention: Micronized fenofibrate 200 mg daily or matching placebo.
-
Duration: 5 years.
-
Retinopathy Assessment: The primary ophthalmic endpoint was the need for the first laser treatment for retinopathy (macular edema or proliferative retinopathy). A substudy also assessed retinopathy progression by 2 steps on a modified ETDRS scale.
-
Nephropathy Assessment: Assessed by changes in urinary albumin-to-creatinine ratio (ACR) and estimated glomerular filtration rate (eGFR). Albuminuria progression was defined by a change in category from normoalbuminuria to micro- or macroalbuminuria, or from micro- to macroalbuminuria.
-
Neuropathy Assessment: The presence of peripheral neuropathy was determined by the inability to feel a 10-g monofilament on the plantar surface of the great toe.
ACCORD Study (Lipid Trial)
-
Study Design: A randomized, double-blind, placebo-controlled trial with a 2x2 factorial design for the blood pressure and lipid arms.
-
Participants: 10,251 patients with type 2 diabetes at high risk for cardiovascular events. The ACCORD Eye substudy included 2,856 participants.
-
Intervention: Fenofibrate 160 mg daily in combination with simvastatin, or placebo plus simvastatin.
-
Duration: Approximately 4.7 years.
-
Retinopathy Assessment: The primary endpoint was a composite of a 3-step or more progression on the Early Treatment Diabetic Retinopathy Study (ETDRS) severity scale, the need for panretinal photocoagulation, or vitrectomy for diabetic retinopathy.
-
Nephropathy Assessment: Assessed by the incidence of microalbuminuria (ACR >30 mg/g) and macroalbuminuria (ACR >300 mg/g), and changes in eGFR.
-
Neuropathy Assessment: Cardiovascular autonomic neuropathy (CAN) was assessed using heart rate variability indices.
Mechanism of Action: The Role of PPARα Activation
Fenofibrate's protective effects on the microvasculature are primarily attributed to its function as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This mechanism appears to be independent of its systemic lipid-lowering effects. Activation of PPARα initiates a cascade of downstream effects that are beneficial in the context of diabetic microvascular complications.
The activation of PPARα by fenofibrate leads to:
-
Anti-inflammatory effects: Fenofibrate suppresses the NF-κB signaling pathway, a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines.
-
Anti-angiogenic effects: It has been shown to decrease the expression of vascular endothelial growth factor (VEGF), a major promoter of new blood vessel formation, and increase the expression of anti-angiogenic factors like thrombospondin-1.
-
Anti-apoptotic effects: Fenofibrate promotes the survival of retinal endothelial cells, partly through the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis (programmed cell death).
Experimental Workflow for Retinopathy Assessment
The assessment of diabetic retinopathy in both the FIELD and ACCORD Eye studies followed a rigorous, standardized workflow to ensure the reliability of the findings.
References
- 1. The ACCORD-Lipid study: implications for treatment of dyslipidemia in Type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medpagetoday.com [medpagetoday.com]
- 4. RACGP - The use of fenofibrate in the management of patients with diabetic retinopathy: an evidence-based review [racgp.org.au]
- 5. Peroxisome Proliferator-Activated Receptors Protect against Apoptosis via 14-3-3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the PPARα Binding Affinity of Fenofibrate and Other Fibrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of fenofibrate and other fibrates to the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. The information presented is supported by experimental data to aid in research and drug development efforts.
Introduction to Fibrates and PPARα
Fibrates are a class of amphipathic carboxylic acid drugs that have been used for decades to treat dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. Their primary mechanism of action is the activation of PPARα, a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1] Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid, which then binds to and activates PPARα.
The PPARα Signaling Pathway
Upon activation by a ligand such as fenofibric acid, PPARα undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the transcription of genes involved in various aspects of lipid metabolism, including fatty acid uptake, transport, and β-oxidation. The activation of these genes ultimately results in reduced triglyceride levels and increased high-density lipoprotein (HDL) cholesterol levels.
Figure 1: PPARα Signaling Pathway
Comparative Binding Affinity of Fibrates
The binding affinity of a drug to its target is a critical determinant of its potency. For fibrates, a higher binding affinity for PPARα generally translates to a greater therapeutic effect at a lower dose. The following table summarizes the reported binding and activation data for several common fibrates. It is important to note that direct comparisons between studies can be challenging due to variations in experimental methodologies. The data presented here are collated from different sources and should be interpreted with this in mind.
| Fibrate (Active Form) | Assay Type | Parameter | Value (µM) | Reference |
| Fenofibric Acid | Transactivation Assay | EC50 | 9.47 | [1][2] |
| Bezafibrate | Transactivation Assay | EC50 | 30.4 | [1][2] |
| Gemfibrozil | --- | Affinity | Low Affinity | |
| Clofibric Acid | --- | --- | --- | |
| Pemafibrate | Transactivation Assay | EC50 | 0.0014 |
EC50 (Half-maximal effective concentration) values from transactivation assays reflect the functional potency of the compound in activating the receptor and inducing gene expression, which is a downstream effect of binding.
Experimental Protocols for Determining Binding Affinity
Several in vitro methods are commonly employed to determine the binding affinity of ligands to nuclear receptors like PPARα. Two widely used techniques are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) competitive binding assays. These methods offer high sensitivity and are amenable to high-throughput screening.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay measures the displacement of a fluorescently labeled ligand (tracer) from the PPARα ligand-binding domain (LBD) by a competitive, unlabeled ligand (e.g., a fibrate).
Principle: The PPARα-LBD is tagged (e.g., with GST), and a terbium-labeled antibody against the tag serves as the FRET donor. A fluorescent tracer that binds to the PPARα-LBD acts as the FRET acceptor. When the tracer is bound, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. Unlabeled fibrates compete with the tracer for binding to the PPARα-LBD. This competition leads to a decrease in the FRET signal, which is proportional to the binding affinity of the test compound.
Figure 2: TR-FRET Experimental Workflow
Fluorescence Polarization (FP) Competitive Binding Assay
This technique measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled tracer molecule.
Principle: A small fluorescent tracer molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to the much larger PPARα-LBD, its rotation slows down, leading to an increase in fluorescence polarization. In a competitive assay, an unlabeled fibrate competes with the tracer for binding to the PPARα-LBD. This competition results in a decrease in the overall fluorescence polarization, which is dependent on the concentration and affinity of the test compound.
Figure 3: FP Assay Experimental Workflow
Conclusion
The available data indicate that pemafibrate exhibits the highest potency for PPARα activation among the compared fibrates, followed by fenofibric acid and then bezafibrate. Gemfibrozil is generally considered to have low affinity for PPARα. For a definitive comparison of binding affinities, it is recommended to evaluate all compounds of interest side-by-side using a standardized competitive binding assay, such as TR-FRET or FP. The detailed experimental workflows provided in this guide offer a foundation for designing and conducting such comparative studies. A comprehensive understanding of the relative binding affinities of different fibrates is crucial for the development of more potent and selective PPARα modulators for the treatment of metabolic diseases.
References
A Comparative Guide to Fenofibrate and Statin Therapy for Non-HDL Cholesterol Reduction
For researchers, scientists, and drug development professionals, understanding the nuances of lipid-lowering therapies is paramount. This guide provides an objective comparison of fenofibrate and statin therapy for the reduction of non-high-density lipoprotein (non-HDL) cholesterol, supported by experimental data from pivotal clinical trials.
Mechanism of Action: Two Distinct Pathways
Statins and fenofibrates employ different molecular mechanisms to achieve their lipid-lowering effects. Statins are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] By reducing intracellular cholesterol levels, statins upregulate the expression of LDL receptors on hepatocytes, leading to increased clearance of LDL and other apolipoprotein B-containing lipoproteins from the circulation.[1][4]
Fenofibrate, a fibric acid derivative, acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Activation of PPARα leads to a cascade of effects, including increased synthesis of lipoprotein lipase, which enhances the catabolism of triglyceride-rich lipoproteins like VLDL. Fenofibrate also reduces the production of apolipoprotein C-III, an inhibitor of lipoprotein lipase, and increases the synthesis of apolipoproteins A-I and A-II, key components of HDL.
Signaling Pathway Diagrams
Comparative Efficacy on Non-HDL Cholesterol: Clinical Trial Data
The following table summarizes the effects of fenofibrate and statin therapy on non-HDL cholesterol and other lipid parameters from key clinical trials.
| Therapy | Trial | Patient Population | Baseline Non-HDL-C (mg/dL) | % Change in Non-HDL-C | % Change in Triglycerides | % Change in HDL-C | % Change in LDL-C |
| Fenofibrate Monotherapy | Farnier et al. (2005 & 2007) | Patients with mixed dyslipidemia | Not Specified | -16.2% to -21.0% | -41.3% to -43.2% | +18.2% to +18.8% | -5.5% to -15.7% |
| Fenofibrate Monotherapy | FIELD Study (run-in phase) | Type 2 diabetes | Not Specified | Not Directly Reported | -26% | +6.5% | -10% |
| Statin Monotherapy (Simvastatin) | ACCORD-Lipid (Placebo Arm) | Type 2 diabetes at high risk for CVD | ~138 | Not Directly Reported, LDL-C reduced by ~20% | -10% (from ~160 to 144 mg/dL) | +6.6% (from 38.0 to 40.5 mg/dL) | ~ -20% (from ~100 to ~80 mg/dL) |
| Fenofibrate + Statin | ACCORD-Lipid (Fenofibrate Arm) | Type 2 diabetes at high risk for CVD | ~138 | Not Directly Reported, greater TG reduction than statin alone | -23.8% (from ~160 to 122 mg/dL) | +8.4% (from 38.0 to 41.2 mg/dL) | ~ -20% (from ~100 to ~80 mg/dL) |
| Fenofibrate + Statin | SAFARI Trial | Patients with combined hyperlipidemia | Not Specified | Additional reduction compared to statin monotherapy | Not Specified | Not Specified | Not Specified |
Experimental Protocols: Key Clinical Trials
Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) Study
-
Objective: To determine the effect of long-term fenofibrate therapy on cardiovascular events in patients with type 2 diabetes.
-
Study Design: A multinational, double-blind, placebo-controlled randomized trial.
-
Participants: 9,795 patients aged 50-75 years with type 2 diabetes and not taking a statin at entry.
-
Intervention: After a placebo and fenofibrate run-in phase, patients were randomly assigned to receive either 200 mg of micronized fenofibrate daily or a matching placebo.
-
Primary Outcome: The primary outcome was the occurrence of coronary heart disease events (coronary heart disease death or non-fatal myocardial infarction).
-
Lipid Measurement: Lipid profiles, including total cholesterol, LDL-C, HDL-C, and triglycerides, were measured at baseline and at regular intervals throughout the 5-year follow-up period. Non-HDL-C was calculated as total cholesterol minus HDL-C.
Action to Control Cardiovascular Risk in Diabetes (ACCORD) Lipid Trial
-
Objective: To test the hypothesis that adding fenofibrate to statin therapy would reduce cardiovascular disease events in patients with type 2 diabetes at high risk for cardiovascular disease.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 5,518 patients with type 2 diabetes who were already being treated with simvastatin.
-
Intervention: Participants were randomly assigned to receive either 160 mg of fenofibrate daily or a placebo, in addition to their ongoing simvastatin therapy.
-
Primary Outcome: The primary outcome was the first occurrence of a major cardiovascular event, defined as nonfatal myocardial infarction, nonfatal stroke, or death from cardiovascular causes.
-
Lipid Measurement: Lipid levels, including LDL-C, HDL-C, and triglycerides, were measured at baseline and annually.
Clinical Trial Workflow Diagram
References
Fenofibrate's Role in Cardiovascular Health for Diabetic Patients: A Systematic Review
For Immediate Release
A comprehensive analysis of major clinical trials reveals a nuanced picture of fenofibrate's efficacy in reducing cardiovascular events in patients with type 2 diabetes. While not a universal solution, this systematic review of key studies, including the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) and Action to Control Cardiovascular Risk in Diabetes (ACCORD) Lipid trials, indicates that fenofibrate may offer cardiovascular benefits in specific subgroups of diabetic patients, particularly those with atherogenic dyslipidemia. This guide provides a detailed comparison of the evidence, methodologies of pivotal trials, and the underlying mechanisms of action.
Key Findings from Landmark Clinical Trials
The cardiovascular outcomes associated with fenofibrate use in diabetic patients have been primarily investigated in two large-scale, randomized controlled trials: the FIELD study and the ACCORD Lipid trial. The findings from these studies, while not entirely concordant, provide valuable insights into the patient populations most likely to benefit from fenofibrate therapy.
The FIELD study demonstrated a non-significant 11% relative risk reduction in the primary outcome of coronary heart disease (CHD) events (non-fatal myocardial infarction and CHD death) with fenofibrate treatment compared to placebo.[1][2][3] However, it showed a significant 24% reduction in non-fatal myocardial infarction (MI) and a 21% reduction in coronary revascularization.[1][4] The overall benefit for total cardiovascular disease (CVD) events, a secondary outcome, was a significant 11% risk reduction. Notably, the benefits of fenofibrate appeared more pronounced in patients with atherogenic dyslipidemia, characterized by high triglycerides and low high-density lipoprotein (HDL) cholesterol. In this subgroup, a significant 27% relative risk reduction for cardiovascular events was observed.
The ACCORD Lipid trial evaluated the addition of fenofibrate to statin therapy in diabetic patients. The study did not find a significant reduction in the primary composite outcome of major adverse cardiovascular events (MACE), which included non-fatal MI, non-fatal stroke, or cardiovascular death, with combination therapy compared to statin alone. The annual event rate was 2.2% in the fenofibrate group versus 2.4% in the placebo group. However, a pre-specified subgroup analysis of patients with atherogenic dyslipidemia (high triglycerides and low HDL cholesterol) suggested a potential benefit, with a 31% risk reduction in cardiovascular events, although this interaction was not statistically significant.
Comparative Analysis of Trial Outcomes
To facilitate a clear comparison of the findings from the FIELD and ACCORD Lipid trials, the following tables summarize the key cardiovascular outcomes.
Table 1: Cardiovascular Outcomes in the FIELD Study
| Outcome | Fenofibrate Group | Placebo Group | Hazard Ratio (95% CI) | p-value |
| Primary Outcome: Coronary Events | 5.2% | 5.9% | 0.89 (0.75-1.05) | 0.16 |
| Non-fatal Myocardial Infarction | - | - | 0.76 (0.62-0.94) | 0.010 |
| CHD Mortality | - | - | 1.19 (0.90-1.57) | 0.22 |
| Secondary Outcome: Total CVD Events | 12.5% | 13.9% | 0.89 (0.80-0.99) | 0.035 |
| Coronary Revascularization | 5.9% | 7.4% | 0.79 (0.68-0.93) | 0.003 |
| Total Stroke | 3.2% | 3.6% | - | 0.36 |
| Total Mortality | 7.3% | 6.6% | - | 0.18 |
Data sourced from multiple reports on the FIELD study.
Table 2: Cardiovascular Outcomes in the ACCORD Lipid Trial
| Outcome | Fenofibrate + Simvastatin Group (Annual Rate) | Placebo + Simvastatin Group (Annual Rate) | Hazard Ratio (95% CI) | p-value |
| Primary Outcome: MACE | 2.2% | 2.4% | 0.92 (0.79-1.08) | 0.32 |
| Cardiovascular Death, Non-fatal MI, or Stroke | 5.4% | 5.6% | - | 0.30 |
| Major Coronary Event | 2.6% | 2.8% | - | 0.26 |
| All-cause Mortality | 1.5% | 1.6% | - | 0.33 |
| Hospitalization for Heart Failure | - | - | 0.82 (0.68-1.00) | 0.048 |
Data sourced from multiple reports on the ACCORD Lipid trial.
Detailed Experimental Protocols
A thorough understanding of the methodologies employed in these key trials is crucial for interpreting their findings.
Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) Study
-
Study Design: A multinational, double-blind, placebo-controlled, randomized trial.
-
Participants: 9,795 patients with type 2 diabetes aged 50-75 years. Patients were not taking statin therapy at study entry. The study included patients with and without a prior history of cardiovascular disease.
-
Intervention: Patients were randomly assigned to receive either 200 mg of micronized fenofibrate daily or a matching placebo. Other lipid-lowering therapies, predominantly statins, were commenced at a higher rate in the placebo group during the trial.
-
Primary Outcome: The primary endpoint was the composite of coronary heart disease death or non-fatal myocardial infarction.
-
Secondary Outcomes: Included total cardiovascular events (a composite of cardiovascular death, MI, stroke, and coronary and carotid revascularization), total mortality, and microvascular outcomes.
-
Follow-up: The median follow-up period was 5 years.
Action to Control Cardiovascular Risk in Diabetes (ACCORD) Lipid Trial
-
Study Design: A randomized, double-blind, placebo-controlled trial with a 2x2 factorial design embedded within the larger ACCORD trial.
-
Participants: 5,518 patients with type 2 diabetes who were at high risk for cardiovascular disease and were already being treated with simvastatin.
-
Intervention: Participants were randomly assigned to receive either 160 mg of fenofibrate daily or a placebo, in addition to their ongoing open-label simvastatin therapy.
-
Primary Outcome: The primary endpoint was the first occurrence of a major adverse cardiovascular event, defined as a composite of non-fatal myocardial infarction, non-fatal stroke, or death from cardiovascular causes.
-
Secondary Outcomes: Included various composites of cardiovascular events, all-cause mortality, and microvascular outcomes.
-
Follow-up: The mean follow-up was 4.7 years.
Visualizing the Research Process and Mechanism of Action
To further elucidate the research process and the biological activity of fenofibrate, the following diagrams are provided.
Caption: Workflow of a systematic review process.
Caption: Proposed signaling pathway of fenofibrate.
Conclusion
References
Replicating the ACCORD-Eye Trial: A Comparative Guide to Fenofibrate's Role in Diabetic Retinopathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of pivotal clinical trials investigating the use of fenofibrate to slow the progression of diabetic retinopathy (DR). We will focus on the landmark Action to Control Cardiovascular Risk in Diabetes (ACCORD) Eye Study, comparing its protocol and results with other significant trials to offer a comprehensive overview for research and development purposes.
Experimental Protocols: The ACCORD-Eye Study Design
The ACCORD-Eye Study was a prospectively planned substudy of the main ACCORD trial, which investigated the effects of intensive medical management on cardiovascular outcomes in high-risk individuals with type 2 diabetes.[1] The eye substudy was designed as a double 2x2 factorial, multicenter, randomized clinical trial to assess the impact of these interventions on the progression of diabetic retinopathy.[1][2]
Key Methodological Points:
-
Participants: The substudy enrolled 2,856 ACCORD participants who had type 2 diabetes for an average of 10 years and either established cardiovascular disease or additional cardiovascular risk factors.[1][3]
-
Intervention (Lipid Arm): Participants in the lipid trial were randomized to receive either combination therapy of fenofibrate (160 mg daily) plus simvastatin or a placebo plus simvastatin.
-
Primary Outcome: The primary endpoint was a composite measure of DR progression, defined as a worsening of three or more steps on the Early Treatment Diabetic Retinopathy Study (ETDRS) severity scale, the need for panretinal photocoagulation, or vitrectomy for proliferative diabetic retinopathy.
-
Assessment: Standardized seven-field stereoscopic fundus photographs were taken at baseline and again at year four. These images were graded in a masked fashion by a central reading center to determine the ETDRS severity level.
References
- 1. The effects of medical management on the progression of diabetic retinopathy in persons with type 2 diabetes: the Action to Control Cardiovascular Risk in Diabetes (ACCORD) Eye Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of Medical Management on the Progression of Diabetic Retinopathy in Persons with Type 2 Diabetes: The ACCORD Eye Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reviewofoptometry.com [reviewofoptometry.com]
A Comparative Guide to Fenofibrate Formulations: Efficacy and Bioavailability
For researchers and drug development professionals, understanding the nuances between different formulations of fenofibrate is critical for optimizing lipid-lowering therapies. This guide provides a comprehensive, data-driven comparison of various fenofibrate formulations, focusing on their efficacy, bioavailability, and the impact of formulation technology on clinical outcomes. Fenofibrate, a prodrug, is converted to its active metabolite, fenofibric acid, to exert its therapeutic effects.[1] The primary challenge in its formulation has been its low aqueous solubility, leading to the development of several advanced formulations to enhance its absorption and clinical utility.[2]
Comparative Efficacy of Fenofibrate Formulations
Different formulations of fenofibrate have been developed to improve its bioavailability, including non-micronized, micronized, nanocrystallized, and choline fenofibrate.[1][3][4] While the technology behind these formulations varies significantly, clinical studies have demonstrated that when administered in bioequivalent doses, their efficacy in modifying lipid profiles is largely comparable.
Key efficacy markers for fenofibrate therapy include the reduction of low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG), and an increase in high-density lipoprotein cholesterol (HDL-C). Across various formulations, fenofibrate has been shown to lower LDL-C by 10-20% and triglycerides by 20-50%, while increasing HDL-C by 10-20%.
Table 1: Comparative Efficacy and Bioequivalence of Fenofibrate Formulations
| Formulation Technology | Example Brand Names (not exhaustive) | Bioequivalent Doses | Key Efficacy Outcomes (Percentage Change) | Food Effect |
| Non-Micronized | Generic | 100 mg | LDL-C: ↓ 10-20% Triglycerides: ↓ 20-50% HDL-C: ↑ 10-20% | Significant (Requires administration with food) |
| Micronized | Tricor®, Lofibra® | 67 mg | LDL-C: ↓ 10-20% Triglycerides: ↓ 20-50% HDL-C: ↑ 10-20% | Reduced, but still recommended with food for some formulations |
| Nanocrystallized | Tricor® (newer formulations), Triglide® | 54 mg or 160 mg (compared to 67 mg or 200 mg micronized, respectively) | Triglycerides: ↓ ~36-50% | Generally, can be taken with or without food |
| Choline Fenofibrate | Trilipix® | 135 mg (bioequivalent to 160 mg micronized) | Triglycerides: ↓ ~34% HDL-C: ↑ ~9-10% | Can be taken with or without food |
Experimental Protocols
The data presented in this guide are derived from various clinical trials. The general methodologies for assessing the efficacy and bioequivalence of fenofibrate formulations are outlined below.
Bioequivalence Studies
Bioequivalence studies are fundamental in comparing different formulations. A typical design is a single-dose, two-way crossover study in healthy adult volunteers.
-
Study Design: Randomized, open-label, two-period, two-sequence crossover.
-
Subjects: Healthy male and female volunteers.
-
Procedure: Subjects receive a single dose of the test formulation and the reference formulation, with a washout period between doses. Blood samples are collected at predetermined intervals.
-
Analytical Method: The concentration of the active metabolite, fenofibric acid, in plasma is measured using a validated method like high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Parameters: Key parameters such as maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), and area under the plasma concentration-time curve (AUC) are calculated.
-
Bioequivalence Criteria: The 90% confidence intervals for the ratio of the geometric means (test/reference) of Cmax and AUC should fall within the range of 80% to 125%.
Clinical Efficacy Trials
Clinical efficacy trials are designed to evaluate the lipid-modifying effects of fenofibrate formulations in patients with dyslipidemia.
-
Study Design: Randomized, double-blind, parallel-group or crossover studies.
-
Patient Population: Patients with primary hyperlipidemia, mixed dyslipidemia, or severe hypertriglyceridemia.
-
Intervention: Patients receive a specific dose of a fenofibrate formulation or a placebo/comparator for a defined period (e.g., 12 weeks).
-
Efficacy Endpoints: The primary endpoints are the percentage change from baseline in lipid parameters, including LDL-C, HDL-C, and triglycerides.
-
Safety Monitoring: Assessment of adverse events and monitoring of laboratory parameters (e.g., liver function tests, creatine phosphokinase).
Visualizing Methodologies and Mechanisms
To further clarify the processes involved in comparing fenofibrate formulations and their mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for a typical bioequivalence study.
Caption: Logical relationships in cross-study formulation comparison.
Caption: Fenofibrate's mechanism of action via the PPARα signaling pathway.
Conclusion
The evolution of fenofibrate formulations from non-micronized to nanocrystallized and choline-based salts has primarily focused on overcoming the drug's poor solubility to improve its bioavailability and reduce the effect of food on its absorption. While these advancements have led to lower required doses and more convenient administration schedules, the fundamental efficacy in modulating lipid profiles remains consistent across formulations when bioequivalent doses are used. For researchers and clinicians, the choice of formulation may therefore be guided by factors such as patient convenience, adherence, and cost, rather than anticipated differences in lipid-lowering potency.
References
Combination Therapy with Fenofibrate and Ezetimibe Shows Enhanced Efficacy in Managing Dyslipidemia Compared to Monotherapy
A comprehensive review of clinical data demonstrates that the co-administration of fenofibrate and ezetimibe offers a potent and safe therapeutic strategy for patients with mixed hyperlipidemia, providing superior lipid-modifying effects compared to either drug alone. This combination approach effectively addresses multiple facets of the atherogenic lipid profile by simultaneously targeting triglyceride and cholesterol pathways.
Mixed hyperlipidemia, characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG), alongside low levels of high-density lipoprotein cholesterol (HDL-C), presents a significant risk factor for cardiovascular disease. While monotherapies with agents like fenofibrate or ezetimibe are effective to an extent, they often fall short of achieving optimal lipid control. The combination of fenofibrate, a peroxisome proliferator-activated receptor alpha (PPARα) agonist, and ezetimibe, a cholesterol absorption inhibitor, leverages complementary mechanisms of action to offer a more comprehensive lipid management solution.[1][2]
Efficacy in Lipid Parameter Modification
Clinical trials consistently highlight the superior efficacy of fenofibrate and ezetimibe combination therapy in improving key lipid markers. A 52-week, three-arm, parallel-group, open-label randomized trial demonstrated that the combination therapy resulted in a significantly greater reduction in LDL cholesterol compared to either fenofibrate or ezetimibe monotherapy.[3][4] Specifically, the mean percentage change in LDL-C from baseline was -24.2% for the combination group, compared to -16.0% for the fenofibrate group and -17.4% for the ezetimibe group.[3]
Similarly, the combination therapy proved more effective in reducing non-HDL-C, total cholesterol (TC), and apolipoprotein B. One study reported a -36.2% reduction in non-HDL-C with the combination, versus -24.8% with fenofibrate and -20.9% with ezetimibe. The reduction in total cholesterol was also more pronounced with the combination therapy (-27.9%) compared to fenofibrate (-18.9%) and ezetimibe (-17.1%) alone.
Regarding triglycerides, the combination therapy's effect was comparable to fenofibrate monotherapy, both showing a substantial reduction of approximately -40.0%, while ezetimibe monotherapy had a minimal impact on triglyceride levels (-3.4%). Conversely, the impact on HDL-C was primarily driven by fenofibrate, with both the combination and fenofibrate monotherapy groups showing increases, while the ezetimibe group showed little change.
| Lipid Parameter | Fenofibrate + Ezetimibe Combination | Fenofibrate Monotherapy | Ezetimibe Monotherapy | Reference |
| LDL-C | -24.2% | -16.0% | -17.4% | |
| -36.2% | -22.4% | -22.8% | ||
| -20.4% | -5.5% | -13.4% | ||
| Triglycerides | -40.0% | -40.1% | -3.4% | |
| -38.3% | -38.3% | -10.4% | ||
| Total Cholesterol | -22% to -24% | -15% | -12% to -13% | |
| -27.9% | -18.9% | -17.1% | ||
| Non-HDL-C | -36.2% | -24.8% | -20.9% | |
| Apolipoprotein B | -33.3% | -24.5% | -18.7% | |
| HDL-C | +11.5% | +7.9% | +2.2% |
Mechanisms of Action: A Synergistic Approach
The enhanced efficacy of the combination therapy stems from the distinct yet complementary mechanisms of action of fenofibrate and ezetimibe.
Fenofibrate , as a PPARα agonist, primarily influences lipid metabolism in the liver. Its activation of PPARα leads to increased synthesis of lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins. Fenofibrate also promotes a shift from small, dense LDL particles to larger, more buoyant particles, which are considered less atherogenic.
Ezetimibe , on the other hand, targets the absorption of cholesterol in the small intestine. It selectively inhibits the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol uptake. This leads to a reduction in the delivery of dietary and biliary cholesterol to the liver, subsequently lowering circulating LDL-C levels.
The following diagram illustrates the distinct signaling pathways of fenofibrate and ezetimibe.
Experimental Protocols
The clinical evidence supporting the use of fenofibrate and ezetimibe in combination is derived from well-designed, randomized controlled trials. A representative experimental workflow for such a trial is outlined below.
A typical study is a multicenter, randomized, double-blind, parallel-group trial. Patients with mixed hyperlipidemia, defined by specific LDL-C and triglyceride level thresholds, are recruited. After a washout period to eliminate the effects of previous lipid-lowering medications, eligible participants are randomized to receive one of three treatments: fenofibrate monotherapy, ezetimibe monotherapy, or combination therapy with fenofibrate and ezetimibe. The treatment duration typically ranges from 12 to 52 weeks. The primary endpoints are usually the percentage change in LDL-C and triglycerides from baseline. Safety and tolerability are also closely monitored throughout the study.
Safety and Tolerability
The combination of fenofibrate and ezetimibe has been shown to be well-tolerated, with a safety profile comparable to that of fenofibrate monotherapy. Concerns about an increased risk of myopathy or rhabdomyolysis, sometimes associated with combination lipid-lowering therapies, have not been substantiated in clinical trials of fenofibrate and ezetimibe. No cases of myopathy or significant elevations in creatine kinase were reported in key studies.
Conclusion
For researchers, scientists, and drug development professionals, the evidence strongly supports the clinical utility of combining fenofibrate and ezetimibe for the management of mixed hyperlipidemia. This combination therapy offers a more comprehensive and potent approach to lipid lowering than either agent alone, with a favorable safety profile. The synergistic effects on LDL-C and triglycerides, driven by their distinct mechanisms of action, make this combination a valuable tool in the therapeutic armamentarium against atherogenic dyslipidemia. Future research may further elucidate the long-term cardiovascular benefits of this combination therapy.
References
- 1. Ezetimibe and fenofibrate combination therapy for mixed hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. Efficacy and Safety of Long-term Coadministration of Fenofibrate and Ezetimibe in Patients with Combined Hyperlipidemia: Results of the EFECTL Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Long-term Coadministration of Fenofibrate and Ezetimibe in Patients with Combined Hyperlipidemia: Results of the EFECTL Study [jstage.jst.go.jp]
A Comparative Safety Analysis of Fenofibrate and Next-Generation Selective PPARα Modulators
An in-depth examination of the safety profiles of fenofibrate, pemafibrate, saroglitazar, and bezafibrate, providing researchers and drug development professionals with essential data and experimental context for informed decision-making.
In the landscape of therapies targeting dyslipidemia, peroxisome proliferator-activated receptor alpha (PPARα) agonists have long been a cornerstone. Fenofibrate, a widely used fibric acid derivative, has an established efficacy profile but is also associated with certain safety concerns. The development of selective PPARα modulators (SPPARMs) like pemafibrate and saroglitazar, along with the continued use of other fibrates such as bezafibrate, necessitates a thorough comparison of their safety profiles. This guide provides a detailed analysis of key safety data from clinical trials, outlines the experimental protocols used for safety assessment, and visualizes the underlying molecular pathways and experimental workflows.
Comparative Safety Data
The following table summarizes key safety findings from clinical trials involving fenofibrate and other selective PPARα modulators. The data highlights the incidence of common adverse events and the impact on critical safety biomarkers related to liver and kidney function.
| Safety Parameter | Fenofibrate | Pemafibrate | Saroglitazar | Bezafibrate |
| Common Adverse Events | ||||
| Gastrointestinal Effects | Reported[1] | Similar incidence to placebo[2][3] | Gastritis reported[4] | Nausea, abdominal pain reported[1] |
| Muscle-related Symptoms | Myopathy risk, especially with statins | Lower incidence of muscle-related adverse events compared to fenofibrate | Not a prominent adverse event in clinical trials | Muscle problems reported |
| Hepatic Safety | ||||
| Alanine Aminotransferase (ALT) | Can increase ALT levels | Significantly decreased ALT levels compared to fenofibrate | Significant reduction in ALT levels | Changes in liver function tests reported |
| Aspartate Aminotransferase (AST) | Can increase AST levels | Significantly decreased AST levels compared to fenofibrate | Significant reduction in AST levels | Changes in liver function tests reported |
| Renal Safety | ||||
| Serum Creatinine | Associated with increases in serum creatinine | Smaller increments in serum creatinine compared to fenofibrate; no significant change in patients with CKD | Not associated with increases in serum creatinine | Can increase serum creatinine levels |
| Estimated Glomerular Filtration Rate (eGFR) | Associated with decreases in eGFR | Less impact on eGFR compared to fenofibrate; significant increase in eGFR when switching from fenofibrate | Favorable renal safety profile | Can decrease eGFR |
| Adverse Drug Reaction (ADR) Rate | Higher incidence in some studies (e.g., 23.7%) | Significantly lower incidence compared to fenofibrate (e.g., 2.7%-6.8%) | Generally well-tolerated with mild to moderate AEs | Generally well-tolerated |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methods used to assess safety, the following diagrams illustrate the PPARα signaling pathway and a typical experimental workflow for evaluating drug-induced liver injury.
Experimental Protocols
The assessment of the safety profiles of fenofibrate and other SPPARMs in clinical trials relies on a set of standardized experimental protocols. These protocols are designed to detect and evaluate potential adverse effects, particularly those affecting the liver, kidneys, and muscles.
Assessment of Drug-Induced Liver Injury (DILI)
The evaluation of potential hepatotoxicity is a critical component of safety assessment in clinical trials.
-
Objective: To monitor, detect, and assess potential liver injury caused by the investigational drug.
-
Methodology:
-
Baseline Assessment: Prior to the first dose, a comprehensive liver function panel is performed, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Routine Monitoring: Liver function tests are repeated at regular intervals throughout the trial (e.g., monthly for the first six months, then every three months).
-
Thresholds for Further Evaluation: Pre-defined thresholds for elevations in liver enzymes trigger more frequent monitoring and a thorough clinical evaluation. Common thresholds include ALT or AST >3x the upper limit of normal (ULN) or total bilirubin >2x ULN.
-
Causality Assessment: If significant abnormalities are detected, a causality assessment is performed to determine the likelihood that the liver injury is drug-induced. This involves:
-
A detailed medical history to rule out other causes (e.g., viral hepatitis, alcohol consumption, concomitant medications).
-
Repeating the liver function tests to confirm the findings.
-
Utilizing structured causality assessment methods like the Roussel Uclaf Causality Assessment Method (RUCAM).
-
-
Stopping Rules: The trial protocol includes specific criteria for discontinuing the study drug to ensure patient safety. A key criterion is "Hy's Law," which refers to the development of jaundice (elevated bilirubin) in the presence of hepatocellular injury (elevated ALT/AST), indicating a higher risk of severe liver injury.
-
Assessment of Renal Safety
Given that some fibrates are known to affect kidney function, rigorous monitoring of renal safety is essential.
-
Objective: To evaluate the impact of the investigational drug on renal function.
-
Methodology:
-
Baseline Renal Function: Serum creatinine is measured, and the estimated glomerular filtration rate (eGFR) is calculated before the initiation of treatment.
-
Regular Monitoring: Serum creatinine and eGFR are monitored at regular intervals during the study.
-
Evaluation of Significant Changes: A significant increase in serum creatinine or a decrease in eGFR from baseline prompts further investigation.
-
Urinalysis: Urinalysis may be performed to check for proteinuria or other abnormalities.
-
Confounding Factors: The potential influence of other factors on renal function, such as dehydration or concomitant medications, is considered.
-
Assessment of Muscle Safety (Myopathy)
Muscle-related adverse events are a known, albeit infrequent, side effect of fibrate therapy.
-
Objective: To monitor for and evaluate any signs or symptoms of muscle injury.
-
Methodology:
-
Baseline Assessment: Patients are questioned about any pre-existing muscle pain or weakness. A baseline creatine kinase (CK) level may be measured.
-
Symptom Monitoring: At each study visit, patients are actively questioned about the development of myalgia (muscle pain), muscle weakness, or tenderness.
-
Creatine Kinase (CK) Measurement: If a patient develops muscle symptoms, a CK level is promptly measured.
-
Criteria for Myopathy: Myopathy is typically defined as muscle symptoms in conjunction with a CK level significantly above the upper limit of normal (e.g., >5x or >10x ULN).
-
Rhabdomyolysis: A more severe form of myopathy, rhabdomyolysis, is characterized by very high CK levels and is often associated with myoglobinuria and can lead to acute kidney injury. Any suspicion of rhabdomyolysis requires immediate discontinuation of the drug and urgent medical attention.
-
Conclusion
The landscape of PPARα modulators is evolving, with newer agents demonstrating improved safety profiles compared to the established fibrate, fenofibrate. Pemafibrate and saroglitazar appear to offer a more favorable hepatic and renal safety profile, with a lower incidence of adverse drug reactions. However, continued post-marketing surveillance and long-term studies are crucial to fully characterize the safety of these newer agents. For researchers and drug development professionals, a comprehensive understanding of the comparative safety data and the rigorous experimental protocols employed in clinical trials is paramount for the continued development of safer and more effective therapies for dyslipidemia.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and Safety of Pemafibrate Versus Fenofibrate in Patients with High Triglyceride and Low HDL Cholesterol Levels: A Multicenter, Placebo-Controlled, Double-Blind, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Pemafibrate Versus Fenofibrate in Patients with High Triglyceride and Low HDL Cholesterol Levels: A Multicenter, Placebo-Controlled, Double-Blind, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saroglitazar for the treatment of hypertrig-lyceridemia in patients with type 2 diabetes: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioequivalence of Generic Fenofibrate Formulations in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioequivalence of generic fenofibrate formulations based on preclinical experimental data. Fenofibrate, a widely prescribed lipid-lowering agent, primarily exerts its therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα). The development of generic formulations necessitates rigorous assessment to ensure their bioequivalence to the innovator product. This guide summarizes key pharmacokinetic parameters, details the experimental protocols used in these preclinical assessments, and visualizes the underlying biological and experimental frameworks.
Quantitative Data Summary
The bioequivalence of a generic fenofibrate formulation is primarily determined by comparing its pharmacokinetic profile to that of a reference (branded) product. The key parameters evaluated are the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the total drug exposure over time, represented by the area under the plasma concentration-time curve (AUC). The following table presents a summary of pharmacokinetic data from a representative preclinical study in rats, comparing a test (generic) and a reference (branded) fenofibrate formulation.
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (µg·h/mL) | AUC (0-inf) (µg·h/mL) |
| Test (Generic) | 5.52 | 3.39 | 135.1 | 156.4 |
| Reference (Branded) | 5.35 | 3.00 | 124.9 | 139.6 |
Data presented are mean values from a comparative bioavailability study. The 90% confidence intervals for the ratio of these parameters between the test and reference products are critical for establishing bioequivalence.
Fenofibrate's Mechanism of Action: The PPARα Signaling Pathway
Fenofibrate is a prodrug that is rapidly hydrolyzed to its active metabolite, fenofibric acid. Fenofibric acid activates PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid metabolism. This activation leads to increased lipolysis, enhanced fatty acid oxidation, and a reduction in triglyceride levels.
Caption: Fenofibrate's mechanism of action via the PPARα signaling pathway.
Experimental Protocols
The assessment of bioequivalence in preclinical models follows a rigorous and standardized protocol. Below are the detailed methodologies for a typical in vivo bioequivalence study of fenofibrate in a rat model.
Animal Model and Housing
-
Species: Male Wistar or Sprague-Dawley rats are commonly used.
-
Weight: Animals typically weigh between 200-250g at the start of the study.
-
Housing: Rats are housed in a controlled environment with a 12-hour light/dark cycle, and have free access to standard chow and water, except during fasting periods.
-
Acclimatization: A minimum of one week is allowed for the animals to acclimatize to the housing conditions before the experiment begins.
Study Design
A single-dose, two-way crossover design is frequently employed.[1] In this design, each animal receives both the test and reference formulations on separate occasions, with a washout period in between to ensure the complete elimination of the drug from the system before the next administration. This design minimizes inter-animal variability.
Dosing
-
Formulation Preparation: The test and reference fenofibrate tablets are crushed and suspended in a suitable vehicle, such as 0.5% w/v carboxymethylcellulose (CMC) solution, to a specific concentration.
-
Administration: The formulation is administered orally via gavage.[2] The volume administered is based on the body weight of the individual rat.
-
Fasting: Animals are typically fasted overnight (approximately 12-16 hours) before dosing, with free access to water. Food is usually returned 4 hours post-dosing.
Blood Sampling
-
Method: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points. Common collection sites include the tail vein or via a jugular vein cannula.
-
Time Points: A typical sampling schedule would be: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
Sample Processing: Blood samples are collected into heparinized tubes and centrifuged to separate the plasma. The plasma is then stored at -20°C or lower until analysis.
Analytical Method
The concentration of fenofibric acid (the active metabolite) in the plasma samples is determined using a validated bioanalytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][4]
-
Sample Preparation: Plasma samples are prepared by protein precipitation or liquid-liquid extraction to remove interfering substances.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous buffer.
-
Detection: UV detection is often set at a wavelength of approximately 286 nm.[5]
-
-
Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic and Statistical Analysis
-
Pharmacokinetic Parameters: The plasma concentration-time data for each animal are used to calculate the key pharmacokinetic parameters: Cmax, Tmax, and AUC.
-
Statistical Analysis: An Analysis of Variance (ANOVA) is performed on the log-transformed Cmax and AUC values. The 90% confidence intervals for the ratio of the geometric means of the test and reference products for Cmax and AUC are calculated.
-
Bioequivalence Criteria: For the two formulations to be considered bioequivalent, the 90% confidence intervals for the ratios of Cmax and AUC must fall within the predetermined range of 80-125%.
Experimental Workflow for Preclinical Bioequivalence Assessment
The following diagram illustrates the typical workflow for a preclinical bioequivalence study of fenofibrate.
Caption: A typical workflow for a preclinical bioequivalence study.
Logical Framework for Bioequivalence Assessment
The determination of bioequivalence is a logical process that integrates formulation characteristics, pharmacokinetic data, and statistical evaluation.
Caption: Logical flow for determining the bioequivalence of two formulations.
References
- 1. Statistical aspects of bioequivalence--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iajps.com [iajps.com]
- 5. phmethods.net [phmethods.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
